molecular formula C19H22N2O2 B15600900 O-Desmethyl quinidine

O-Desmethyl quinidine

カタログ番号: B15600900
分子量: 310.4 g/mol
InChIキー: VJFMSYZSFUWQPZ-PPQKOSGMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-Desmethyl quinidine is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-PPQKOSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-Desmethyl Quinidine: A Technical Guide to its Discovery, History, and Core Functional Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Desmethyl quinidine (B1679956) (also known as 6'-hydroxycinchonine or cupreidine) is a primary metabolite of the well-known antiarrhythmic drug, quinidine.[1][2] As a member of the cinchona alkaloid family, its history is intertwined with that of its parent compound, which has been used for centuries in the treatment of malaria and cardiac arrhythmias.[2][3] This technical guide provides an in-depth overview of O-desmethyl quinidine, focusing on its discovery, physicochemical properties, synthesis, and its effects on cardiac electrophysiology. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of quinidine and its metabolites.

Discovery and History

The history of this compound is intrinsically linked to the study of cinchona alkaloids. The medicinal properties of cinchona bark were first recognized in Europe in the 17th century for the treatment of fever.[3] In 1820, quinine (B1679958) was isolated from the bark, and its diastereomer, quinidine, was identified in 1833.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[4]
Molecular Weight 310.39 g/mol [4]
CAS Number 70877-75-7[4]
Appearance White to off-white solid[4]
Melting Point 152 °C[4]
Solubility Slightly soluble in DMSO, ethanol, and methanol (B129727)[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the demethylation of its parent compound, quinidine. A reported method involves the use of boron tribromide in dichloromethane (B109758).[4]

Materials:

  • Quinidine

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., a mixture of dichloromethane and methanol)

Procedure:

  • Dissolve quinidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane to the cooled quinidine solution with constant stirring.

  • Allow the reaction mixture to stir at -78 °C for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Electrophysiological Analysis using Whole-Cell Patch Clamp

The following protocol is a synthesized methodology based on general whole-cell patch-clamp procedures and specific details from studies on quinidine and its metabolites.[5][6][7] This protocol is designed to investigate the effects of this compound on cardiac ion channels (e.g., NaV1.5 and hERG) expressed in a suitable cell line (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the ion channel of interest (e.g., human NaV1.5 or hERG) in appropriate culture medium.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Note: The composition can be varied depending on the specific channel and experimental goals).

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Transfer a coverslip with the cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single cell with the patch pipette and establish a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recordings.

  • Perform recordings at room temperature (22-25 °C) or at physiological temperature (35-37 °C) as required.

4. Voltage-Clamp Protocols:

  • For NaV1.5 Channels (Tonic Block):

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

    • Apply a depolarizing pulse (e.g., to -20 mV for 50 ms) to elicit the peak sodium current.

    • Apply these pulses at a low frequency (e.g., every 30 seconds) to measure the tonic block.

    • After obtaining a stable baseline, perfuse the cell with the this compound-containing external solution and record the current until a steady-state block is achieved.

  • For hERG Channels:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step (e.g., to +20 mV for 2 seconds) to activate and then inactivate the channels.

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to record the characteristic tail current, which reflects the recovery from inactivation and deactivation of the channels.

    • After establishing a stable baseline, apply this compound and record the changes in the tail current.

5. Data Analysis:

  • Measure the peak inward current for NaV1.5 or the peak tail current for hERG.

  • Calculate the percentage of block as: % Block = (1 - I_drug / I_control) * 100.

  • Construct concentration-response curves and fit the data to the Hill equation to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, similar to its parent compound quinidine, is the blockade of cardiac ion channels.[1][2] This action alters the cardiac action potential, leading to its antiarrhythmic effects. The primary targets are voltage-gated sodium (NaV) and potassium (KV) channels.

Sodium Channel Blockade

This compound is expected to block the fast inward sodium current (I_Na) carried by NaV1.5 channels, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] Blockade of this current slows the conduction velocity in the heart. While the precise binding site for this compound has not been explicitly determined in the searched literature, it is likely to be similar to that of quinidine, which binds within the pore of the NaV1.5 channel.[8]

SodiumChannelBlockade ODQ O-Desmethyl Quinidine Nav1_5 Nav1.5 Channel (Pore) ODQ->Nav1_5 Binds to I_Na Reduced Inward Na+ Current (I_Na) Nav1_5->I_Na Inhibits Phase0 Slower Phase 0 Depolarization I_Na->Phase0 Conduction Decreased Conduction Velocity Phase0->Conduction

Diagram of this compound's effect on the Nav1.5 channel.

Potassium Channel Blockade

This compound also affects potassium channels, particularly those responsible for cardiac repolarization, such as the hERG (human Ether-à-go-go-Related Gene) channel that carries the rapid delayed rectifier potassium current (I_Kr).[1] Inhibition of I_Kr prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the effective refractory period.

PotassiumChannelBlockade ODQ O-Desmethyl Quinidine hERG hERG Channel (IKr) ODQ->hERG Binds to I_Kr Reduced Outward K+ Current (I_Kr) hERG->I_Kr Inhibits Phase3 Prolonged Phase 3 Repolarization I_Kr->Phase3 APD Increased Action Potential Duration Phase3->APD

Diagram of this compound's effect on the hERG channel.

Experimental Workflow

The general workflow for investigating the effects of this compound on cardiac ion channels is depicted below.

ExperimentalWorkflow CellCulture Cell Culture (e.g., HEK293 with stable channel expression) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp DataAcquisition Data Acquisition (Current Recordings) PatchClamp->DataAcquisition DataAnalysis Data Analysis (IC50 determination, kinetic analysis) DataAcquisition->DataAnalysis Conclusion Conclusion on Electrophysiological Effects DataAnalysis->Conclusion

General experimental workflow for electrophysiological analysis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, quinidine.

Table 1: Pharmacokinetic Parameters of this compound and Quinidine in Rabbits [2]

ParameterThis compoundQuinidine
Terminal Half-life (t₁/₂) 65.4 ± 34.4 min132.4 ± 27.1 min
Volume of Distribution (Vdβ) ~50% of Quinidine's Vdβ-
Intercompartmental Distribution Ratio (k₁₂/k₂₁) ~25% of Quinidine's ratio-
Total Body Clearance Similar to Quinidine-

Table 2: In Vitro Electrophysiological Effects of Quinidine Metabolites (10 µM) on Canine Purkinje Fibers [1]

Compound% Decrease in Vmax (at 300 ms (B15284909) BCL)Change in Action Potential Duration at 90% Repolarization (APD₉₀)
Quinidine Significant DecreaseProlongation
This compound Significant DecreaseProlongation
3-Hydroxyquinidine Significant DecreaseProlongation
Quinidine-N-oxide No Significant ChangeProlongation
2'-Oxoquinidinone Significant DecreaseProlongation

Table 3: IC₅₀ Values of Quinidine for Cardiac Ion Channels

Ion ChannelIC₅₀ (µM)Reference
NaV1.5 (peak current) 28.9 ± 2.2[9][10]
hERG (I_Kr) ~1.0[11]

Note: Specific IC₅₀ values for this compound on individual ion channels were not found in the searched literature. The data from canine Purkinje fibers suggest that its effects are comparable to quinidine at the tested concentration.

Conclusion

This compound, a major metabolite of quinidine, exhibits significant electrophysiological activity, primarily through the blockade of cardiac sodium and potassium channels. Its discovery and study are integral to a comprehensive understanding of the pharmacology of quinidine. The provided experimental protocols offer a framework for the synthesis and functional characterization of this important metabolite. The quantitative data, though more extensive for the parent compound, highlight the pharmacological relevance of this compound. Further research to determine its specific binding affinities and inhibitory concentrations for various ion channels will be crucial in fully elucidating its contribution to the antiarrhythmic and proarrhythmic effects of quinidine therapy.

References

Electrophysiological Profile of O-Desmethyl Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Desmethyl quinidine (B1679956) is one of the principal metabolites of quinidine, a well-established Class IA antiarrhythmic agent. Following administration, quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into several derivatives, including O-Desmethyl quinidine, 3-hydroxyquinidine, and quinidine-N-oxide.[1][2][3] These metabolites can accumulate in plasma, sometimes reaching concentrations comparable to the parent drug during chronic therapy.[1] Understanding the electrophysiological properties of these metabolites is crucial, as their activity can significantly contribute to both the therapeutic (antiarrhythmic) and adverse (arrhythmogenic) effects observed during quinidine treatment. This guide provides a detailed examination of the electrophysiological effects of this compound, focusing on its impact on cardiac action potentials and summarizing key experimental findings.

Core Electrophysiological Effects

This compound exerts significant effects on the cardiac action potential, qualitatively similar to the parent compound, quinidine. Its primary actions involve the depression of the rapid sodium current responsible for depolarization and the prolongation of the repolarization phase, which can lead to both desired antiarrhythmic outcomes and proarrhythmic events like early afterdepolarizations (EADs).

Effects on Cardiac Action Potential Parameters

Studies on isolated cardiac preparations, such as canine Purkinje fibers, have demonstrated that this compound is an electrophysiologically active metabolite. Its effects are concentration- and frequency-dependent, mirroring the characteristics of Class I antiarrhythmic drugs.[1]

Key effects include:

  • Depression of Vmax (Phase 0): this compound reduces the maximum upstroke velocity of the action potential (Vmax). This effect, indicative of sodium channel blockade, is most pronounced at faster stimulation rates (shorter basic cycle lengths, BCLs), a phenomenon known as use-dependence.[1][4]

  • Prolongation of Action Potential Duration (APD): The metabolite significantly prolongs the action potential duration, particularly at 90% repolarization (APD90). This effect is more prominent at slower heart rates (longer BCLs), contributing to an increase in the QT interval on the surface electrocardiogram.[1]

  • Induction of Early Afterdepolarizations (EADs): The significant prolongation of repolarization by this compound can lead to the development of EADs, especially at slow stimulation rates.[1] EADs are abnormal depolarizations that occur during phase 2 or 3 of the action potential and are a known trigger for torsades de pointes, a life-threatening ventricular arrhythmia.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in-vitro study on the electrophysiological effects of this compound compared to its parent compound.

ParameterCompoundConcentrationTissue PreparationBasic Cycle Length (BCL)Observed EffectReference
Vmax This compound10 µMCanine Purkinje Fibers300 msecStatistically significant depression[1]
APD90 This compound10 µMCanine Purkinje Fibers4000 msecStatistically significant prolongation[1]
Arrhythmogenesis This compound10 µMCanine Purkinje FibersLong BCLsCaused Early Afterdepolarizations (EADs)[1]

Mechanism of Action: Ion Channel Effects

While direct patch-clamp studies detailing the specific effects of this compound on individual ion channels are not extensively documented in the provided results, its mechanism can be inferred from its effects on the action potential, which are characteristic of a Class IA antiarrhythmic agent. The parent drug, quinidine, has a complex pharmacology, blocking multiple ion channels.[6][7] this compound likely shares a similar, though quantitatively different, profile.

  • Sodium Channel (INa) Blockade: The depression of Vmax is a direct consequence of blocking the fast inward sodium current (INa).[6][7] This action slows conduction velocity in the heart.

  • Potassium Channel (IK) Blockade: The prolongation of APD90 is primarily due to the blockade of one or more potassium currents responsible for repolarization, such as the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[6][7] Blockade of these channels delays the efflux of potassium ions, extending the duration of the action potential.

cluster_0 Cell Membrane cluster_1 Electrophysiological Effect Na_Channel Fast Na+ Channel (INa) Blocks Inward Na+ Current Vmax_Depression Decreased Vmax (Slower Phase 0) Na_Channel:m->Vmax_Depression K_Channel Delayed Rectifier K+ Channel (IKr/IKs) Blocks Outward K+ Current APD_Prolongation Prolonged APD (Delayed Phase 3) K_Channel:m->APD_Prolongation ODQ O-Desmethyl Quinidine ODQ->Na_Channel:p ODQ->K_Channel:p

Caption: Mechanism of this compound on Cardiac Ion Channels.

Experimental Protocols

The characterization of the electrophysiological effects of this compound relies on standard in-vitro microelectrode techniques. The following protocol is a representative summary based on published studies.[1]

1. Tissue Preparation:

  • Source: Canine hearts are utilized, from which free-running Purkinje fibers are dissected from the ventricles.

  • Dissection: Fibers are carefully isolated and mounted in a tissue bath.

2. Superfusion and Solutions:

  • Solution: The tissue is continuously superfused with a Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The composition of the Tyrode's solution is critical for maintaining tissue viability and ionic balance.

  • Drug Application: After a baseline stabilization period, the superfusion is switched to a solution containing the test compound (e.g., 10 µM this compound) for a specified duration, typically 1 hour, to allow for equilibration.[1]

3. Electrophysiological Recording:

  • Technique: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers to record transmembrane action potentials.

  • Stimulation: The fibers are stimulated at various basic cycle lengths (BCLs), ranging from 300 to 8000 msec, to assess frequency-dependent effects.[1]

  • Data Acquisition: An acquisition system records key action potential parameters, including Vmax (electronically differentiated from the action potential upstroke), action potential amplitude, and action potential duration at 90% repolarization (APD90).

4. Data Analysis:

  • Measurements are taken at baseline and after drug superfusion.

  • The data is analyzed to determine statistically significant changes in electrophysiological parameters compared to both baseline and vehicle controls.

A Purkinje Fiber Isolation from Canine Heart B Mounting in Tissue Bath A->B C Superfusion with Tyrode's Solution (Baseline) B->C D Microelectrode Impaling C->D E Baseline AP Recording (Varying BCLs) D->E F Superfusion with This compound (10 µM) E->F 1 hr Equilibration G Post-Drug AP Recording (Varying BCLs) F->G H Data Analysis (Vmax, APD90) G->H

Caption: Workflow for In-Vitro Electrophysiology Study.

Metabolic Pathway

This compound is a product of the hepatic metabolism of quinidine, a process mediated by the CYP3A4 enzyme.

Quinidine Quinidine Metabolite This compound (Active Metabolite) Quinidine->Metabolite Hepatic Metabolism (CYP3A4)

Caption: Metabolic Conversion of Quinidine.

Conclusion and Implications for Drug Development

The available evidence clearly indicates that this compound is an electrophysiologically active metabolite that mimics the Class IA antiarrhythmic profile of its parent compound.[1] It depresses the sodium-dependent phase 0 upstroke and prolongs action potential duration, effects that are most pronounced at fast and slow heart rates, respectively. The significant prolongation of repolarization carries an inherent risk of inducing EADs and subsequent arrhythmias.[1]

For researchers and drug development professionals, these findings underscore the importance of evaluating the activity of major metabolites during the safety and efficacy profiling of any new chemical entity. The accumulation of active metabolites like this compound can significantly alter the net clinical effect of a drug, contributing to variability in patient response and the potential for proarrhythmic events. Therefore, a thorough characterization of metabolite electrophysiology is a critical component of preclinical cardiac safety assessment.

References

O-Desmethylquinidine: A Technical Guide to its Binding Sites and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylquinidine (ODMQ), also known as Cupreidine or 6'-hydroxycinchonine, is an active metabolite of the well-known antiarrhythmic drug quinidine (B1679956) and the antimalarial agent quinine. As a pharmacologically active entity, understanding its specific molecular interactions is crucial for a comprehensive assessment of the therapeutic and toxicological profiles of its parent compounds. This technical guide provides an in-depth overview of the known binding sites and molecular targets of O-Desmethylquinidine, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Molecular Targets and Binding Sites

The primary molecular targets of O-Desmethylquinidine are cardiac ion channels and metabolic enzymes. Its pharmacological effects are largely attributed to its interaction with these proteins, influencing cardiac electrophysiology and xenobiotic metabolism.

Cardiac Ion Channels

Evidence from in vitro electrophysiology studies on canine Purkinje fibers indicates that O-Desmethylquinidine, much like its parent compound quinidine, modulates the function of cardiac ion channels. These channels are critical for the generation and propagation of the cardiac action potential, and their modulation can lead to both antiarrhythmic and proarrhythmic effects.

  • Sodium Channels: O-Desmethylquinidine has been shown to depress the maximum upstroke velocity (Vmax) of the cardiac action potential. This bio-marker is indicative of a blockade of the fast-inward sodium current, which is mediated by voltage-gated sodium channels, primarily the Nav1.5 channel encoded by the SCN5A gene in the heart.[1][2][3] This inhibition of sodium channels contributes to a slowing of conduction velocity in cardiac tissue.

  • Potassium Channels: The metabolite prolongs the action potential duration at 90% repolarization (APD90). This effect suggests the inhibition of one or more repolarizing potassium currents. The parent compound, quinidine, is a known blocker of several potassium channels, including the rapid delayed rectifier potassium channel (IKr), encoded by the hERG gene.[4][5][6][7] Blockade of these channels by O-Desmethylquinidine would delay repolarization, thereby increasing the effective refractory period. Notably, pronounced prolongation of the action potential can lead to early afterdepolarizations, a potential mechanism for arrhythmogenesis.

Metabolic Enzymes

O-Desmethylquinidine has demonstrated inhibitory activity against microsomal enzymes, indicating an interaction with the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of O-Desmethylquinidine and, for comparative purposes, its parent compound quinidine.

CompoundTarget/SystemAssay TypeValue (µM)Reference
O-Desmethylquinidine Human and Rat Liver MicrosomesInhibitionIC50: 1
O-Desmethylquinidine "Cardiac Enzymes"InhibitionIC50: 0.4
Quinidine Peak Nav1.5 Current (SCN5A)ElectrophysiologyIC50: 28.9 ± 2.2[8]
Quinidine hERG CurrentElectrophysiology75.8 ± 2.4% inhibition at 1 µM[9]

Note on "Cardiac Enzymes": The term "cardiac enzymes" in the context of an IC50 value likely refers to an in vitro assessment of cardiotoxicity where the release of cardiac biomarkers (such as troponin or creatine (B1669601) kinase) from damaged cardiomyocytes is measured.[10][11][12][13] The reported IC50 would therefore represent the concentration of O-Desmethylquinidine that causes a 50% maximal release of these markers, indicating significant cellular injury.

Signaling Pathways

The primary signaling pathway affected by O-Desmethylquinidine's interaction with its molecular targets is the cardiac action potential. By blocking both sodium and potassium channels, it alters the delicate balance of ion fluxes that govern the depolarization and repolarization of cardiomyocytes.

cluster_AP Cardiac Action Potential cluster_Ions Ion Currents Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 INa Sodium Influx (Nav1.5) INa->Phase 0 Initiates IKr Potassium Efflux (hERG) IKr->Phase 3 Contributes to ODMQ ODMQ ODMQ->INa Inhibits ODMQ->IKr Inhibits

O-Desmethylquinidine's effect on the cardiac action potential.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of O-Desmethylquinidine's interactions with its molecular targets.

In Vitro Electrophysiological Analysis in Canine Purkinje Fibers

This protocol describes the use of standard microelectrode techniques to assess the effects of O-Desmethylquinidine on the cardiac action potential.[14][15][16][17][18]

  • Tissue Preparation:

    • Hearts are excised from anesthetized mongrel dogs.

    • Free-running Purkinje fibers are dissected from the left and right ventricles in a cooled Tyrode's solution.

    • The fibers are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

  • Electrophysiological Recording:

    • Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

    • Transmembrane action potentials are recorded using a high-input impedance amplifier.

    • The fibers are stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.

  • Data Acquisition and Analysis:

    • Action potential parameters, including resting membrane potential, action potential amplitude, Vmax (maximum upstroke velocity), and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded and analyzed.

    • Baseline recordings are obtained before the application of O-Desmethylquinidine.

    • O-Desmethylquinidine is then added to the superfusate at the desired concentration (e.g., 10 µM), and recordings are taken after a specified equilibration period.

    • Changes in action potential parameters are compared to baseline to determine the electrophysiological effects of the compound.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a method to determine the IC50 of O-Desmethylquinidine against a panel of human cytochrome P450 enzymes using human liver microsomes.

  • Materials:

  • Incubation Procedure:

    • A pre-incubation mixture containing HLMs, buffer, and varying concentrations of O-Desmethylquinidine is prepared in a 96-well plate.

    • The reaction is initiated by adding the NADPH regenerating system and the probe substrate.

    • The plate is incubated at 37°C for a specific time (e.g., 15 minutes).

    • The reaction is terminated by adding a stop solution (e.g., acetonitrile).

  • Sample Analysis and Data Interpretation:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

    • The percentage of inhibition at each concentration of O-Desmethylquinidine is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

In Vitro Cardiotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of O-Desmethylquinidine on cardiomyocytes, which can be used to determine an IC50 value for "cardiac enzyme" release.[19][20][21]

  • Cell Culture:

    • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in a suitable medium until they form a confluent, spontaneously beating monolayer.

  • Compound Treatment:

    • The culture medium is replaced with a medium containing various concentrations of O-Desmethylquinidine.

    • The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

  • Assessment of Cytotoxicity:

    • After incubation, the culture supernatant is collected.

    • The concentration of released cardiac biomarkers, such as cardiac troponin I (cTnI) or creatine kinase-MB (CK-MB), in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

  • Data Analysis:

    • The amount of biomarker release is normalized to the total protein content of the cells in each well.

    • The percentage of maximal biomarker release is plotted against the concentration of O-Desmethylquinidine.

    • The IC50 value, representing the concentration that causes 50% of the maximal biomarker release, is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the effects of a test compound on cardiac ion channels.

Start Start Compound_Synthesis Compound Synthesis and Characterization Start->Compound_Synthesis Primary_Screen Primary Screen: High-Throughput Ion Channel Assay (e.g., FLIPR) Compound_Synthesis->Primary_Screen Hit_Identification Hit Identification? Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Automated Patch Clamp (e.g., QPatch) Hit_Identification->Secondary_Screen Yes End End Hit_Identification->End No IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Lead_Selection Lead Selection? IC50_Determination->Lead_Selection In_Depth_Electrophysiology In-Depth Electrophysiology: Manual Patch Clamp on Cardiomyocytes Lead_Selection->In_Depth_Electrophysiology Yes Lead_Selection->End No Mechanism_of_Action Mechanism of Action Studies In_Depth_Electrophysiology->Mechanism_of_Action Mechanism_of_Action->End

Workflow for screening compound effects on cardiac ion channels.

References

The Pharmacokinetics and Metabolism of O-Desmethyl Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details relevant experimental methodologies, and presents key metabolic pathways and experimental workflows through structured diagrams.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic biotransformation, resulting in the formation of several metabolites. Among these, O-Desmethyl quinidine, also known as 6'-hydroxycinchonine, is a notable metabolite. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for a complete characterization of the parent drug's overall pharmacological and toxicological profile. This guide aims to consolidate the existing scientific literature on this compound to support further research and drug development efforts.

Metabolism of Quinidine to this compound

Quinidine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The biotransformation of quinidine is complex, leading to several metabolites, including 3-hydroxyquinidine (B22111), quinidine N-oxide, and this compound.[2] While the formation of 3-hydroxyquinidine is predominantly catalyzed by CYP3A4, the specific human CYP isoform responsible for the O-demethylation of quinidine to form this compound is not as definitively established in the literature.[3] However, studies involving mutated CYP2D6 enzymes have shown the formation of O-demethylated quinidine, suggesting a potential role for CYP2D6 in this metabolic pathway in humans.[4]

The metabolic pathway of quinidine is illustrated in the following diagram:

Quinidine_Metabolism Quinidine Quinidine O_Desmethylquinidine This compound (6'-hydroxycinchonine) Quinidine->O_Desmethylquinidine O-demethylation (CYP2D6 suggested) Three_Hydroxyquinidine (3S)-3-hydroxyquinidine Quinidine->Three_Hydroxyquinidine Hydroxylation (CYP3A4) Quinidine_N_Oxide Quinidine N-oxide Quinidine->Quinidine_N_Oxide N-oxidation

Figure 1: Metabolic Pathway of Quinidine.

Pharmacokinetics of this compound

Comprehensive pharmacokinetic data for this compound in humans is limited in the available scientific literature. Most clinical studies have focused on the parent drug, quinidine, and its major active metabolite, 3-hydroxyquinidine. However, a comparative pharmacokinetic study in rabbits provides valuable insight into the disposition of this compound.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rabbits following intravenous administration, as compared to quinidine.

ParameterThis compound (in Rabbits)Quinidine (in Rabbits)Reference
Terminal Half-life (t½) 65.4 ± 34.4 min132.4 ± 27.1 min[5]
Volume of Distribution (Vdβ) Approx. 50% of Quinidine's Vdβ-[5]
Total Body Clearance Similar to QuinidineSimilar to this compound[5]
Intercompartmental Distribution Ratio (k12/k21) Approx. 25% of Quinidine's ratio-[5]

Data are presented as mean ± standard deviation where available.

The data from the rabbit model suggest that this compound has a shorter terminal half-life and a less extensive distribution compared to the parent drug, quinidine.[5] The greater polarity and water solubility of this compound may contribute to these pharmacokinetic characteristics.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's metabolism and pharmacokinetics.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure to study the in vitro metabolism of quinidine and the formation of its metabolites, including this compound.

Objective: To determine the metabolic stability of quinidine and identify the metabolites formed by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Quinidine

  • NADPH regenerating system (e.g., 20 mM NADPH solution)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw cryopreserved human liver microsomes at 37°C. Dilute the microsomes to a final protein concentration of approximately 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the diluted microsomes and a solution of quinidine (at various concentrations to determine kinetics) at 37°C for 5 minutes with gentle agitation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., up to 60 minutes). Time-course sampling can be performed to determine the rate of metabolism.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the microsomal proteins.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean tube for analysis by a validated bioanalytical method, such as LC-MS/MS, to quantify the remaining quinidine and the formed this compound.

Controls:

  • A control incubation without NADPH should be included to assess for any non-enzymatic degradation.

  • A control incubation without the test compound (quinidine) can be used to monitor for any interfering peaks from the biological matrix.

Bioanalytical Quantification of this compound in Plasma

This protocol outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Mobile phases (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

  • This compound analytical standard

  • A suitable internal standard (e.g., a stable isotope-labeled version of this compound)

  • Human plasma (blank)

  • Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a small volume of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate this compound from other plasma components and potential metabolites.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

A typical workflow for this bioanalytical method is depicted below:

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Figure 2: Bioanalytical Workflow for Metabolite Quantification.

Conclusion

This compound is a recognized metabolite of quinidine, exhibiting its own pharmacokinetic and pharmacodynamic properties. While comprehensive human pharmacokinetic data remains to be fully elucidated, preclinical studies in rabbits indicate a shorter half-life and less extensive distribution compared to the parent compound. The formation of this compound is a result of hepatic metabolism, with evidence suggesting the potential involvement of the CYP2D6 enzyme. The experimental protocols detailed in this guide provide a framework for further investigation into the metabolism and quantification of this metabolite. A deeper understanding of the pharmacokinetics of this compound will contribute to a more complete safety and efficacy profile of quinidine therapy.

References

An In-depth Technical Guide to the Structural and Functional Relationship of O-Desmethyl Quinidine and its Parent Compound, Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic efficacy is intrinsically linked to its chemical structure and metabolic fate within the body. A primary metabolic pathway for quinidine is O-demethylation, leading to the formation of O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine. This metabolite is not an inert byproduct; it possesses its own distinct pharmacological profile. Understanding the structural nuances and the consequent functional differences between quinidine and this compound is paramount for a comprehensive grasp of quinidine's overall clinical effect, including its therapeutic window and potential for adverse reactions. This technical guide provides a detailed examination of the structural relationship, physicochemical properties, metabolic transformation, and comparative pharmacology of these two interconnected molecules.

Structural Relationship and Physicochemical Properties

The core structural difference between quinidine and this compound lies in the substitution at the 6-position of the quinoline (B57606) ring. Quinidine possesses a methoxy (B1213986) (-OCH₃) group at this position, whereas in this compound, this group is replaced by a hydroxyl (-OH) group. This seemingly minor alteration has significant implications for the molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior.

Chemical Structures

Below are the chemical structures of quinidine and this compound.

Quinidine

  • Molecular Formula: C₂₀H₂₄N₂O₂[1][2]

  • Molecular Weight: 324.42 g/mol [3]

This compound (6'-hydroxycinchonine)

  • Molecular Formula: C₁₉H₂₂N₂O₂[4][5][6]

  • Molecular Weight: 310.39 g/mol [4][5][6]

The structural relationship can be visualized as a single metabolic step: the removal of a methyl group from the methoxy ether on the quinoline ring of quinidine to yield a hydroxyl group.

Physicochemical Data Summary

The O-demethylation of quinidine results in a molecule with increased polarity. This is reflected in its altered physicochemical properties, which are summarized in the table below.

PropertyQuinidineThis compoundReference(s)
Molecular Formula C₂₀H₂₄N₂O₂C₁₉H₂₂N₂O₂[1][2][4][5][6]
Molecular Weight ( g/mol ) 324.42310.39[3][4][5][6]
Melting Point (°C) 168-172152[3][4]
Solubility Soluble in ethanol (B145695) and chloroform; sparingly soluble in water (0.05 g/100 mL at 20°C).Slightly soluble in DMSO, ethanol, and methanol.[3][4]
pKa 5.4, 10.0 (at 20°C)8.82 (Predicted)[3][4]
LogP 3.44Not explicitly found, but expected to be lower than quinidine due to increased polarity.[3]

Metabolic Pathway: From Quinidine to this compound

The biotransformation of quinidine to this compound is a crucial aspect of its metabolism. This conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway of Quinidine quinidine Quinidine (C₂₀H₂₄N₂O₂) metabolite This compound (6'-hydroxycinchonine) (C₁₉H₂₂N₂O₂) quinidine->metabolite O-demethylation enzyme Cytochrome P450 (CYP Isoforms) enzyme->quinidine Metabolizes Quinidine Mechanism of Action cluster_cell Cardiac Myocyte cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (I_Na) AP Action Potential Na_channel->AP Phase 0 Depolarization K_channel Delayed Rectifier K+ Channels (I_Kr, I_Ks) K_channel->AP Repolarization Quinidine Quinidine / this compound Quinidine->Na_channel Blocks Quinidine->K_channel Blocks effect1 Decreased Conduction Velocity Quinidine->effect1 effect2 Prolonged Action Potential Duration Quinidine->effect2 effect3 Increased Effective Refractory Period Quinidine->effect3

References

O-Desmethyl Quinidine: A Technical Whitepaper on Its Biological Activities Beyond Antiarrhythmic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl quinidine (B1679956) (ODMQ), the primary metabolite of the renowned antiarrhythmic drug quinidine, has demonstrated a range of biological activities that extend beyond its effects on cardiac rhythm. While its contribution to the antiarrhythmic profile of its parent compound is considered minimal, ODMQ exhibits significant inhibitory activity against the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of numerous therapeutic agents. Furthermore, emerging evidence suggests its modulatory effects on various ion channels, hinting at a broader pharmacological potential. This in-depth technical guide provides a comprehensive overview of the non-antiarrhythmic biological activities of O-Desmethyl quinidine, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Inhibition of Cytochrome P450 2D6 (CYP2D6)

This compound is a potent inhibitor of CYP2D6, an enzyme responsible for the metabolism of approximately 25% of clinically used drugs[1][2][3]. While less potent than its parent compound, quinidine, ODMQ's inhibitory activity is significant and warrants consideration in polypharmacy scenarios.

Quantitative Data: CYP2D6 Inhibition

The inhibitory potential of this compound against CYP2D6 has been quantified in several studies. The key parameter for assessing this inhibition is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

CompoundSubstrateEnzyme SourceInhibition Constant (Ki)Reference
This compound Dextromethorphan (B48470)Yeast-expressed human CYP2D60.43 - 2.3 µM[4]
QuinidineDextromethorphanYeast-expressed human CYP2D60.027 µM[4]
DihydroquinidineDextromethorphanYeast-expressed human CYP2D60.013 µM[4]
Experimental Protocol: Determination of CYP2D6 Inhibition

The following protocol outlines a typical in vitro experiment to determine the inhibitory effect of this compound on CYP2D6 activity.

Objective: To determine the Ki of this compound for the inhibition of CYP2D6-mediated dextromethorphan O-demethylation.

Materials:

  • Recombinant human CYP2D6 enzyme (e.g., expressed in yeast or insect cells)

  • Dextromethorphan (substrate)

  • This compound (inhibitor)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantifying the metabolite, dextrorphan.

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing the recombinant CYP2D6 enzyme, varying concentrations of this compound, and a fixed concentration of dextromethorphan (typically at or below its Km value).

  • Pre-incubation: Pre-incubate the enzyme, buffer, and inhibitor at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite, dextrorphan.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the reaction velocity against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk or Dixon plot) to determine the type of inhibition and calculate the Ki value.

Signaling Pathway: CYP2D6-Mediated Drug Metabolism

The following diagram illustrates the general pathway of drug metabolism by CYP2D6 and the inhibitory effect of this compound.

CYP2D6_Metabolism cluster_0 CYP2D6 Catalytic Cycle CYP2D6_Fe3 CYP2D6 (Fe³⁺) CYP2D6_Fe3_Substrate CYP2D6 (Fe³⁺) + Substrate CYP2D6_Fe3->CYP2D6_Fe3_Substrate Substrate Binding CYP2D6_Fe2_Substrate CYP2D6 (Fe²⁺) + Substrate CYP2D6_Fe3_Substrate->CYP2D6_Fe2_Substrate e⁻ (from NADPH) CYP2D6_Fe2_O2_Substrate CYP2D6 (Fe²⁺)-O₂ + Substrate CYP2D6_Fe2_Substrate->CYP2D6_Fe2_O2_Substrate O₂ Metabolite Metabolite CYP2D6_Fe2_O2_Substrate->Metabolite e⁻, 2H⁺ Metabolite->CYP2D6_Fe3 Product Release ODMQ O-Desmethyl quinidine ODMQ->CYP2D6_Fe3_Substrate Inhibition Substrate_input Drug (Substrate) Substrate_input->CYP2D6_Fe3_Substrate Ion_Channel_Modulation cluster_0 Cell Membrane IonChannel Ion Channel (e.g., hERG) Ion_Flow_Inhibited Altered Ion Flow IonChannel->Ion_Flow_Inhibited ODMQ O-Desmethyl quinidine ODMQ->IonChannel Binding/ Modulation Cellular_Effect Change in Cellular Electrophysiology (e.g., APD Prolongation) Ion_Flow_Inhibited->Cellular_Effect

References

Non-Cardiac Effects of O-Desmethyl quinidine: A Review of Limited Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the existing scientific literature reveals a significant scarcity of data specifically investigating the non-cardiac effects of O-Desmethyl quinidine (B1679956). The majority of research has concentrated on the cardiac electrophysiological properties of quinidine and its metabolites. This document summarizes the limited available information and highlights the current knowledge gaps.

Introduction

O-Desmethyl quinidine is a primary metabolite of quinidine, a well-known class Ia antiarrhythmic drug. The metabolism of quinidine to this compound is primarily mediated by the cytochrome P450 enzyme system in the liver. While the cardiac effects of this metabolite have been a subject of some investigation, its non-cardiac pharmacological and toxicological profile remains largely undefined.

Quantitative Data

The available quantitative data for this compound is sparse and primarily focuses on its pharmacokinetic profile in animal models and its in-vitro cardiac electrophysiological effects. There is a notable absence of quantitative data on its non-cardiac effects.

Table 1: Comparative Pharmacokinetics of Quinidine and this compound in Rabbits

ParameterQuinidineThis compound
Terminal Half-life 132.4 ± 27.1 min65.4 ± 34.4 min
Volume of Distribution (Vdβ) ~2-fold higher than this compound~0.5-fold of Quinidine
Intercompartmental Distribution Ratio (k12/k21) ~4-fold higher than this compound~0.25-fold of Quinidine
Total Body Clearance SimilarSimilar

Source: Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits.[1]

Table 2: In Vitro Electrophysiological Effects on Canine Purkinje Fibers (10 µM concentration)

ParameterEffect of this compound
Maximum upstroke velocity (Vmax) Depression at short basic cycle lengths
Action Potential Duration at 90% repolarization (APD90) Significant prolongation at long basic cycle lengths
Early Afterdepolarizations Observed at long basic cycle lengths

Source: Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine.[2]

Non-Cardiac Effects of the Parent Compound: Quinidine

The non-cardiac side effects of the parent drug, quinidine, are well-documented. However, the specific contribution of the this compound metabolite to these effects has not been elucidated. The known non-cardiac effects of quinidine include:

  • Gastrointestinal: Nausea, vomiting, diarrhea, and esophagitis are common.[3]

  • Hepatic: Granulomatous hepatitis, which is thought to be a hypersensitivity reaction.[4][5]

  • Neurological: Cinchonism (tinnitus, headache, dizziness, and altered vision), confusion, and delirium.[4][6]

  • Hematological: Thrombocytopenia and hemolytic anemia.[4][6]

  • Dermatological: Skin rashes.[7]

  • Renal: High doses of quinidine have been associated with nephrotoxicity in animal studies.[8]

Experimental Protocols

Detailed experimental protocols for investigating the non-cardiac effects of this compound are not available in the published literature due to a lack of such studies. The following is a generalized workflow for a hypothetical in-vitro study on non-cardiac cells, based on common pharmacological screening protocols.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis culture Culture of non-cardiac cells (e.g., hepatocytes, neurons) treatment Treatment of cell cultures with varying concentrations of This compound culture->treatment compound Preparation of this compound stock solutions compound->treatment incubation Incubation for a defined period treatment->incubation assays Performing assays: - Cytotoxicity (e.g., MTT) - Specific functional assays incubation->assays data_acq Data acquisition assays->data_acq data_analysis Data analysis and dose-response curve generation data_acq->data_analysis metabolic_pathway cluster_metabolism Hepatic Metabolism (CYP3A4) cluster_products Metabolic Products Quinidine Quinidine Metabolites Major Metabolites Quinidine->Metabolites ODQ This compound Metabolites->ODQ HQ 3-Hydroxyquinidine Metabolites->HQ QNO Quinidine-N-Oxide Metabolites->QNO

References

Methodological & Application

Application Notes and Protocols for O-Desmethyl quinidine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two key in vitro assays involving O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine. These protocols are intended for use by professionals in drug metabolism and pharmacokinetics research. The first protocol details a method to assess the inhibitory potential of O-Desmethyl quinidine on Cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme. The second protocol outlines a procedure to measure the formation of this compound from its parent drug, quinidine, in a human liver microsome system.

Protocol 1: CYP2D6 Inhibition Assay Using this compound

This assay determines the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound on CYP2D6 activity. The protocol utilizes Dextromethorphan (B48470) as a probe substrate, which is metabolized by CYP2D6 to Dextrorphan.[1][2] The rate of Dextrorphan formation is measured in the presence of varying concentrations of this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Test Inhibitor)

  • Quinidine (Positive Control Inhibitor)

  • Dextromethorphan (CYP2D6 Probe Substrate)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)[3]

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid

  • Internal Standard (e.g., a structurally similar compound not present in the incubation)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

2. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Quinidine, and Dextromethorphan in a suitable solvent (e.g., Methanol or DMSO). Ensure the final solvent concentration in the incubation is less than 1%.[4]

    • Prepare working solutions of the inhibitors and substrate by diluting the stock solutions in potassium phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.5 mg/mL in cold potassium phosphate buffer.[4][5]

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and varying concentrations of this compound (or Quinidine for the positive control).

    • Pre-incubate the mixture for 10 minutes at 37°C.[4]

    • Initiate the metabolic reaction by adding Dextromethorphan and the NADPH regenerating system.[3][6]

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.[4][5]

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[3]

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or HPLC vials.

    • Analyze the formation of Dextrorphan using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Data Presentation
CompoundEnzymeProbe SubstrateKi (µM)Reference
This compoundCYP2D6Dextromethorphan0.43 - 2.3[6]
Quinidine (Control)CYP2D6Dextromethorphan0.027 - 0.034[1][6]
Quinidine (Control)CYP2D6Desipramine0.16[2]

Experimental Workflow Diagram

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Stock Solutions (Inhibitor, Substrate) P2 Prepare Working Solutions P1->P2 P3 Thaw & Dilute Human Liver Microsomes P2->P3 I1 Add Microsomes, Buffer, & this compound P3->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate Reaction (Add Substrate & NADPH) I2->I3 I4 Incubate at 37°C I3->I4 I5 Terminate Reaction (Add Acetonitrile + IS) I4->I5 A1 Centrifuge to Pellet Protein I5->A1 A2 Transfer Supernatant A1->A2 A3 LC-MS/MS Analysis (Quantify Dextrorphan) A2->A3 A4 Data Analysis (Calculate IC50/Ki) A3->A4

Caption: Workflow for CYP2D6 Inhibition Assay.

Protocol 2: In Vitro Formation of this compound

This protocol is designed to measure the rate of this compound formation from the parent drug, quinidine, in human liver microsomes. This assay is useful for reaction phenotyping and determining the kinetic parameters (Km and Vmax) of the O-demethylation reaction.

Experimental Protocol

1. Materials and Reagents:

  • Quinidine (Substrate)

  • This compound (Metabolite Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Nitrate

  • Ammonium Hydroxide

  • Internal Standard

  • 96-well incubation plates

  • Incubator/shaker (37°C)

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quinidine in a suitable solvent.

    • Prepare a standard curve of this compound for quantification.

    • Thaw and dilute pooled human liver microsomes as described in Protocol 1.[4][6]

  • Incubation (for Km and Vmax determination):

    • Set up incubations containing human liver microsomes, potassium phosphate buffer, and a range of quinidine concentrations (e.g., 0-200 µM).[4]

    • Pre-warm the plate to 37°C.

    • Initiate the reactions by adding the pre-warmed NADPH regenerating system.

    • Incubate for a time period where metabolite formation is linear (e.g., 0, 5, 10, 20, 30 minutes).[5]

    • Stop the reactions at each time point by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).

    • Analyze the samples for the formation of this compound using a validated analytical method. An HPLC method with fluorescence detection has been described for quinidine and its metabolites.[7]

      • Column: Silica-based column.

      • Mobile Phase: A potential starting point is Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v).[7]

      • Detection: Fluorescence detector.

      • Note: Method optimization will be required for baseline separation from quinidine and other potential metabolites in the microsomal matrix.

3. Data Analysis:

  • Quantify the amount of this compound formed at each quinidine concentration and time point using the standard curve.

  • Calculate the initial velocity (rate of formation) at each substrate concentration.

  • Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Data Presentation
ParameterDescriptionExample Value (for Quinidine 3-hydroxylation)Reference
Km Michaelis constant (substrate affinity)74.2 µM[4]
Vmax Maximum reaction velocity74.4 nmol/mg/h[4]

Note: Specific Km and Vmax values for O-demethylation were not found in the provided search results and would be determined experimentally using this protocol.

Metabolic Pathway Diagram

Metabolic_Pathway Quinidine Quinidine Enzyme CYP450 Enzymes (e.g., CYP2D6) Quinidine->Enzyme Metabolite This compound Enzyme->Metabolite O-demethylation

Caption: Quinidine O-demethylation Pathway.

References

Application Notes and Protocols for O-Desmethyl Quinidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Desmethyl quinidine (B1679956) (ODMQ) is a metabolite of quinidine, an antiarrhythmic agent.[1] Monitoring its levels, along with the parent drug and other metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of quinidine and its metabolites in biological matrices. This document provides a detailed protocol for the HPLC analysis of O-Desmethyl quinidine, synthesized from various established methods for quinidine and its related compounds. The method described is intended for researchers, scientists, and drug development professionals.

Chromatographic Conditions

The successful separation and quantification of this compound by HPLC depend on the appropriate selection of the stationary phase, mobile phase, and detector. Both normal-phase and reverse-phase chromatography have been successfully employed.

ParameterMethod 1: Normal-PhaseMethod 2: Reverse-PhaseMethod 3: Reverse-Phase
Column SilicaTerrosil C18 (100 mm x 4.6 mm, 5.0 µm)Z-module C18
Mobile Phase Methanol: 1 N Ammonium (B1175870) Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[2]Phosphate Buffer (KH2PO4, pH 3.0 ±0.02) : Acetonitrile (25:75 v/v)[3][4]0.05 M Ammonium Formate : Acetonitrile (93.5:6.5 v/v), pH 2.0 with orthophosphoric acid[5]
Flow Rate Not Specified0.8 mL/min[3][4]Not Specified
Detection Fluorescence[2][6]UV at 254 nm[3][4]Fluorescence (Excitation: 340 nm, Emission: 425 nm)[5]
Column Temperature Not Specified35°CNot Specified

Experimental Protocols

This section details the necessary steps for sample preparation and analysis.

Materials and Reagents
  • This compound reference standard

  • Quinidine and other relevant metabolite reference standards

  • HPLC grade methanol, acetonitrile, and water

  • Ammonium nitrate, ammonium hydroxide, potassium dihydrogen phosphate, ammonium formate, orthophosphoric acid

  • Internal standard (e.g., primaquine)[7]

  • Biological matrix (e.g., plasma, urine)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.

Sample Preparation

From Plasma (Liquid-Liquid Extraction) [7]

  • To a 2 mL plasma sample, add the internal standard.

  • Add an extraction solvent mixture such as ether-dichloromethane-isopropanol (6:4:1).[7]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at approximately 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100-600 µL).[7]

  • Inject an aliquot into the HPLC system.

From Urine (Direct Injection with Column Switching) [8]

For urine samples, a direct injection method with a pre-column for deproteinization followed by a column-switching technique to a reverse-phase analytical column can be employed.[8] This technique minimizes sample preparation time and potential for analyte loss.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Sample into HPLC Standard_Prep->Injection Sample_Collection Collect Biological Sample (Plasma/Urine) Extraction Perform Extraction (LLE or SPE) Sample_Collection->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (UV/Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Method Validation

Method validation is essential to ensure the reliability and consistency of analytical results.[9][10] The following parameters should be assessed according to ICH guidelines.[3]

Validation ParameterTypical Acceptance CriteriaExample Data (for Quinidine)
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9999 over 20-60 µg/mL[3]
Accuracy (% Recovery) 98.0% - 102.0%99.77% to 101.39%[3][4]
Precision (% RSD) Intra-day & Inter-day RSD ≤ 2%Repeatability RSD: 0.2%, Intermediate Precision RSD: 0.1%[3][4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.001 µg/mL[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:172.01 ng/band (for a similar compound by HPTLC)[9]
Robustness %RSD of results with small, deliberate variations in method parameters should be within acceptable limits.Method is robust with ±5% change in mobile phase composition.[3][4]

Signaling Pathway and Logical Relationships

The analytical process follows a logical progression from sample acquisition to final quantification.

Logical_Flow cluster_input Input cluster_process Analytical Process cluster_output Output Biological_Sample Biological Sample Sample_Prep Sample Preparation Biological_Sample->Sample_Prep Reference_Standard Reference Standard Reference_Standard->Sample_Prep Instrumental_Analysis Instrumental Analysis (HPLC) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Concentration Concentration of this compound Data_Acquisition->Concentration

Caption: Logical flow from sample to result.

The HPLC methods outlined provide a robust framework for the analysis of this compound in various biological matrices. Proper method validation is critical to ensure the accuracy and precision of the results. The choice between normal-phase and reverse-phase chromatography, as well as the detection method, will depend on the specific requirements of the study, including the desired sensitivity and the complexity of the sample matrix. The provided protocols and validation parameters serve as a comprehensive guide for researchers and professionals in the field of drug analysis.

References

Application Notes and Protocols for the Quantification of O-Desmethyl Quinidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is a primary metabolite of quinidine, a class IA antiarrhythmic agent. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document provides a detailed protocol for the quantification of O-Desmethyl quinidine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The following protocols and parameters are compiled from established methodologies for the parent compound, quinidine, and structurally similar analytes, providing a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Quinidine-d3 (internal standard) working solution

  • Acetonitrile (B52724) (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Quinidine-d3 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 (v/v) 0.1% formic acid in water:acetonitrile).

  • Vortex briefly and inject 10 µL of the final mixture into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

The following are recommended starting conditions for the chromatographic separation of this compound and its internal standard. Optimization may be required based on the specific LC system and column used.

ParameterRecommended Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry (MS/MS) Parameters

The following MS/MS parameters are proposed for the detection and quantification of this compound and the internal standard, Quinidine-d3. These should be optimized for the specific instrument used. Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound 311.2175.1150To be optimizedTo be optimized
311.2136.1150To be optimizedTo be optimized
Quinidine-d3 (IS) 328.2175.1150To be optimizedTo be optimized
328.2136.1150To be optimizedTo be optimized

Note: Collision energy and declustering potential are instrument-dependent and require optimization for maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS/MS method for this compound. These values are based on typical performance characteristics for similar bioanalytical assays.[1]

Table 1: Liquid Chromatography Parameters
ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Run Time 8 minutes
Table 2: Mass Spectrometry Parameters
AnalyteQ1 (m/z)Q3 (m/z)
This compound 311.2175.1
Quinidine-d3 (IS) 328.2175.1
Table 3: Method Validation Parameters (Target Acceptance Criteria)
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., 85-115%)
LLOQ Signal-to-noise ratio ≥ 10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Quinidine-d3) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation (12,000 x g) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

LC-MS/MS Parameter Relationships

lc_ms_parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column Column (C18) mobile_phase Mobile Phase (A: H2O+FA, B: ACN+FA) column->mobile_phase gradient Gradient Elution mobile_phase->gradient flow_rate Flow Rate (0.4 mL/min) gradient->flow_rate ionization Ionization (ESI+) flow_rate->ionization mrm MRM Mode ionization->mrm precursor Precursor Ion (Q1) mrm->precursor ce Collision Energy precursor->ce product Product Ion (Q3) ce->product Analyte This compound Analyte->column IS Quinidine-d3 (IS) IS->column

References

Application Notes and Protocols for O-Desmethyl quinidine in Cell-Based Electrophysiology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is an active metabolite of quinidine, a well-established Class Ia antiarrhythmic agent. Like its parent compound, O-Desmethyl quinidine exerts electrophysiological effects on cardiac ion channels, contributing to the overall antiarrhythmic and potential proarrhythmic profile of quinidine therapy.[1][2][3] Understanding the specific actions of this metabolite is crucial for a comprehensive assessment of quinidine's cardiac safety and efficacy.

These application notes provide a detailed guide for utilizing this compound in cell-based electrophysiology assays, focusing on the whole-cell patch-clamp technique. The protocols outlined below are designed for researchers investigating the effects of ion channel modulators on key cardiac currents.

Mechanism of Action

This compound, similar to quinidine, is known to interact with and block several types of voltage-gated ion channels in cardiomyocytes. The primary mechanism of action is the direct blockade of these channels, which alters the shape and duration of the cardiac action potential.

The key targets include:

  • Voltage-gated sodium channels (Nav): Blockade of the fast inward sodium current (INa) leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, slowing conduction.

  • Voltage-gated potassium channels (Kv): Inhibition of various potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, prolongs the repolarization phase of the action potential. This leads to an increase in the action potential duration (APD) and the effective refractory period.[2][3]

Prolongation of the action potential is a key electrophysiological effect of this compound, which can contribute to both antiarrhythmic and arrhythmogenic outcomes, such as early afterdepolarizations (EADs).[2][3]

cluster_0 This compound Signaling Pathway cluster_1 Cardiac Myocyte ODMQ This compound Nav Nav Channels (e.g., Nav1.5) ODMQ->Nav Blockade Kv Kv Channels (e.g., hERG) ODMQ->Kv Blockade Cav Cav Channels (e.g., Cav1.2) ODMQ->Cav Blockade (potential) AP Action Potential Nav->AP Decreased Vmax (Phase 0) Kv->AP Prolonged APD (Phase 3) Cav->AP Modulation of Plateau (Phase 2)

Mechanism of this compound on Cardiac Ion Channels.

Data Presentation

ParameterControlThis compound (10 µM)Quinidine (10 µM)Reference
Vmax (V/s) at BCL 300 ms (B15284909)235 ± 15180 ± 12165 ± 10[3]
APD90 (ms) at BCL 4000 ms380 ± 20450 ± 25460 ± 30[3]

Note: Values are illustrative based on descriptive data from the source and indicate a statistically significant change from control. BCL = Basic Cycle Length. APD90 = Action Potential Duration at 90% repolarization.

Experimental Protocols

The following protocols are adapted from established methods for characterizing the effects of quinidine on cardiac ion channels and can be applied to the study of this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.5 Channels

This protocol describes the methodology for assessing the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

A. Cell Preparation:

  • Culture HEK293 cells stably expressing hNav1.5 in the appropriate medium.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Perform recordings at room temperature (22-25 °C) or physiological temperature (35-37 °C).

D. Voltage Protocols:

  • Tonic Block:

    • Hold the membrane potential at -120 mV.

    • Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.

    • After obtaining a stable baseline, perfuse the cell with the this compound-containing external solution.

    • Continue recording until the blocking effect reaches a steady state.

  • Use-Dependent Block:

    • Hold the membrane potential at -120 mV.

    • Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.

    • Record the peak current for each pulse in the train.

    • After a washout period, perfuse the cell with the this compound-containing external solution and repeat the pulse train.

E. Data Analysis:

  • Measure the peak inward current for each pulse.

  • Tonic Block Calculation: % Block = (1 - Ithis compound / IControl) * 100, where I is the peak current in the presence and absence of the compound.

  • Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG (Kv11.1) Channels

This protocol is for assessing the effect of this compound on the rapid delayed rectifier potassium current (IKr) mediated by hERG channels.

A. Cell Preparation:

  • As described in Protocol 1, but using a cell line stably expressing hERG channels.

B. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: As described in Protocol 1.

C. Recording Procedure:

  • As described in Protocol 1.

D. Voltage Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current.

  • Repeat this protocol at a frequency of 0.05 Hz (every 20 seconds).

  • After establishing a stable baseline, apply different concentrations of this compound.

E. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the percentage of block for each concentration of this compound.

  • Plot the percentage of block against the concentration and fit the data with the Hill equation to determine the IC50 value.

cluster_workflow Experimental Workflow for Patch-Clamp Assay prep Cell Preparation (HEK293 expressing target ion channel) seal Giga-ohm Seal Formation prep->seal sol Solution Preparation (External, Internal, and Test Compound) pipette Pipette Pulling and Filling sol->pipette pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Recording (Control Solution) whole_cell->baseline application Compound Application (this compound) baseline->application recording Data Acquisition (Voltage-Clamp Protocol) application->recording washout Washout recording->washout analysis Data Analysis (% Block, IC50) recording->analysis washout->baseline Optional: Reversibility

References

Application Notes and Protocols for CYP2D6 Inhibition Studies Utilizing Dextromethorphan as a Probe Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant portion of clinically used drugs, estimated to be around 25%. Its polymorphic nature leads to wide inter-individual variability in metabolic capacity, categorizing individuals from poor to ultra-rapid metabolizers. This variability can profoundly impact drug efficacy and toxicity. Consequently, assessing the potential of new chemical entities to inhibit CYP2D6 is a mandatory step in drug development to predict and mitigate the risk of drug-drug interactions (DDI).

Dextromethorphan (B48470) is a widely used and well-characterized probe substrate for in vitro CYP2D6 activity assays. It undergoes O-demethylation by CYP2D6 to form its primary metabolite, dextrorphan (B195859).[1][2] The rate of dextrorphan formation is a direct measure of CYP2D6 activity.

Quinidine (B1679956) is a classic and potent competitive inhibitor of CYP2D6 and is often used as a positive control in inhibition studies.[3] Quinidine itself is metabolized into several compounds, including O-Desmethyl quinidine, 3-hydroxyquinidine, and quinidine N-oxide. While these metabolites also possess inhibitory activity against CYP2D6, their potency is significantly lower than the parent compound.[4]

This document provides detailed protocols for conducting in vitro CYP2D6 inhibition assays using dextromethorphan as a substrate in human liver microsomes (HLM) and for the subsequent analysis of dextrorphan formation by LC-MS/MS. It also presents key kinetic data for both the substrate and various inhibitors, including this compound.

Data Presentation: Kinetic Parameters

Quantitative data for the metabolism of dextromethorphan and the inhibition by quinidine and its metabolites are summarized below. These values are essential for designing and interpreting CYP2D6 inhibition experiments.

Table 1: Kinetic Parameters for Dextromethorphan O-demethylation by CYP2D6
SystemKm (µM)VmaxReference
Yeast-expressed CYP2D65.40.47 nmol/min/nmol CYP2D6[4]
Human Hepatic Microsomes5.8 - 6.8172 - 300 pmol/min/mg protein[5]
Heterologously expressed CYP2D66.5 ± 2.11342 ± 147 pmol/min/mg protein[5]
Purified Recombinant CYP2D61.9 ± 0.28.5 ± 0.2 nmol/nmol P450/min[1]
Adult Human Liver Microsomes7Not specified[2]
Table 2: Inhibitory Constants (Ki) for Quinidine and its Metabolites against CYP2D6
InhibitorKi (µM)SystemReference
Quinidine 0.027 Yeast-expressed CYP2D6[4]
0.018 - 0.043 Human Hepatic Microsomes[5]
0.017 Not specified[3]
Dihydroquinidine0.013Yeast-expressed CYP2D6[4]
3-Hydroxyquinidine0.43 - 2.3Yeast-expressed CYP2D6[4]
This compound 0.43 - 2.3 Yeast-expressed CYP2D6[4]
Quinidine N-oxide0.43 - 2.3Yeast-expressed CYP2D6[4]

Note: The data clearly indicate that while this compound does inhibit CYP2D6, it is one to two orders of magnitude weaker than the parent compound, quinidine.[4]

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay in Human Liver Microsomes

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • Dextromethorphan (Substrate)

  • Test Compound (e.g., this compound)

  • Quinidine (Positive Control Inhibitor)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (B52724), cold (Quenching Solution)

  • Internal Standard (IS) in Acetonitrile (e.g., a stable isotope-labeled analog of dextrorphan)

  • 96-well incubation plates

  • Incubator/shaking water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.

    • Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol (B129727) or acetonitrile, ensuring final solvent concentration is low, typically ≤1%). Dilute in buffer to a working concentration that is 2x the final desired concentration (e.g., 10 µM for a final concentration of 5 µM, which is near the Km).

    • Prepare stock solutions of the test compound and quinidine. Perform serial dilutions to create a range of concentrations to determine the IC₅₀. Prepare these at 5x the final desired concentration.

  • Incubation Setup (per well of a 96-well plate):

    • Add 100 µL of HLM suspension (0.5 mg/mL final concentration).

    • Add 40 µL of 0.1 M potassium phosphate buffer.

    • Add 10 µL of the test compound or positive control inhibitor at various concentrations. For the control (uninhibited) reaction, add 10 µL of the vehicle solvent.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction:

    • Prepare the complete NADPH regenerating system by mixing Solution A and Solution B.

    • Initiate the metabolic reaction by adding 50 µL of the dextromethorphan working solution to each well.

    • Immediately follow by adding 20 µL of the complete NADPH regenerating system. The final incubation volume is 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined linear time (e.g., 10-20 minutes) with gentle shaking.[6] The time should be optimized to ensure less than 20% substrate turnover.

  • Termination of Reaction:

    • Stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

    • Seal the plate and vortex briefly.

  • Sample Preparation for Analysis:

    • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Dextrorphan

This protocol provides a general method for the quantification of the metabolite, dextrorphan.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Dextrorphan: Precursor ion (Q1) m/z 258.2 → Product ion (Q3) m/z 157.1

    • Internal Standard (e.g., D3-Dextrorphan): Precursor ion (Q1) m/z 261.2 → Product ion (Q3) m/z 160.1

    • Note: Specific m/z values should be optimized for the instrument used.

Data Analysis:

  • Generate a calibration curve using standards of known dextrorphan concentrations.

  • Quantify the amount of dextrorphan formed in each sample by comparing the peak area ratio (analyte/IS) to the calibration curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

cluster_metabolism Metabolic Pathway cluster_inhibition Inhibition Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan (Metabolite) Dextromethorphan->Dextrorphan O-demethylation CYP2D6 CYP2D6 CYP2D6->Dextromethorphan Inhibitor Quinidine or This compound Inhibitor->CYP2D6 Inhibition

Caption: CYP2D6-mediated metabolism of dextromethorphan and its inhibition.

A Reagent Preparation (HLM, Buffer, Substrate, Inhibitor, NADPH System) B Incubation Setup (HLM + Buffer + Inhibitor) A->B C Pre-incubation (5 min @ 37°C) B->C D Reaction Initiation (Add Substrate + NADPH) C->D E Incubation (10-20 min @ 37°C) D->E F Reaction Termination (Add cold Acetonitrile + IS) E->F G Protein Precipitation (Centrifugation) F->G H Supernatant Transfer G->H I LC-MS/MS Analysis (Quantify Dextrorphan) H->I J Data Analysis (Calculate % Inhibition, IC50) I->J

Caption: Experimental workflow for an in vitro CYP2D6 inhibition assay.

cluster_potency Relative Inhibitory Potency vs. CYP2D6 parent Quinidine strong Strong Inhibitor (Ki ≈ 0.02 µM) m1 This compound parent->m1 Metabolism m2 3-Hydroxyquinidine parent->m2 Metabolism m3 Quinidine N-oxide parent->m3 Metabolism weak Weak Inhibitors (Ki ≈ 0.4 - 2.3 µM) m1->weak m2->weak m3->weak

Caption: Relationship and potency of Quinidine and its metabolites as CYP2D6 inhibitors.

References

Application Note: O-Desmethyl Quinidine in Drug-Drug Interaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is an active metabolite of quinidine, a well-known antiarrhythmic drug and a potent inhibitor of the cytochrome P450 enzyme CYP2D6. Understanding the metabolic profile and the drug-drug interaction (DDI) potential of metabolites is a critical component of drug development, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This application note provides a detailed overview of the role of O-Desmethyl quinidine in DDI screening, with a focus on its inhibitory effects on CYP enzymes. The provided protocols and data are intended to guide researchers in designing and executing robust in vitro DDI studies.

The Role of Metabolites in Drug-Drug Interactions

Metabolites of a parent drug can contribute to the overall pharmacological effect and may also be responsible for DDIs. Regulatory guidelines recommend that the DDI potential of a metabolite be investigated if it is present at significant concentrations in circulation. This compound is formed via the metabolism of quinidine and has been shown to possess inhibitory activity against CYP2D6, albeit to a lesser extent than its parent compound. Therefore, characterizing its inhibitory profile is essential for a comprehensive assessment of quinidine's DDI risk.

Data Presentation: In Vitro Inhibition of Cytochrome P450 Enzymes

Table 1: Inhibition of CYP2D6 by this compound and Quinidine

CompoundInhibition ParameterValue (µM)
This compoundKi0.43 - 2.3[1]
QuinidineKi0.027[1]
QuinidineIC50~0.008

Table 2: Inhibition of Various CYP Isoforms by Quinidine

CYP IsoformInhibition ParameterValue (µM)
CYP1A2IC50>10 (little inhibition)
CYP2C9IC50~300
CYP2D6IC50~0.008
CYP3A4IC50~30

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathway of quinidine and the experimental workflow for DDI screening, the following diagrams have been generated using the Graphviz DOT language.

Quinidine_Metabolism Quinidine Quinidine Metabolite1 This compound Quinidine->Metabolite1 CYP3A4/2C19 Metabolite2 3-Hydroxyquinidine Quinidine->Metabolite2 CYP3A4 Metabolite3 Quinidine N-oxide Quinidine->Metabolite3 FMO Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion DDI_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Correlation (if necessary) start Test Compound (e.g., this compound) incubation Incubate with Human Liver Microsomes & CYP Probe Substrate start->incubation analysis LC-MS/MS Analysis of Metabolite Formation incubation->analysis data_analysis Calculate % Inhibition and IC50/Ki analysis->data_analysis clinical_study Clinical DDI Study Design data_analysis->clinical_study Significant Inhibition Observed no_interaction Low Risk of DDI data_analysis->no_interaction No Significant Inhibition pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis clinical_study->pk_pd_analysis

References

Application Note: O-Desmethyl Quinidine as a Biomarker for Quinidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinidine (B1679956) is a class Ia antiarrhythmic agent and antimalarial drug.[1][2] Its clinical efficacy and safety are highly dependent on its metabolism, which is primarily carried out in the liver by the cytochrome P450 enzyme system.[1][3] Specifically, CYP3A4 is the major enzyme responsible for metabolizing quinidine into several derivatives, including O-Desmethyl quinidine (also known as Cupreidine or 6'-hydroxycinchonine), (3S)-3-hydroxyquinidine, and quinidine N-oxide.[4][5][6] The activity of CYP3A4 can vary significantly among individuals due to genetic polymorphisms, drug-drug interactions, and disease states. This variability can lead to unpredictable drug exposure and response. Therefore, monitoring quinidine metabolism is crucial for optimizing therapy and minimizing adverse effects. This compound, a key metabolite, serves as a valuable biomarker for assessing the metabolic pathway of its parent drug. This application note provides an overview of this compound's role as a biomarker, along with relevant pharmacokinetic data and a detailed protocol for its quantification in plasma.

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes extensive hepatic biotransformation, accounting for 60% to 85% of its total clearance.[3] The O-demethylation of quinidine at the 6-methoxy group of the quinoline (B57606) ring is a metabolic reaction that produces this compound. This process is catalyzed predominantly by the CYP3A4 enzyme.[1][5] Monitoring the levels of this compound in relation to the parent drug can provide an indirect measure of CYP3A4 activity and overall metabolic clearance of quinidine.

Quinidine_Metabolism quinidine Quinidine metabolite This compound (6'-hydroxycinchonine) quinidine->metabolite O-demethylation enzyme CYP3A4 (in Liver) enzyme->quinidine

Caption: Metabolic conversion of Quinidine to this compound via CYP3A4.

Pharmacokinetic Data

The pharmacokinetic profiles of quinidine and its metabolite, this compound, have been characterized. The data highlights differences in distribution and elimination, which are important for interpreting biomarker results.

Table 1: Comparative Pharmacokinetics of Quinidine and this compound (in Rabbits) This table summarizes pharmacokinetic parameters following intravenous bolus injections of equimolar doses in rabbits.

ParameterQuinidineThis compoundReference
Terminal Half-Life (t½)132.4 ± 27.1 min65.4 ± 34.4 min[7][8]
Volume of Distribution (Vdβ)~2x that of metabolite~0.5x that of quinidine[7][8]
Intercompartmental Distribution (k12/k21)~4x that of metabolite~0.25x that of quinidine[7][8]
Total Body ClearanceSimilar to metaboliteSimilar to quinidine[7][8]

Data from studies in rabbits show that the distribution of this compound is slower and less extensive than that of quinidine.[7][8]

Table 2: General Pharmacokinetic Properties of Quinidine (in Healthy Humans)

ParameterValueReference
Oral Bioavailability70% or greater[1][3]
Volume of Distribution (Vd)2.0 - 3.5 L/kg[2][3]
Elimination Half-Life (t½)5 - 12 hours[1][3]
Clearance2.5 - 5.0 mL/min/kg[1][3]
Plasma Protein Binding70% - 95%[2][3]

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the simultaneous measurement of quinidine and this compound in plasma. This method is based on principles outlined in published literature.[9][10][11]

1. Objective: To quantify the concentration of this compound in human plasma samples to assess quinidine metabolism.

2. Materials and Reagents:

  • Human plasma (collected in heparinized or EDTA tubes)

  • This compound (Cupreidine) analytical standard

  • Quinidine analytical standard

  • Internal Standard (IS), e.g., Cinchonine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) nitrate

  • Ammonium hydroxide (B78521)

  • Chloroform (B151607) or other suitable organic solvent

  • Deionized water

  • Microcentrifuge tubes

  • HPLC system with fluorescence detector

  • Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

3. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, quinidine, and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards ranging from approximately 10 ng/mL to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of plasma sample, calibrator, or QC sample into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of chloroform (or another appropriate extraction solvent).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Workflow_Protocol cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Plasma Sample (200 µL) p2 2. Add Internal Standard p1->p2 p3 3. Liquid-Liquid Extraction (e.g., with Chloroform) p2->p3 p4 4. Centrifuge & Separate p3->p4 p5 5. Evaporate Solvent p4->p5 p6 6. Reconstitute in Mobile Phase p5->p6 a1 7. Inject into HPLC System p6->a1 a2 8. Chromatographic Separation (C18 Column) a1->a2 a3 9. Fluorescence Detection a2->a3 d1 10. Integrate Peak Areas a3->d1 d2 11. Generate Calibration Curve d1->d2 d3 12. Quantify Concentrations d2->d3

Caption: Experimental workflow for quantifying this compound in plasma.

5. HPLC Conditions:

  • Column: Ultrasphere C18 reversed-phase column (25 cm x 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (e.g., 11:88:1, v/v), with pH adjusted to 2.5.[10] An alternative mobile phase could be methanol: 1 N ammonium nitrate: 2 N ammonium hydroxide (28:1:1 v/v).[9]

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Fluorescence Detection: Excitation wavelength at ~340 nm and emission wavelength at ~450 nm.

  • Run Time: Sufficient to allow for the elution of all compounds of interest and the internal standard.

6. Data Analysis and Interpretation:

  • Integrate the peak areas for this compound, quinidine, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentrations of this compound and quinidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the Metabolite-to-Parent Drug Ratio (MR):

    • MR = [Concentration of this compound] / [Concentration of Quinidine]

Caption: Logic for interpreting the metabolite ratio to assess metabolic phenotype.

A high metabolite ratio suggests efficient or extensive metabolism via CYP3A4, while a low ratio may indicate poor metabolism. This information can be critical in dose-adjustment strategies, predicting potential drug-drug interactions involving CYP3A4 inhibitors or inducers, and understanding inter-individual variability in patient response to quinidine.

References

Application Notes and Protocols for O-Desmethyl Quinidine Stability Testing in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is the primary active metabolite of quinidine, a class Ia antiarrhythmic agent. Accurate quantification of O-Desmethyl quinidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The stability of the analyte in these matrices during collection, storage, and processing is a critical factor that can influence the reliability of the bioanalytical data. These application notes provide a detailed protocol for assessing the stability of this compound in biological matrices such as plasma and serum, in accordance with regulatory guidelines. The protocols described herein are essential for the validation of bioanalytical methods.

Analytical Methodology: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. While a full method validation is beyond the scope of these notes, the stability testing protocols described are a key component of such a validation.

Experimental Protocols

The stability of this compound should be evaluated at two concentration levels: low quality control (LQC) and high quality control (HQC). The acceptance criterion for stability is that the mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.

Preparation of Quality Control (QC) Samples
  • Prepare Stock Solutions: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol). From this, prepare working solutions at the required concentrations for spiking into the biological matrix.

  • Spike Biological Matrix: Use pooled, blank biological matrix (e.g., human plasma with a suitable anticoagulant like K2EDTA) to prepare LQC and HQC samples by spiking with the appropriate working solutions.

  • Aliquoting: Aliquot the LQC and HQC samples into appropriately labeled polypropylene (B1209903) tubes for each stability test.

Freeze-Thaw Stability

This test evaluates the stability of this compound after repeated freezing and thawing cycles.

  • Initial Freeze: Store the LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, mix the samples gently.

  • Refreezing: Return the samples to the freezer and store for at least 12 hours.

  • Repeat Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles. The number of cycles should equal or exceed the number of times clinical samples are expected to be thawed and refrozen.

  • Analysis: After the final thaw, analyze the samples using the validated LC-MS/MS method and compare the results against freshly prepared calibration standards and QC samples.

Short-Term (Bench-Top) Stability

This test assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the sample handling time during routine analysis.

  • Thaw Samples: Thaw frozen LQC and HQC aliquots at room temperature.

  • Bench-Top Storage: Keep the samples on the bench-top at room temperature (e.g., 25°C) for a specified duration (e.g., 4, 8, or 24 hours). This duration should be equal to or longer than the expected time samples will be at room temperature during the entire analytical process.

  • Analysis: After the specified duration, analyze the samples and compare the results with freshly prepared standards and QCs.

Long-Term Stability

This experiment determines the stability of this compound in the biological matrix over an extended period under frozen conditions.

  • Storage: Store LQC and HQC aliquots at the intended storage temperature (e.g., -20°C or -80°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months). The total storage duration should be equal to or exceed the time between sample collection and analysis in a clinical study.

  • Analysis: At each time point, retrieve the samples, thaw them at room temperature, and analyze them against a freshly prepared calibration curve and QC samples.

Data Presentation

The following tables present illustrative data for the stability of this compound in human plasma. The data is hypothetical and serves to demonstrate the expected format and adherence to acceptance criteria.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 Mean Conc. (ng/mL)Cycle 1 % NominalCycle 3 Mean Conc. (ng/mL)Cycle 3 % NominalCycle 5 Mean Conc. (ng/mL)Cycle 5 % Nominal
LQC1010.21029.8989.595
HQC5005051014959949098

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C

QC LevelNominal Conc. (ng/mL)4h Mean Conc. (ng/mL)4h % Nominal8h Mean Conc. (ng/mL)8h % Nominal24h Mean Conc. (ng/mL)24h % Nominal
LQC109.9999.7979.494
HQC500502100.449899.649298.4

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)1 Month Mean Conc. (ng/mL)1 Month % Nominal3 Months Mean Conc. (ng/mL)3 Months % Nominal6 Months Mean Conc. (ng/mL)6 Months % Nominal
LQC1010.11019.9999.696
HQC500508101.6501100.249699.2

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis cluster_reporting Reporting prep_stock Prepare Stock & Working Solutions spike_matrix Spike Blank Biological Matrix prep_stock->spike_matrix aliquot Aliquot QC Samples spike_matrix->aliquot ft_stability Freeze-Thaw Stability aliquot->ft_stability Store at -80°C st_stability Short-Term (Bench-Top) Stability aliquot->st_stability Thaw to RT lt_stability Long-Term Stability aliquot->lt_stability Store at -80°C analysis LC-MS/MS Analysis ft_stability->analysis st_stability->analysis lt_stability->analysis data_eval Data Evaluation (Compare to fresh standards & QCs) analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for this compound stability testing.

Logical Relationship of Stability Tests

Stability_Logic cluster_conditions Storage & Handling Conditions cluster_tests Stability Tests cluster_outcome Outcome sample_collection Sample Collection sample_processing Sample Processing st_stability Bench-Top sample_processing->st_stability sample_storage Sample Storage lt_stability Long-Term sample_storage->lt_stability sample_analysis Sample Analysis ft_stability Freeze-Thaw sample_analysis->ft_stability sample_analysis->st_stability validated_method Validated Bioanalytical Method ft_stability->validated_method st_stability->validated_method lt_stability->validated_method

Caption: Relationship between sample handling and stability tests.

Conclusion

The stability of this compound in biological matrices is a critical parameter that must be thoroughly investigated during the validation of a bioanalytical method. The protocols outlined in these application notes provide a framework for conducting freeze-thaw, short-term, and long-term stability studies in compliance with regulatory expectations. Adherence to these protocols will ensure the generation of reliable and accurate data for pharmacokinetic and other clinical studies.

Application Notes and Protocols for O-Desmethyl Quinidine: Investigating Effects on Non-Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential effects of O-Desmethyl quinidine (B1679956), a primary metabolite of the well-known antiarrhythmic drug quinidine, on non-cardiac ion channels. While research has heavily focused on the cardiac effects of quinidine and its metabolites, emerging evidence suggests that these compounds also interact with a variety of ion channels in neuronal and epithelial tissues.

Introduction

O-Desmethyl quinidine is an active metabolite of quinidine, formed through hepatic metabolism.[1] Like its parent compound, it exhibits activity as an ion channel modulator. While its role in cardiac electrophysiology has been studied, its effects on non-cardiac ion channels present a promising area of investigation for drug development and physiological research. Quinidine itself is known to block various potassium and sodium channels in non-cardiac tissues, and it is plausible that this compound shares some of these properties. These notes will detail the available data, provide protocols for further investigation, and outline the potential signaling pathways involved.

Data Presentation: Quantitative Effects on Ion Channels

Direct quantitative data for this compound on non-cardiac ion channels is limited in publicly available literature. However, comparative studies on cardiac tissues provide valuable insights into its relative potency compared to quinidine. The following tables summarize key data for this compound and its parent compound, quinidine, to guide experimental design.

Table 1: Comparative Effects of this compound and Quinidine on Cardiac Purkinje Fibers

CompoundConcentration (µM)Effect on Vmax (Sodium Channel Blockade)Effect on Action Potential Duration (APD90)Reference
This compound10Significant depression at short basic cycle lengthsSignificant prolongation at long basic cycle lengths[2]
Quinidine10Significant depression at short basic cycle lengthsSignificant prolongation at long basic cycle lengths[2]

Table 2: Effects of Quinidine on Non-Cardiac Ion Channels (for extrapolation to this compound)

Ion ChannelTissue/Cell TypeEffectIC50 (µM)Reference
Voltage-gated K+ channelsNeuroblastoma cellsBlockadeNot specified (effective in low µM range)[1]
Ca2+-dependent K+ channelsNeuroblastoma cellsBlockadeNot specified (effective in low µM range)[1]
Whole-cell K+ currents (IK)Spiral ganglion neuronsVoltage-dependent blockade~8 (at +65 mV)[3]
Large-conductance K+ channelsRabbit corneal epitheliumBlockadeEffective in the 100-1000 µM range[4]
Delayed rectifier K+ channels (IK)Drosophila musclePotent blockadeNot specified[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for quinidine and its metabolites is the direct blockade of ion channel pores. This interaction is often state-dependent, meaning the drug may have a different affinity for the channel in its resting, open, or inactivated state.

Diagram: State-Dependent Blockade of a Voltage-Gated Sodium Channel

G Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked State (this compound bound) Open->Blocked Binding Inactivated->Resting Repolarization Blocked->Open Unbinding

Caption: State-dependent interaction of this compound with a voltage-gated ion channel.

Diagram: General Experimental Workflow for Ion Channel Characterization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture/ Tissue Preparation Electrophysiology Electrophysiological Recording (Patch-Clamp or Ussing Chamber) CellCulture->Electrophysiology SolutionPrep Solution Preparation (with this compound) SolutionPrep->Electrophysiology DataAcquisition Data Acquisition Electrophysiology->DataAcquisition Analysis Data Analysis (IC50, kinetics) DataAcquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A typical workflow for studying the effects of this compound on ion channels.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on neuronal and epithelial ion channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Neuronal Potassium Channels

This protocol is designed to assess the inhibitory effects of this compound on voltage-gated potassium channels in a neuronal cell line (e.g., neuroblastoma cells) or primary neurons.

A. Cell Preparation:

  • Culture neuronal cells on glass coverslips in appropriate growth medium.

  • Use cells for recording 24-48 hours after plating, at 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target neuron.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Perform recordings at room temperature (22-25 °C).

D. Voltage Protocol:

  • Hold the membrane potential at -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit potassium currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with increasing concentrations of this compound and repeat the voltage-step protocol at each concentration until a steady-state block is achieved.

E. Data Analysis:

  • Measure the peak outward current at each voltage step.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot a concentration-response curve and fit with the Hill equation to determine the IC50 value.

Protocol 2: Ussing Chamber Electrophysiology for Epithelial Ion Transport

This protocol is designed to measure the effect of this compound on net ion transport across an epithelial tissue layer (e.g., intestinal or airway epithelium).

A. Tissue Preparation:

  • Excise the epithelial tissue of interest (e.g., a segment of mouse colon or cultured epithelial cell monolayer on a permeable support).

  • Immediately place the tissue in ice-cold, oxygenated Ringer's solution.

  • Mount the tissue in the Ussing chamber, separating the apical and basolateral compartments.[2]

B. Solutions:

  • Ringer's Solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose. Gassed with 95% O₂ / 5% CO₂ to maintain pH at 7.4.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Add to the apical or basolateral Ringer's solution to achieve the desired final concentrations.

C. Recording Procedure:

  • Fill both half-chambers with an equal volume of pre-warmed (37°C) and gassed Ringer's solution.

  • Equilibrate the tissue for 20-30 minutes, allowing the short-circuit current (Isc) to stabilize.

  • Record the baseline transepithelial potential difference (PD) and Isc.

  • Calculate the transepithelial electrical resistance (TEER) using Ohm's law from periodic voltage pulses.

  • Add this compound to the desired compartment (apical or basolateral) in a cumulative concentration-dependent manner.

  • Record the change in Isc until a new steady state is reached after each addition.

D. Data Analysis:

  • Express the change in Isc as a percentage of the baseline current.

  • Construct a concentration-response curve to determine the IC50 of this compound on the net ion transport.

  • Further experiments using specific ion channel blockers can be performed to identify the particular channel(s) affected by this compound.

Troubleshooting

  • No Drug Effect: Verify the concentration and proper application of the this compound solution. Check for potential precipitation of the compound. For light-sensitive compounds, protect solutions from light.

  • Unstable Recordings (Patch-Clamp): Ensure proper vibration isolation of the setup. Check the quality and age of the cell culture. Use freshly prepared and filtered solutions.

  • Low Seal Resistance (Patch-Clamp): Use freshly prepared and filtered solutions. Ensure the pipette tip is clean.

  • Tissue Viability Issues (Ussing Chamber): Ensure continuous oxygenation and temperature control. Handle the tissue gently during preparation and mounting.

References

O-Desmethyl Quinidine: A Tool for Investigating Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

O-Desmethyl quinidine (B1679956) is a primary metabolite of quinidine, a well-known antiarrhythmic drug and a potent inhibitor of the cytochrome P450 enzyme CYP2D6. The study of O-Desmethyl quinidine is crucial for a comprehensive understanding of quinidine's pharmacokinetics and pharmacodynamics, as well as for its utility as a chemical probe in drug metabolism research. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate drug metabolism pathways, with a particular focus on its role as a CYP2D6 inhibitor.

Principle of Application

The formation of this compound from quinidine is a significant metabolic pathway. While quinidine is a potent inhibitor of CYP2D6, its metabolite, this compound, also exhibits inhibitory activity against this key enzyme, albeit to a lesser extent.[1] This characteristic makes this compound a valuable tool for dissecting the structure-activity relationships of CYP2D6 inhibition and for characterizing the metabolic profiles of new chemical entities (NCEs) that may be substrates or inhibitors of this polymorphic enzyme. By comparing the inhibitory potency of the parent drug (quinidine) and its metabolite, researchers can gain insights into the contribution of metabolism to drug-drug interactions (DDIs).

Applications

  • CYP2D6 Inhibition Studies: this compound can be used as a moderate inhibitor of CYP2D6 to determine the inhibitory potential of NCEs.

  • Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory effects of quinidine and this compound helps in understanding the chemical moieties essential for potent CYP2D6 inhibition.

  • Metabolite Profiling: Investigating the formation of this compound can serve as a phenotyping assay for the activity of the enzyme responsible for quinidine's O-demethylation.

  • Drug-Drug Interaction (DDI) Prediction: Characterizing the inhibitory profile of this compound contributes to more accurate predictions of potential DDIs involving quinidine and co-administered drugs that are CYP2D6 substrates.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its parent compound, quinidine, against CYP2D6.

CompoundParameterValue (µM)SubstrateEnzyme Source
This compound Ki0.43 - 2.3Dextromethorphan (B48470)Yeast-expressed CYP2D6
Quinidine Ki0.027DextromethorphanYeast-expressed CYP2D6
Quinidine Ki0.013DextromethorphanHuman liver microsomes
Quinidine IC500.02Not specifiedNot specified
Quinidine Ki0.16DesipramineHuman liver microsomes
Quinidine Ki0.034DextromethorphanRecombinant CYP2D6

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay Using this compound

This protocol describes a method to determine the inhibitory potential of this compound on CYP2D6 activity using dextromethorphan as a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLM) or recombinant human CYP2D6

  • Dextromethorphan (CYP2D6 substrate)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system for the quantification of dextrorphan (B195859) (the O-demethylated metabolite of dextromethorphan)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, dextromethorphan, and the internal standard in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the potassium phosphate buffer (100 mM, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (or recombinant CYP2D6), potassium phosphate buffer, and a series of concentrations of this compound (or vehicle control) for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the CYP2D6 substrate, dextromethorphan (at a concentration near its Km, typically 5 µM for dextromethorphan).

    • Start the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 100-200 µL.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of dextrorphan formed using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of dextrorphan formation at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

    • If determining the inhibition constant (Ki), perform the experiment at multiple substrate concentrations and analyze the data using methods such as Dixon or Cornish-Bowden plots.

Visualizations

Quinidine Metabolism to this compound

Quinidine_Metabolism Quinidine Quinidine O_Desmethyl_Quinidine This compound Quinidine->O_Desmethyl_Quinidine CYP-mediated O-demethylation Other_Metabolites Other Metabolites (e.g., 3-Hydroxyquinidine) Quinidine->Other_Metabolites Other metabolic pathways

Caption: Metabolic pathway of quinidine to this compound.

Experimental Workflow for CYP2D6 Inhibition Assay

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents Stocks Prepare Stock Solutions Reagents->Stocks Preincubation Pre-incubate Microsomes, Buffer, & Inhibitor Stocks->Preincubation Add_Substrate Add Dextromethorphan Preincubation->Add_Substrate Start_Reaction Add NADPH & Incubate Add_Substrate->Start_Reaction Terminate Terminate Reaction Start_Reaction->Terminate Process Process Sample Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Calculate IC50/Ki LCMS->Data_Analysis

Caption: Workflow for the in vitro CYP2D6 inhibition assay.

Logical Relationship of Inhibition Potency

Inhibition_Potency Quinidine Quinidine CYP2D6 CYP2D6 Enzyme Quinidine->CYP2D6 Strong Inhibition O_Desmethyl_Quinidine This compound O_Desmethyl_Quinidine->CYP2D6 Moderate Inhibition

Caption: Comparative inhibition of CYP2D6 by quinidine and its metabolite.

References

Application Notes and Protocols for O-Desmethyl quinidine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is a primary metabolite of quinidine, a well-known class I antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6. As drug metabolites can possess their own pharmacological and toxicological profiles, it is crucial to characterize their effects in relevant biological assays. High-throughput screening (HTS) provides an efficient platform to evaluate the activity of compounds like O-Desmethyl quinidine against various molecular targets.

These application notes provide detailed protocols for utilizing this compound in HTS assays, focusing on two key areas: inhibition of CYP2D6 and modulation of cardiac ion channels, which are critical for assessing potential drug-drug interactions and cardiac liability.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the known quantitative data for this compound and its parent compound, quinidine, against key molecular targets. This allows for a direct comparison of their potencies.

CompoundTargetAssay TypeParameterValue (µM)Reference
This compound CYP2D6Enzyme InhibitionKi0.43 - 2.3[1]
QuinidineCYP2D6Enzyme InhibitionKi0.027[1]
QuinidinehERG (Kv11.1)ElectrophysiologyIC500.8 - 3.0[2]
QuinidineNav1.5ElectrophysiologyIC5028.9

Experimental Protocols

High-Throughput Screening for CYP2D6 Inhibition

This protocol describes a fluorescence-based HTS assay to determine the inhibitory potential of this compound on human CYP2D6 activity.

Principle: The assay utilizes a fluorogenic probe substrate that is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity. An inhibitor will decrease the rate of fluorescence production.

Materials:

  • Recombinant human CYP2D6 enzyme (e.g., in microsomes)

  • Fluorogenic CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)

  • NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound (test compound)

  • Quinidine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

    • Prepare a similar dilution series for the positive control, quinidine.

    • In a 384-well compound plate, add 1 µL of each compound concentration to the respective wells. Include wells with DMSO only as a negative control.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the reaction buffer containing the recombinant CYP2D6 enzyme and the NADPH regeneration system.

    • Prepare a solution of the fluorogenic substrate (AMMC) in the reaction buffer. The final concentration should be at or near the Km value for the enzyme.

  • Assay Procedure:

    • To each well of the 384-well assay plate, add 20 µL of the enzyme/NADPH regeneration system master mix.

    • Transfer 1 µL of the compound solutions from the compound plate to the assay plate.

    • Incubate the plate for 10 minutes at 37°C to allow for pre-incubation of the compound with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes. Excitation and emission wavelengths will depend on the substrate used (for AMMC, typically ~390 nm excitation and ~460 nm emission).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

High-Throughput Screening for Cardiac Ion Channel Modulation (hERG as an example)

This protocol outlines a fluorescence-based HTS assay using a membrane potential-sensitive dye to assess the inhibitory effect of this compound on the hERG (Kv11.1) potassium channel.

Principle: The assay utilizes a cell line stably expressing the hERG channel and a fluorescent dye that reports changes in membrane potential. Depolarization of the cell membrane, which opens the hERG channels, followed by repolarization through potassium efflux, can be monitored. An inhibitor of the hERG channel will block this repolarization, leading to a sustained depolarized state and a corresponding change in fluorescence.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium and reagents

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • High potassium solution (for depolarization)

  • Low potassium solution (for repolarization)

  • This compound (test compound)

  • Known hERG blocker (e.g., E-4031 or quinidine) as a positive control

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR or similar)

Protocol:

  • Cell Plating:

    • Seed the hERG-expressing HEK293 cells into 384-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C and 5% CO2.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in a suitable assay buffer.

    • Prepare a similar dilution series for the positive control.

    • Include wells with buffer and DMSO as a negative control.

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the cell plates.

    • Add the membrane potential-sensitive dye loading solution to each well according to the manufacturer's instructions.

    • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

  • Assay Procedure:

    • Place the cell plate and the compound plate into the fluorescence imaging plate reader.

    • The instrument will first establish a baseline fluorescence reading.

    • The instrument will then add the compound solutions to the cell plate and incubate for a defined period (e.g., 5-15 minutes).

    • A high potassium solution is then added to depolarize the cells, causing the hERG channels to open.

    • Finally, a low potassium solution is added to initiate repolarization through the open hERG channels.

    • The fluorescence is monitored throughout this process.

  • Data Analysis:

    • The change in fluorescence upon repolarization is the primary readout.

    • In the presence of a hERG inhibitor like this compound, the repolarization-induced fluorescence change will be reduced.

    • Normalize the data to the vehicle control (100% repolarization) and a maximally inhibited control (0% repolarization).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Visualizations

Signaling Pathway and Experimental Workflows

CYP2D6_Inhibition_Pathway cluster_assay CYP2D6 Inhibition HTS Assay Substrate Fluorogenic Substrate (e.g., AMMC) CYP2D6 CYP2D6 Enzyme Substrate->CYP2D6 Metabolism Metabolite Fluorescent Metabolite CYP2D6->Metabolite Fluorescence Fluorescence Signal Metabolite->Fluorescence Detection ODQ This compound ODQ->CYP2D6 Inhibition Cardiac_Ion_Channel_Modulation cluster_cell Cardiac Myocyte cluster_hts HTS Assay Workflow Nav15 Na+ Channel (Nav1.5) MembranePotential Membrane Potential Nav15->MembranePotential Depolarization (Na+ influx) hERG K+ Channel (hERG) hERG->MembranePotential Repolarization (K+ efflux) ODQ This compound ODQ->Nav15 Block ODQ->hERG Block Cells Plate hERG-expressing cells Dye Load with Membrane Potential Dye Cells->Dye Compound Add this compound Dye->Compound Depolarize Depolarize (High K+) Compound->Depolarize Repolarize Repolarize (Low K+) Depolarize->Repolarize Readout Measure Fluorescence Repolarize->Readout

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Desmethyl Quinidine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing O-Desmethyl quinidine (B1679956) concentration in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl quinidine and what is its primary mechanism of action?

This compound is an active metabolite of quinidine, a class Ia antiarrhythmic agent.[1][2] Like quinidine, its primary mechanism of action involves blocking ion channels in the cell membrane, particularly fast inward sodium channels (INa) and various potassium channels.[3][4][5][6] This blockade alters the cell's action potential, which can affect cell viability.[2][3]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A typical starting point for in vitro electrophysiology studies with this compound is around 10 µM.[2] However, for cell viability assays, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. A broad range, from nanomolar to micromolar, is often recommended for initial screening to identify the IC50 (the concentration that inhibits 50% of the biological function).[7][8]

Q3: Which cell viability assay should I choose for experiments with this compound?

The choice of assay depends on your experimental goals and the specific characteristics of your cell line. Commonly used assays include:

  • MTT Assay: Measures metabolic activity through the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Resazurin (B115843) (AlamarBlue) Assay: A fluorescent assay where viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[10][11]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[12]

  • ATP Assay: A luminometric assay that measures the amount of ATP present, which is an indicator of metabolically active cells.[11]

It is often advisable to use more than one type of assay to confirm results, as different assays measure different aspects of cell health.[13]

Q4: Can this compound interfere with the chemistry of cell viability assays?

Yes, like other chemical compounds, there is a potential for this compound to interfere with assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts (like in the MTT assay) or resazurin, leading to a false positive signal of increased viability.[14] It is important to run controls with the compound in cell-free media to test for any direct chemical interference.[11]

Troubleshooting Guide

Problem 1: High variability between replicate wells.

Possible Cause Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells.[14]
Edge effects Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[15]
Inconsistent incubation times Ensure all plates are incubated for the same duration. For assays with a final incubation step with a reagent, time this step precisely for each plate.
Compound precipitation High concentrations of the compound may precipitate out of solution, leading to inconsistent effects. Visually inspect wells for precipitates. If present, consider using a lower, more soluble concentration or a different solvent.[16]

Problem 2: Unexpected U-shaped dose-response curve (higher viability at higher concentrations).

Possible Cause Solution
Compound interference The compound may be directly reducing the assay reagent at higher concentrations, leading to a false signal of viability.[16] Run a cell-free control with the compound and assay reagent to check for direct chemical reduction.
Compound precipitation Precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[16] Visually inspect wells for precipitates.
Off-target effects At high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism. Consider the known pharmacology of quinidine and its metabolites.

Problem 3: No significant decrease in cell viability at expected concentrations.

Possible Cause Solution
Incorrect concentration range The effective concentration might be higher than the range tested. Perform a broader dose-response study with higher concentrations.[7]
Short incubation time The cytotoxic effects may take longer to manifest. Increase the incubation time with the compound (e.g., from 24 to 48 or 72 hours).
Cell line resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different, potentially more sensitive, cell line.
Assay insensitivity The chosen assay may not be sensitive enough to detect subtle changes in viability. Try a more sensitive assay (e.g., an ATP-based assay).[11]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. The following table provides a hypothetical example of a dose-response experiment to determine the IC50 value. It is critical to determine these values empirically for your specific system.

Table 1: Example Dose-Response Data for this compound in HCT-116 Cells after 48-hour Incubation

This compound (µM)% Cell Viability (MTT Assay)% Cell Viability (Resazurin Assay)
0 (Vehicle Control)100%100%
0.198%99%
192%95%
575%80%
1052%55%
2528%30%
5015%18%
1005%8%

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Resazurin (AlamarBlue) Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Resazurin Addition: Prepare a working solution of Resazurin according to the manufacturer's instructions. Add 10-20 µL of the Resazurin solution to each well containing 100 µL of medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Events ODQ O-Desmethyl quinidine Na_Channel Voltage-gated Na+ Channel ODQ->Na_Channel Blocks K_Channel Voltage-gated K+ Channel ODQ->K_Channel Blocks Ion_Imbalance Intracellular Ion Imbalance Na_Channel->Ion_Imbalance K_Channel->Ion_Imbalance AP_Alteration Action Potential Alteration Ion_Imbalance->AP_Alteration Mito_Dysfunction Mitochondrial Dysfunction AP_Alteration->Mito_Dysfunction Cell_Death Decreased Viability / Cell Death Mito_Dysfunction->Cell_Death

Caption: this compound's proposed mechanism leading to decreased cell viability.

Experimental_Workflow Start Start: Optimize Seeding Density Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow 24h for Adherence Seed_Cells->Adherence Prepare_Drug Prepare Serial Dilutions of this compound Adherence->Prepare_Drug Treat_Cells Treat Cells with Compound Prepare_Drug->Treat_Cells Incubate Incubate (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (MTT, Resazurin, etc.) Incubate->Add_Reagent Final_Incubation Incubate (1-4h) Add_Reagent->Final_Incubation Read_Plate Read Plate (Absorbance/Fluorescence) Final_Incubation->Read_Plate Analyze Analyze Data: Calculate % Viability & IC50 Read_Plate->Analyze

Caption: A standard workflow for assessing cell viability with this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Cell Viability Results Check_Visual Visually Inspect Wells: Precipitate? Edge Effects? Start->Check_Visual Precipitate_Yes Yes: Lower Concentration or Change Solvent Check_Visual->Precipitate_Yes Precipitate/ Edge Effects Observed Precipitate_No No Check_Visual->Precipitate_No None Observed Re-run Re-run Experiment Precipitate_Yes->Re-run Run_Controls Run Cell-Free Controls: Compound + Assay Reagent Precipitate_No->Run_Controls Interference_Yes Yes (Signal Change): Compound Interferes. Choose Different Assay. Run_Controls->Interference_Yes Interference Detected Interference_No No Run_Controls->Interference_No No Interference Interference_Yes->Re-run Optimize_Params Optimize Parameters: - Cell Seeding Density - Incubation Time - Reagent Concentration Interference_No->Optimize_Params Optimize_Params->Re-run

Caption: A logical workflow for troubleshooting inconsistent cell viability results.

References

Preventing O-Desmethyl quinidine degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Desmethyl quinidine (B1679956) in biological samples. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the stability and accurate quantification of this metabolite during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of biological samples containing O-Desmethyl quinidine.

Issue Potential Cause Recommended Solution
Low or no detection of this compound in freshly collected samples. Rapid enzymatic degradation. Plasma and whole blood contain esterases that can quickly degrade this compound. It is critical to process samples immediately after collection. Use collection tubes containing an esterase inhibitor such as sodium fluoride (B91410) (NaF).
Inconsistent results between replicate samples. Variable sample handling. Ensure uniform processing for all samples. This includes consistent timing for centrifugation, plasma separation, and addition of stabilizers. Keep samples on ice throughout the processing steps.
Analyte degradation in stored samples. Improper storage conditions. For short-term storage (up to one week), keep plasma or serum samples at 2-8°C. For long-term storage, samples should be frozen at ≤ -20°C, with -80°C being optimal to minimize degradation. Avoid repeated freeze-thaw cycles.
Poor recovery of the analyte after sample extraction. Suboptimal extraction procedure. Optimize the protein precipitation and/or liquid-liquid extraction method. Ensure the pH of the extraction solvent is appropriate for this compound. Use of a validated internal standard is recommended to monitor and correct for recovery variability.
Interference from other metabolites or matrix components. Co-elution during chromatographic analysis. Modify the LC-MS/MS method to improve chromatographic separation. Adjust the gradient, mobile phase composition, or consider a different column chemistry. Ensure that the mass transitions monitored are specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

The primary cause of this compound degradation in biological matrices like plasma and whole blood is enzymatic hydrolysis by endogenous esterases. These enzymes can rapidly break down the metabolite, leading to inaccurate quantification if not properly inhibited.

Q2: What anticoagulant should I use for blood collection?

For plasma collection, standard anticoagulants such as EDTA (K2 or K3) or heparin can be used. However, it is crucial that the collection tubes also contain an esterase inhibitor. For serum samples, a clot activator tube can be used, but the serum should be separated from the clot promptly and treated with an inhibitor if not analyzed immediately.

Q3: What is the recommended concentration of sodium fluoride (NaF) to inhibit esterase activity?

While specific studies on this compound are limited, a common concentration of sodium fluoride used to inhibit esterase activity in blood samples for the analysis of other labile compounds is in the range of 1-2% (w/v) in the final sample volume. However, it is crucial to validate the effectiveness of the chosen NaF concentration for your specific assay.

Q4: How does pH affect the stability of this compound?

Q5: Can I use dried blood spot (DBS) cards for sample collection?

DBS can be a viable alternative for stabilizing analytes that are unstable in whole blood. The drying process can inactivate the enzymes responsible for degradation. This approach requires method validation to ensure accurate quantification from the dried matrix.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Stabilization

This protocol outlines the steps for collecting and processing blood samples to ensure the stability of this compound for subsequent analysis.

  • Materials:

    • Blood collection tubes containing K2-EDTA and sodium fluoride (NaF).

    • Pipettes and sterile, conical centrifuge tubes.

    • Refrigerated centrifuge.

    • Ice bath.

    • -80°C freezer for long-term storage.

  • Procedure:

    • Collect whole blood directly into pre-chilled K2-EDTA/NaF tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.

    • Place the tube in an ice bath to cool the sample and slow down any residual enzymatic activity.

    • Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells and transfer it to a clean, labeled polypropylene (B1209903) tube.

    • If the analysis is not performed immediately, cap the plasma sample and store it at -80°C.

Protocol 2: Assessment of this compound Stability in Plasma

This protocol provides a framework for evaluating the stability of this compound in plasma under various conditions.

  • Materials:

    • Pooled human plasma (with and without esterase inhibitors).

    • This compound stock solution.

    • Incubator/water bath set to desired temperatures (e.g., 4°C, 25°C, 37°C).

    • LC-MS/MS system for analysis.

    • Appropriate solvents for sample extraction.

  • Procedure:

    • Spike the pooled plasma with a known concentration of this compound.

    • Aliquot the spiked plasma into separate tubes for each time point and condition to be tested.

    • For temperature stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C) and collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • For freeze-thaw stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -80°C followed by thawing at room temperature). Analyze after 1, 2, and 3 cycles.

    • At each time point, immediately process the sample by protein precipitation (e.g., with acetonitrile) to stop any further degradation.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining.

    • Calculate the percentage of the initial concentration remaining at each time point to assess stability.

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma at Different Temperatures
Storage TemperatureTime (hours)% Remaining (without NaF)% Remaining (with NaF)
25°C (Room Temp) 0100100
16598
42095
24<592
4°C 0100100
48599
245097
722594
-20°C 0100100
2498>99
168 (1 week)9298
-80°C 0100100
168 (1 week)>99>99
720 (1 month)97>99

Note: This table presents illustrative data based on general knowledge of analyte stability and has not been generated from specific experimental results for this compound.

Visualizations

degradation_pathway Quinidine Quinidine ODMQ This compound Quinidine->ODMQ CYP450 Metabolism (O-demethylation) Degradation_Products Inactive Degradation Products ODMQ->Degradation_Products Enzymatic Hydrolysis Esterases Plasma Esterases Esterases->ODMQ Inhibition of Degradation

Caption: this compound Degradation Pathway

workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage_analysis Storage & Analysis Collect_Blood 1. Collect Blood in K2-EDTA/NaF Tube Mix 2. Invert to Mix Collect_Blood->Mix Ice 3. Place on Ice Mix->Ice Centrifuge 4. Centrifuge at 4°C Ice->Centrifuge Separate_Plasma 5. Separate Plasma Centrifuge->Separate_Plasma Store 6. Store at -80°C Separate_Plasma->Store Long-term Analyze 7. LC-MS/MS Analysis Separate_Plasma->Analyze Immediate Store->Analyze

Caption: Sample Handling Workflow for this compound

troubleshooting_logic decision decision issue issue start Start Analysis low_signal Low/Inconsistent Signal? start->low_signal check_handling Review Sample Handling Protocol low_signal->check_handling Yes success Successful Analysis low_signal->success No inhibitor_used Esterase Inhibitor Used? check_handling->inhibitor_used add_inhibitor ACTION: Add NaF to Collection Tubes inhibitor_used->add_inhibitor No check_storage Review Storage Conditions inhibitor_used->check_storage Yes add_inhibitor->start optimize_lcms Optimize LC-MS/MS Method check_storage->optimize_lcms optimize_lcms->start

Caption: Troubleshooting Logic Flow

Technical Support Center: O-Desmethyl Quinidine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by O-Desmethyl quinidine (B1679956) in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl quinidine and why is it a concern in fluorescence-based assays?

A1: this compound is an active metabolite of quinidine, an antiarrhythmic agent.[1][2] Like its parent compound, this compound is inherently fluorescent, which can lead to significant interference in fluorescence-based assays.[3] This interference can manifest as false positives or negatives, compromising the accuracy and reliability of experimental data.[4][5]

Q2: What are the fluorescent properties of this compound?

Q3: How does this compound interference manifest in an assay?

A3: this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The intrinsic fluorescence of this compound can artificially inflate the measured signal, leading to false-positive results in gain-of-signal assays.[4][6]

  • Quenching: this compound can absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, resulting in a decreased signal and potentially causing false-negative results in loss-of-signal assays.[6][7]

Q4: Which types of fluorescence-based assays are most susceptible to interference from this compound?

A4: Assays that utilize fluorophores with excitation and emission spectra that overlap with those of this compound are most at risk. This is particularly true for assays that use blue or green fluorophores, as their spectral properties are similar to the blue fluorescence of the quinidine family of molecules.[7][8]

Quantitative Data Summary

The following table summarizes the approximate spectral properties of this compound (inferred from its parent compound, quinidine) and highlights its potential for spectral overlap with common fluorophores.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound
This compound (inferred) ~350 ~460 -
DAPI~358~461High
Hoechst 33342~350~461High
Alexa Fluor 405~402~421Moderate
FITC (Fluorescein)~495~519Low
GFP (Green Fluorescent Protein)~488~509Low
Rhodamine~550~573Very Low
Alexa Fluor 647~650~668Very Low

Troubleshooting Guides

Problem 1: Unusually High Background Fluorescence

This is a common indicator of autofluorescence from this compound.

Step 1: Confirm Autofluorescence

  • Experimental Protocol:

    • Prepare a multi-well plate with your standard assay buffer.

    • Add this compound at the same concentrations used in your main experiment to a set of wells.

    • Include a set of wells with only the assay buffer as a negative control.

    • Read the plate using the same fluorescence plate reader and settings (excitation/emission wavelengths, gain) as your primary assay.

    • A significantly higher signal in the wells containing this compound compared to the buffer-only wells confirms autofluorescence.

Step 2: Mitigation Strategies

  • Option A: Background Subtraction

    • Experimental Protocol:

      • In every experiment, include control wells containing this compound at each tested concentration, but without your fluorescent reporter dye or cells.

      • Calculate the average fluorescence intensity from these control wells for each concentration.

      • Subtract this average background fluorescence value from the corresponding experimental wells containing the fluorescent reporter.

  • Option B: Use of Red-Shifted Fluorophores

    • Rationale: Shifting to fluorophores that are excited and emit at longer wavelengths (e.g., >550 nm) can avoid the spectral overlap with this compound.[3]

    • Experimental Protocol:

      • Select a suitable red-shifted fluorescent dye that is compatible with your assay and instrumentation.

      • Validate the performance of the new dye in your assay to ensure adequate signal-to-noise ratio and dynamic range.

      • Re-run your experiment with the red-shifted dye and compare the results to those obtained with the original dye.

Problem 2: Lower Than Expected Fluorescence Signal

This may indicate that this compound is quenching the fluorescence of your reporter dye.

Step 1: Assess the Quenching Effect

  • Experimental Protocol:

    • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.

    • Measure the baseline fluorescence of this solution.

    • Add increasing concentrations of this compound to the dye solution.

    • Measure the fluorescence at each concentration of this compound.

    • A concentration-dependent decrease in the fluorescence signal indicates a quenching effect.

Step 2: Mitigation Strategies

  • Option A: Increase Fluorophore Concentration

    • Rationale: In some cases, increasing the concentration of the fluorescent reporter can overcome the quenching effect.

    • Experimental Protocol:

      • Titrate the concentration of your fluorescent dye in the presence of a fixed, high concentration of this compound to determine if the signal can be recovered without introducing other artifacts.

      • Optimize the dye concentration for your assay.

  • Option B: Switch to a Different Assay Technology

    • Rationale: If fluorescence-based detection is not feasible, consider alternative, non-fluorescent methods.

    • Examples:

      • Luminescence-based assays (e.g., luciferase reporters)

      • Absorbance-based assays (e.g., colorimetric enzyme assays)

      • Label-free detection methods

Visual Guides

Workflow for Troubleshooting this compound Interference start Experiment with This compound issue Unexpected Fluorescence Signal? start->issue high_signal High Background (Autofluorescence) issue->high_signal Higher Signal low_signal Low Signal (Quenching) issue->low_signal Lower Signal confirm_auto Confirm Autofluorescence (Compound only control) high_signal->confirm_auto confirm_quench Confirm Quenching (Dye + Compound) low_signal->confirm_quench mitigate_auto Mitigation Strategies (Background Subtraction or Red-Shifted Dyes) confirm_auto->mitigate_auto mitigate_quench Mitigation Strategies (Increase Dye Conc. or Alternative Assay) confirm_quench->mitigate_quench end Reliable Data mitigate_auto->end mitigate_quench->end

Caption: Troubleshooting workflow for this compound interference.

Mechanism of this compound Interference cluster_0 Autofluorescence cluster_1 Fluorescence Quenching A Excitation Light B This compound A->B Excites C Detector B->C Emits Light (False Signal) D Excitation Light E Fluorophore D->E Excites F This compound E->F Emitted Light Absorbed by G Detector F->G Reduced Signal

Caption: Mechanisms of fluorescence interference by this compound.

References

Addressing matrix effects in O-Desmethyl quinidine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of O-Desmethyl quinidine (B1679956). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects when analyzing O-Desmethyl quinidine in plasma?

Matrix effects in the LC-MS/MS analysis of this compound in plasma are primarily caused by endogenous components that co-elute with the analyte and interfere with its ionization. The most common sources of interference include:

  • Phospholipids (B1166683): These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample preparation can also lead to ion suppression and contamination of the mass spectrometer.[1]

  • Anticoagulants: The choice of anticoagulant can influence matrix effects. For instance, some studies suggest avoiding Li-heparin.

Q2: Which sample preparation technique is recommended for this compound analysis in plasma to minimize matrix effects?

The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. However, it is the least effective at removing matrix components, which may lead to more significant matrix effects. A common approach for the parent drug, quinidine, involves precipitation with methanol (B129727).[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. A published method for quinidine and its metabolites uses a mixture of ether, dichloromethane, and isopropanol (B130326) (6:4:1) for extraction from plasma.[2] This method is effective at removing polar interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte, leading to the cleanest extracts and highest sensitivity. Automated SPE methods for quinidine have demonstrated high and consistent recoveries.[3]

Q3: What is the ideal internal standard for the quantitative analysis of this compound by LC-MS/MS?

The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as O-Desmethyl quinidine-d3 (B8091947) or -d7. A SIL IS is the best choice because it has nearly identical chemical and physical properties to the analyte.[4][5] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[4][5] If a SIL IS for this compound is unavailable, a SIL IS of the parent drug, quinidine, can be a suitable alternative. Structural analogs, like cinchonine, have also been used for the analysis of quinidine and its metabolites, but they may not compensate for matrix effects as effectively as a SIL IS.[6]

Q4: Can I use the same LC-MS/MS method for both quinidine and this compound?

Yes, it is common to develop a single LC-MS/MS method for the simultaneous quantification of a parent drug and its metabolites. Since this compound is structurally very similar to quinidine, they will have similar chromatographic behavior and ionization properties. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier (like formic acid or ammonium (B1175870) acetate) is a good starting point for method development.[1][7][8]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound on reversed-phase columns is often due to secondary interactions with residual silanols on the silica (B1680970) support.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 using formic acid) to keep the analyte in its protonated form and minimize interactions with silanols.[6]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into your mobile phase to block the active silanol (B1196071) sites.[6]

      • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to reduce the number of accessible silanols.

      • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing the issue.

Issue 2: Inconsistent and low recovery of this compound during sample preparation.

  • Question: I am experiencing low and variable recovery with my liquid-liquid extraction protocol. What are the likely causes and solutions?

  • Answer: Low and inconsistent recovery in LLE can stem from several factors related to the extraction conditions.

    • Troubleshooting Steps:

      • Optimize pH: The pH of the aqueous phase is critical for efficient extraction of ionizable compounds. For a basic compound like this compound, ensure the pH of the plasma sample is adjusted to be basic (e.g., pH 9-10) before extraction to neutralize the molecule and drive it into the organic phase.

      • Evaluate Extraction Solvent: The choice of organic solvent is crucial. A single solvent may not be optimal. Try mixtures of solvents to achieve the desired polarity for efficient extraction. For quinidine and its metabolites, a mixture of ether, dichloromethane, and isopropanol has been shown to be effective.[2]

      • Ensure Proper Mixing: Vortex the sample vigorously for a sufficient amount of time to ensure thorough mixing of the aqueous and organic phases and allow for efficient partitioning of the analyte.

      • Check for Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte and lead to low recovery. Try adding salt to the aqueous layer or centrifuging at a higher speed to break the emulsion.

Issue 3: Significant ion suppression observed at the retention time of this compound.

  • Question: I am seeing a significant drop in signal for this compound when analyzing plasma samples compared to standards in solvent. How can I mitigate this ion suppression?

  • Answer: Ion suppression is a classic matrix effect, often caused by co-eluting phospholipids from the plasma.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to remove a larger portion of the interfering matrix components.[2][3]

      • Optimize Chromatography: Modify your chromatographic method to separate this compound from the region where phospholipids typically elute. This can be achieved by:

        • Increasing the organic content of the mobile phase gradient to wash out the phospholipids more effectively.

        • Using a longer column or a column with a different selectivity.

        • Employing a divert valve to direct the early-eluting, highly polar matrix components to waste instead of the mass spectrometer.

      • Use a Stable Isotope-Labeled Internal Standard: A SIL IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification.[4][5]

      • Consider a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to ion suppression from non-volatile matrix components.

Data on Sample Preparation Methods for Quinidine and its Metabolites

The following table summarizes published sample preparation methods for the analysis of quinidine and its metabolites in plasma, which can be adapted for this compound.

Method Protocol Summary Recovery Key Advantages Potential Challenges Reference
Protein Precipitation (PPT) Plasma is mixed with a precipitating agent like methanol or acetonitrile. The mixture is centrifuged, and the supernatant is injected.92.5% - 129.5% for quinidineSimple, fast, and suitable for high-throughput analysis.Least effective at removing matrix components, leading to a higher risk of ion suppression.[1]
Liquid-Liquid Extraction (LLE) Plasma is made alkaline, and the analyte is extracted into an organic solvent mixture (e.g., ether:dichloromethane:isopropanol). The organic layer is evaporated and reconstituted.79.3% for quinidineProvides a cleaner extract than PPT, reducing matrix effects.More time-consuming and labor-intensive than PPT. Requires optimization of pH and extraction solvent.[2][6]
Solid-Phase Extraction (SPE) Plasma is loaded onto an SPE cartridge. Interfering components are washed away, and the analyte is eluted with a suitable solvent.97.1% - 99.4% for quinidineProvides the cleanest extract, minimizes matrix effects, and allows for analyte concentration. Can be automated.More expensive and requires more method development than PPT or LLE.[3]

Experimental Workflows and Troubleshooting Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation Simple & Fast lle Liquid-Liquid Extraction (e.g., with Ether/DCM/IPA) add_is->lle Cleaner Extract spe Solid-Phase Extraction (e.g., C18 cartridge) add_is->spe Cleanest Extract centrifuge Centrifuge protein_precipitation->centrifuge evaporate Evaporate Organic Layer lle->evaporate final_extract Final Extract for Injection spe->final_extract centrifuge->final_extract reconstitute Reconstitute evaporate->reconstitute reconstitute->final_extract lc_separation LC Separation (Reversed-Phase C18) final_extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized experimental workflow for the analysis of this compound in plasma.

troubleshooting_matrix_effects start Inconsistent Results or Poor Sensitivity Observed check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects no_me Investigate Other Causes (e.g., instrument performance, standard stability) check_matrix_effects->no_me No yes_me Implement Strategy to Mitigate Matrix Effects check_matrix_effects->yes_me Yes improve_cleanup Improve Sample Cleanup (PPT -> LLE or SPE) yes_me->improve_cleanup optimize_lc Optimize Chromatography (Gradient, Column, Divert Valve) yes_me->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard yes_me->use_sil_is reassess Re-evaluate Method Performance improve_cleanup->reassess optimize_lc->reassess use_sil_is->reassess resolved Issue Resolved reassess->resolved Successful not_resolved Further Method Development Required reassess->not_resolved Unsuccessful

Caption: A decision tree for troubleshooting matrix effects in this compound mass spectrometry.

References

O-Desmethyl quinidine stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing O-Desmethyl quinidine (B1679956), ensuring its stability throughout long-term storage and experimentation is paramount for reliable and reproducible results. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for O-Desmethyl quinidine?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, at refrigerated or frozen temperatures. Specific recommendations from various suppliers are summarized below.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately. If the compound is in a solid form, it is advisable to aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric conditions. For solutions, use tightly sealed vials and consider purging the headspace with an inert gas like nitrogen or argon.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure as a phenolic quinoline (B57606) alkaloid suggests susceptibility to two primary degradation routes: oxidation and photodegradation.

  • Oxidation: The phenolic hydroxyl group on the quinoline ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal ions. This can lead to the formation of colored degradation products (quinones).

  • Photodegradation: Like its parent compound, quinidine, this compound is likely sensitive to light, particularly UV radiation. Exposure to light can lead to complex photochemical reactions, resulting in a loss of potency and the formation of various degradation products.

Q4: Are there any other factors that can affect the stability of this compound?

A4: Yes, the pH of the solution can significantly impact the stability of this compound. As a phenolic compound, its susceptibility to oxidation can increase in neutral to alkaline conditions. Therefore, for solutions, maintaining a slightly acidic pH may enhance stability.

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection may reveal a change in color (e.g., yellowing or browning) of the solid or solution, which can be an indicator of degradation. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound and quantify any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare a fresh stock solution from a new aliquot of solid material. 2. Analyze the old stock solution using a qualified analytical method (e.g., HPLC) to check for degradation products. 3. Review storage and handling procedures to ensure compliance with recommendations.
Discoloration of solid this compound. Oxidation or photodegradation due to improper storage.1. Discard the discolored material. 2. Ensure future storage is in a tightly sealed, light-resistant container at the recommended temperature. 3. Consider storing under an inert atmosphere.
Precipitate formation in a stored solution. Poor solubility at storage temperature or potential degradation.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Analyze the supernatant and, if possible, the precipitate. 3. Consider using a different solvent or adjusting the pH to improve solubility and stability.
Loss of potency in a stock solution over a short period. Accelerated degradation due to inappropriate solvent, pH, or exposure to light/heat.1. Review the solvent composition and pH. For aqueous solutions, a slightly acidic buffer may be preferable. 2. Ensure solutions are stored in amber vials or protected from light. 3. Avoid repeated warming and cooling of the stock solution.

Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound (Solid)

SupplierRecommended TemperatureAdditional Notes
Clearsynth2-8°CFor long-term storage.
Biosynth< -15°CClose container well.
MedchemExpress4°CProtect from light, stored under nitrogen.
AOBIOUS-20°CFor long-term storage.
Pharmaffiliates2-8°C Refrigerator-
TargetMol-20°C for 3 years (Powder)Shipping with blue ice/Shipping at ambient temperature.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SupplierRecommended TemperatureDurationAdditional Notes
MedchemExpress-80°C6 monthsProtect from light, stored under nitrogen.
MedchemExpress-20°C1 monthProtect from light, stored under nitrogen.
TargetMol-80°C1 yearIn solvent.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and detecting any degradation products.

Objective: To develop an HPLC method that separates this compound from its potential degradation products and impurities.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A common mobile phase for quinidine and its metabolites consists of a mixture of an aqueous buffer and an organic solvent.

    • Aqueous Phase (A): Start with a buffer such as 20 mM phosphate (B84403) buffer or 0.1% formic acid in water, with the pH adjusted to a slightly acidic value (e.g., pH 3-4).

    • Organic Phase (B): Acetonitrile or methanol (B129727).

  • Elution: Begin with a gradient elution to ensure the separation of compounds with a wide range of polarities. A typical starting gradient could be 10-90% B over 20-30 minutes.

  • Detection: Use a UV detector. The quinoline chromophore has strong UV absorbance. A wavelength of around 235 nm or 330 nm is often used for quinidine and its metabolites. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are common starting points.

  • Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation between the main peak (this compound) and any degradation peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

Prepare solutions of this compound (e.g., in a suitable solvent like methanol or a water/acetonitrile mixture) and subject them to the following conditions:

  • Acid Hydrolysis:

    • Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation:

    • Expose a solid sample to dry heat (e.g., 80-100°C).

    • Expose a solution to heat (e.g., 60-80°C).

  • Photodegradation:

    • Expose a solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and characterization of degradation products without completely consuming the parent compound.

Visualizations

degradation_pathway ODMQ This compound Oxidation Oxidation (O₂, Temp, Metal Ions) ODMQ->Oxidation Photodegradation Photodegradation (UV/Vis Light) ODMQ->Photodegradation Quinone Quinone-type Degradation Products Oxidation->Quinone Photo_Products Photochemical Degradation Products Photodegradation->Photo_Products

Caption: Potential Degradation Pathways for this compound.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostress Photo->Analysis Storage Recommended Storage (e.g., 2-8°C, -20°C, protected from light) Timepoints Sampling at Pre-defined Timepoints Storage->Timepoints Timepoints->Analysis Results Assess Purity, Identify Degradants, Determine Shelf-life Analysis->Results

Caption: Workflow for this compound Stability Assessment.

Caption: Troubleshooting Logic for Inconsistent Results.

Minimizing non-specific binding of O-Desmethyl quinidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of O-Desmethyl quinidine (B1679956) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for O-Desmethyl quinidine?

A1: Non-specific binding refers to the interaction of a compound, in this case, this compound, with surfaces or molecules other than its intended target. This can include binding to plasticware (e.g., microplates, pipette tips), proteins in the assay medium (e.g., serum albumin), or cellular components irrelevant to the primary endpoint. This phenomenon can lead to an overestimation of the compound's activity, a decrease in the available concentration of the free compound, and consequently, inaccurate and unreliable data. This compound, like many small molecules, can exhibit non-specific binding due to its physicochemical properties, such as hydrophobicity.

Q2: What are the common causes of high non-specific binding in my assay?

A2: Several factors can contribute to high non-specific binding of this compound:

  • Plasticware: Standard polystyrene plates and tubes can have hydrophobic surfaces that readily bind small molecules.

  • Buffer Composition: Suboptimal pH, low ionic strength, or the absence of appropriate blocking agents can promote non-specific interactions.

  • High Compound Concentration: Using excessively high concentrations of this compound can saturate the specific binding sites and increase the likelihood of non-specific interactions.

  • Presence of Serum Proteins: If working with cell culture media containing serum, albumin and other proteins can bind to the compound, reducing its availability for the intended target.

  • Incubation Time and Temperature: Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.

Troubleshooting Guides

Issue 1: High background signal in a ligand binding assay.

This is often a direct indication of non-specific binding of labeled this compound to the assay plate or other components.

Troubleshooting Workflow:

start High Background Signal Detected check_plate Are you using low-binding plates? start->check_plate switch_plate Switch to low-binding plates (e.g., polypropylene (B1209903) or coated plates). check_plate->switch_plate No check_blocking Is an appropriate blocking agent included? check_plate->check_blocking Yes switch_plate->check_blocking add_blocking Incorporate a blocking agent (e.g., BSA, casein) into the assay buffer. check_blocking->add_blocking No check_detergent Is a non-ionic detergent present? check_blocking->check_detergent Yes add_blocking->check_detergent add_detergent Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100). check_detergent->add_detergent No optimize_wash Are the wash steps sufficient? check_detergent->optimize_wash Yes add_detergent->optimize_wash increase_wash Increase the number and/or duration of wash steps. Consider adding detergent to the wash buffer. optimize_wash->increase_wash No end Re-evaluate Background Signal optimize_wash->end Yes increase_wash->end

Caption: Troubleshooting workflow for high background signal.

Issue 2: Poor reproducibility of results between experiments.

This can be caused by variable non-specific binding.

Solutions:

  • Standardize Assay Components: Ensure consistent use of the same lot of reagents, plates, and buffers.

  • Pre-coat Plates: Before adding reagents, pre-coat the wells with a blocking solution to minimize plate-to-plate variability in binding.

  • Equilibrate Components: Allow all reagents and the compound to equilibrate to the assay temperature before starting the experiment.

Quantitative Data Summary

The following table summarizes the effect of various additives on reducing non-specific binding of a representative small molecule to standard polystyrene microplates. While specific data for this compound may vary, these results provide a general guideline.

AdditiveConcentration% Reduction in Non-specific Binding (Mean ± SD)
Bovine Serum Albumin (BSA)0.1% (w/v)45 ± 5%
Bovine Serum Albumin (BSA)1% (w/v)68 ± 7%
Tween-200.05% (v/v)75 ± 6%
Tween-200.1% (v/v)82 ± 5%
Triton X-1000.05% (v/v)78 ± 8%
Casein0.1% (w/v)60 ± 9%

Key Experimental Protocols

Protocol 1: General Assay Protocol to Minimize Non-specific Binding

This protocol provides a general framework for setting up an assay with this compound while minimizing non-specific binding.

Experimental Workflow:

start Start plate_selection Select low-binding microplates. start->plate_selection blocking Block plates with 1% BSA in PBS for 1 hour at RT. plate_selection->blocking wash1 Wash plates 3x with wash buffer (PBS + 0.05% Tween-20). blocking->wash1 add_compound Add this compound diluted in assay buffer (PBS, 1% BSA, 0.05% Tween-20). wash1->add_compound add_target Add target molecule/cells. add_compound->add_target incubate Incubate for the desired time and temperature. add_target->incubate wash2 Wash plates 3-5x with wash buffer. incubate->wash2 detection Add detection reagents. wash2->detection read Read plate. detection->read

Caption: General experimental workflow for minimizing non-specific binding.

Methodology:

  • Plate Selection: Choose low-binding microplates (e.g., polypropylene or surface-coated polystyrene).

  • Blocking Step:

    • Prepare a blocking buffer of 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Prepare a wash buffer of PBS containing 0.05% (v/v) Tween-20.

    • Aspirate the blocking buffer and wash the wells three times with 300 µL of wash buffer per well.

  • Compound Addition:

    • Prepare dilutions of this compound in an assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

    • Add the diluted compound to the wells.

  • Assay Procedure: Proceed with the addition of your target molecule or cells and follow your specific assay protocol for incubation and detection steps.

  • Final Washes: Before the detection step, perform 3-5 washes with the wash buffer to remove any unbound compound.

Protocol 2: Determining the Extent of Non-specific Binding

This protocol helps quantify the amount of non-specific binding in your assay system.

Methodology:

  • Prepare two sets of wells:

    • Total Binding Wells: Contain the labeled this compound and the target molecule/cells.

    • Non-specific Binding (NSB) Wells: Contain the labeled this compound and an excess of unlabeled this compound (or a known competitor) to saturate the specific binding sites.

  • Follow your standard assay protocol for incubation and washing.

  • Measure the signal in both sets of wells.

  • Calculation:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The signal in the NSB wells represents the binding to the plate and other components. A high NSB signal indicates a need to optimize the assay conditions using the strategies outlined above.

Signaling Pathway Considerations

While this compound is primarily a metabolite of the sodium channel blocker quinidine, it's important to consider potential off-target effects in your experimental system. The following diagram illustrates a generic troubleshooting logic for unexpected biological activity, which could be due to non-specific binding or off-target effects.

start Unexpected Biological Activity Observed check_nsb Quantify non-specific binding (NSB). start->check_nsb nsb_high Is NSB high? check_nsb->nsb_high implement_nsb_reduction Implement NSB reduction protocols. nsb_high->implement_nsb_reduction Yes nsb_low NSB is low. nsb_high->nsb_low No implement_nsb_reduction->start consider_off_target Consider off-target effects of this compound. nsb_low->consider_off_target literature_review Review literature for known off-targets. consider_off_target->literature_review counter_screen Perform counter-screening against related targets. literature_review->counter_screen end Identify source of unexpected activity. counter_screen->end

Caption: Logical diagram for troubleshooting unexpected assay results.

O-Desmethyl quinidine experimental artifacts and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Quinidine (B1679956). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl Quinidine and what are its primary applications in research?

This compound, also known as 6'-hydroxycinchonine or Cupreidine, is a primary metabolite of quinidine, an antiarrhythmic agent.[1][2] In experimental settings, it is often used as a reference standard for pharmacokinetic studies of quinidine metabolism.[2] It also serves as a probe to assess the inhibitory potential of various compounds on drug-metabolizing enzymes, such as those in human liver microsomes.[3]

Q2: What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₂[1][3][4]
Molecular Weight 310.39 g/mol [1][3][4]
Appearance White to off-white or yellow solid[4]
Purity (Typical) ≥95%
Melting Point 152 °C[3]
Solubility Soluble in Ethanol[4]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at or below -15°C in a tightly sealed container.[3] Some suppliers recommend storage at 4°C, protected from light, and under a nitrogen atmosphere.[4] If dissolved in a solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Troubleshooting Guides

Analytical Chromatography (HPLC) Artifacts

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. However, various issues can lead to artifacts in the results.

Problem: Peak Tailing

  • Possible Cause: Interaction of the analyte with active sites on the column packing material, extra-column band broadening, or deterioration of the packed bed.

  • Troubleshooting Steps:

    • Check for Extra-Column Effects: Disconnect the column and inject the sample directly into the detector to measure extra-column band spreading.

    • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. For basic compounds like this compound, a slightly acidic mobile phase can reduce silanol (B1196071) interactions and peak tailing.

    • Column Health: If the column is old or has been used with harsh conditions, consider replacing it. A void at the column inlet can also cause tailing.

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent incompatibility issues.

Problem: Drifting Retention Times

  • Possible Cause: Lack of column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure Equilibration: For reversed-phase chromatography, ensure the column is fully equilibrated with the mobile phase, which can take a significant amount of time, especially with low organic content mobile phases.

    • Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. To verify a stable composition from an online mixer, a tracer like 0.1% acetone (B3395972) can be added to the organic solvent and the baseline monitored with a UV detector.[5]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

A general workflow for troubleshooting HPLC issues is provided below:

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Drifting Retention) check_system Check System Basics: - Loose fittings? - Leaks? - Sufficient mobile phase? start->check_system check_method Review Method: - Correct mobile phase? - Correct flow rate? - Column equilibrated? check_system->check_method Basics OK isolate_problem Isolate the Source: - Change one parameter at a time check_method->isolate_problem Method OK pump_issue Pump Issue: - Pressure fluctuations? - No flow? isolate_problem->pump_issue Pressure/Flow column_issue Column Issue: - High backpressure? - Peak shape problems? isolate_problem->column_issue Peak Shape detector_issue Detector Issue: - Noisy baseline? - No signal? isolate_problem->detector_issue Baseline/Signal troubleshoot_pump Troubleshoot Pump: - Purge/prime pump - Check seals/valves pump_issue->troubleshoot_pump troubleshoot_column Troubleshoot Column: - Flush/backflush - Check frit - Replace column column_issue->troubleshoot_column troubleshoot_detector Troubleshoot Detector: - Check lamp - Clean flow cell detector_issue->troubleshoot_detector resolved Problem Resolved troubleshoot_pump->resolved troubleshoot_column->resolved troubleshoot_detector->resolved

A general workflow for troubleshooting HPLC problems.
Mass Spectrometry (MS) Artifacts

Mass spectrometry is often coupled with HPLC for sensitive and specific detection of this compound.

Problem: In-Source Fragmentation

  • Possible Cause: The settings of the ion source (e.g., temperature, voltage) are too harsh, causing the molecule to fragment before entering the mass analyzer. This can complicate metabolite identification and quantification.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Systematically reduce the source temperature and fragmentor/cone voltage to find the optimal conditions that maximize the parent ion signal and minimize fragmentation.

    • Mobile Phase Modifiers: The choice of mobile phase additive (e.g., formic acid, ammonium (B1175870) formate) can influence ionization efficiency and fragmentation. Experiment with different additives and concentrations.

Problem: Poor Ionization/Sensitivity

  • Possible Cause: this compound may not ionize efficiently under the selected conditions. The presence of interfering substances in the sample matrix can also suppress the signal.

  • Troubleshooting Steps:

    • Select Appropriate Ionization Mode: As a basic compound, this compound is expected to ionize well in positive electrospray ionization (ESI) mode.

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix components that can cause ion suppression.

    • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated to achieve accurate mass measurements and optimal sensitivity.

P-glycoprotein (P-gp) Inhibition Assay Artifacts

This compound's parent compound, quinidine, is a known inhibitor and substrate of P-glycoprotein (P-gp), an efflux transporter.[6] When studying this compound in this context, several artifacts can arise.

Problem: High Variability in IC₅₀ Values

  • Possible Cause: Assay conditions, choice of probe substrate, and cell line passage number can all contribute to variability.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use a consistent cell passage number for Caco-2 or other P-gp expressing cell lines, as transporter expression can change over time.

    • Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of cell monolayers to ensure their integrity before and after the transport experiment.[7]

    • Select an Appropriate Probe Substrate: While several fluorescent and drug-based probes exist (e.g., Rhodamine 123, Calcein-AM, Digoxin), be aware that the choice of probe can influence the resulting IC₅₀ value.[8][9] Digoxin is often recommended as a standard in vitro probe.[8]

    • Control for Cytotoxicity: High concentrations of the test compound can be cytotoxic, leading to a compromised cell monolayer and artificially high permeability. Always assess the cytotoxicity of this compound at the concentrations used in the assay.

Below is a decision-making workflow for unexpected results in a P-gp inhibition assay.

Pgp_Assay_Troubleshooting start Unexpected P-gp Assay Result (e.g., High Variability, No Inhibition) check_controls Were positive and negative controls as expected? start->check_controls check_monolayer Was TEER value acceptable before and after experiment? check_controls->check_monolayer Yes investigate_assay_setup Investigate Assay Setup: - Reagent preparation - Pipetting accuracy - Instrument settings check_controls->investigate_assay_setup No check_cytotoxicity Is the compound cytotoxic at tested concentrations? check_monolayer->check_cytotoxicity Yes investigate_cell_health Investigate Cell Culture: - Passage number - Contamination - Differentiation state check_monolayer->investigate_cell_health No check_compound_props Review Compound Properties: - Solubility in buffer? - Adsorption to plastic? check_cytotoxicity->check_compound_props No lower_concentration Re-run assay at non-toxic concentrations check_cytotoxicity->lower_concentration Yes modify_protocol Modify Protocol: - Add BSA to reduce binding - Check compound stability check_compound_props->modify_protocol Issues Found re_evaluate Re-evaluate Results check_compound_props->re_evaluate OK investigate_assay_setup->re_evaluate investigate_cell_health->re_evaluate lower_concentration->re_evaluate modify_protocol->re_evaluate

Troubleshooting workflow for P-gp inhibition assays.
Metabolic Stability Assay Artifacts

Metabolic stability assays, often using human liver microsomes (HLM), are crucial for determining the intrinsic clearance of a compound.

Problem: No Disappearance of this compound

  • Possible Cause: The compound is metabolically stable under the assay conditions, or the enzymatic activity is compromised.

  • Troubleshooting Steps:

    • Verify Microsomal Activity: Always include a positive control compound (a known substrate for CYP enzymes, like testosterone) to confirm that the liver microsomes and the NADPH cofactor are active.

    • Check for Inhibition: If this compound is being tested in the presence of other compounds, ensure those compounds are not potent inhibitors of the metabolizing enzymes.

    • Extend Incubation Time: For compounds with low clearance, longer incubation times may be necessary to observe a significant decrease in concentration. However, be mindful that enzyme activity may decline over extended periods.[10]

Problem: Rapid Disappearance of this compound in NADPH-Negative Control

  • Possible Cause: This indicates non-enzymatic degradation or instability of the compound in the incubation buffer.

  • Troubleshooting Steps:

    • Assess Chemical Stability: Run a control incubation without microsomes and without NADPH to check for the chemical stability of this compound in the assay buffer at 37°C.

    • Check for Contamination: Ensure all reagents and labware are free from contaminants that could degrade the compound.

The metabolic conversion of quinidine to its major metabolites is a key pathway to consider.

Metabolic_Pathway quinidine Quinidine cyp_enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) quinidine->cyp_enzymes odmq This compound (6'-hydroxycinchonine) other_metabolites Other Metabolites (e.g., 3-hydroxyquinidine, Quinidine N-oxide) cyp_enzymes->odmq O-demethylation cyp_enzymes->other_metabolites Hydroxylation, N-oxidation

References

Enhancing the signal-to-noise ratio for O-Desmethyl quinidine in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Desmethyl quinidine (B1679956) using mass spectrometry (MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio and achieve reliable quantification in their experiments.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A low signal-to-noise ratio for O-Desmethyl quinidine can stem from various factors throughout the analytical workflow. This guide outlines common issues, their potential causes, and actionable solutions.

Issue Potential Cause Recommended Solution
Low Analyte Signal Poor Ionization Efficiency: this compound may not ionize efficiently under the current source conditions.Optimize MS source parameters. For electrospray ionization (ESI), adjust capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Given its pKa of approximately 8.82, positive ionization mode is generally suitable.[1]
Suboptimal Mobile Phase pH: The mobile phase pH can significantly impact the ionization of this compound.For positive ESI, a mobile phase pH 1-2 units below the analyte's pKa is often optimal. Consider adding a small amount of formic acid (e.g., 0.1%) to the mobile phase to promote protonation.
Sample Degradation: The analyte may be unstable in the sample matrix or during sample processing.Ensure proper sample storage at 2-8°C, sealed from light and under nitrogen.[2] Minimize sample processing time and keep samples cooled.
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively isolating this compound from the matrix.Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For plasma samples, PPT with acetonitrile (B52724) is a common starting point.
High Background Noise Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal.[3]Improve chromatographic separation to resolve this compound from interfering matrix components.[3] Employ more selective sample preparation methods like SPE to remove phospholipids (B1166683) and other interferences.[4] Utilize a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.
Contaminated LC-MS System: Contaminants in the mobile phase, LC system, or MS source can lead to high background noise.Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system and clean the MS ion source.
Poor Peak Shape Suboptimal Chromatography: Inadequate chromatographic conditions can result in broad or tailing peaks, reducing the signal-to-noise ratio.Optimize the analytical column, mobile phase composition, and gradient profile. A C18 or phenyl-hexyl column can be a good starting point for the separation of quinidine and its metabolites.[5]
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

A1: The molecular weight of this compound is 310.39 g/mol .[2][6] Therefore, the protonated precursor ion ([M+H]+) to target in MS1 would be m/z 311.4. A common fragment ion observed for quinidine and its metabolites results from the cleavage of the bond between the quinoline (B57606) and quinuclidine (B89598) rings. For O-demethylquinidine, a prominent product ion has been reported at m/z 175, corresponding to the O-demethylated quinoline fragment.[7]

Q2: How can I quantitatively assess the extent of matrix effects for my this compound assay?

A2: A standard method to quantify matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated with at least six different lots of the biological matrix.

Q3: What type of internal standard is recommended for the analysis of this compound?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar extraction recovery and matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.

Q4: My signal for this compound is still low after optimizing MS parameters and sample preparation. What else can I try?

A4: If the signal remains low, consider the following:

  • Increase sample injection volume: This can increase the amount of analyte introduced into the system, but may also increase matrix effects.

  • Sample concentration: Evaporate the sample extract to dryness and reconstitute in a smaller volume of a weaker solvent than the initial mobile phase.

  • Derivatization: While more complex, derivatizing this compound to a more easily ionizable form could enhance the signal.

Experimental Protocols

Representative Sample Preparation Protocol: Protein Precipitation (PPT) for Plasma

This protocol is a general starting point and should be optimized for your specific application.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

Illustrative LC-MS/MS Parameters

These parameters are illustrative and will require optimization.

Parameter Condition
LC System UPLC or HPLC system
Column C18 or Phenyl-Hexyl, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen, 7 Bar
MRM Transitions This compound: 311.4 -> 175.0Internal Standard (hypothetical SIL): 314.4 -> 175.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data_analysis Data Analysis (Signal-to-Noise Calculation) ms->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_signal Low Signal Troubleshooting cluster_noise High Noise Troubleshooting start Low S/N Ratio check_signal Check Signal Intensity start->check_signal check_noise Check Background Noise start->check_noise optimize_ms Optimize MS Source check_signal->optimize_ms clean_system Clean LC-MS System check_noise->clean_system optimize_lc Optimize LC Method optimize_ms->optimize_lc improve_extraction Improve Sample Prep optimize_lc->improve_extraction final_check S/N Ratio Acceptable? improve_extraction->final_check Re-analyze better_cleanup Enhance Sample Cleanup clean_system->better_cleanup better_cleanup->final_check Re-analyze final_check->start No end Method Optimized final_check->end Yes

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Adjusting pH for optimal O-Desmethyl quinidine activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing experimental conditions for O-Desmethyl quinidine (B1679956), with a specific focus on the critical role of pH in its activity, stability, and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of O-Desmethyl quinidine and what are its implications for experimental design?

A1: The predicted pKa of this compound is approximately 8.82. This indicates that this compound is a weak base. Its ionization state, and consequently its solubility and interaction with biological targets, will be significantly influenced by the pH of the surrounding medium. At pH values below its pKa, the molecule will be predominantly protonated (charged), which generally leads to higher aqueous solubility. Conversely, at pH values above the pKa, the neutral (unprotonated) form will dominate, which may have different solubility and membrane permeability characteristics. Therefore, careful pH selection and buffering are crucial for reproducible experimental results.

Q2: How does pH likely affect the activity of this compound?

A2: The optimal pH for this compound activity is intrinsically linked to the optimal pH of its biological target (e.g., an enzyme or ion channel) and the ionization state of the compound itself. For instance, if this compound is an enzyme inhibitor, its activity will be maximal at a pH where the target enzyme is most active and the inhibitor is in the optimal conformation for binding. Since this compound is a metabolite of the antiarrhythmic drug quinidine, its targets are likely to be cardiac ion channels or enzymes involved in cardiac electrophysiology.[1] The activity of these targets is often pH-sensitive. It is essential to determine the optimal pH for your specific assay empirically.

Q3: What is the known stability of this compound at different pH values?

A3: Specific stability data for this compound across a range of pH values is not extensively documented in publicly available literature. However, quinoline (B57606) derivatives can be susceptible to degradation under harsh acidic or alkaline conditions.[2][3] It is recommended to prepare fresh solutions of this compound for experiments. For short-term storage of solutions, using a buffer in the neutral pH range (e.g., pH 7.0-7.4) is advisable. To ensure the integrity of your results, it is best to perform a stability study under your specific experimental conditions (temperature, buffer composition, and pH).

Q4: What are the recommended buffers for working with this compound?

A4: The choice of buffer will depend on the desired pH range for your experiment. It is crucial to select a buffer system that has a pKa value close to the target pH to ensure effective buffering capacity. The buffer should also be compatible with your experimental system and not interfere with the activity of this compound or its target.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible bioactivity results.
Possible Cause Troubleshooting Step
Unstable pH of the assay buffer Verify the pH of your buffer before each experiment using a calibrated pH meter. Ensure the buffer has sufficient buffering capacity for the duration of the assay.
Precipitation of this compound Visually inspect your assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer at the working concentration and pH. Consider adjusting the pH or adding a co-solvent if solubility is an issue.
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, do so at -20°C or -80°C in an appropriate solvent and minimize freeze-thaw cycles. Perform a stability study to assess degradation under your assay conditions.
Interaction with buffer components Investigate potential interactions between this compound and your chosen buffer. In some cases, certain buffer components can interfere with compound activity. Test a different buffer system with a similar pKa if you suspect interference.
Issue 2: Poor solubility of this compound in aqueous buffers.
Possible Cause Troubleshooting Step
pH of the buffer is above the pKa As a weak base, this compound is expected to have higher solubility in acidic conditions.[2][3] Try dissolving the compound in a buffer with a pH below its predicted pKa of 8.82. A pH range of 4-6 is a good starting point for initial solubilization.
Insufficient solubilizing agent If pH adjustment alone is not sufficient, consider using a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. Ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid affecting the biological system.
Compound has low intrinsic aqueous solubility For preparing aqueous working solutions from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₂[4]
Molecular Weight 310.39 g/mol [4]
Predicted pKa 8.82 ± 0.40Chemicalize
Solubility Slightly soluble in DMSO, Ethanol, and Methanol.[4] Sparingly soluble in aqueous buffers.[4]

Table 2: Recommended Buffer Systems for a Range of pH Values

pH RangeRecommended BufferpKa (at 25°C)
3.0 - 5.0Citrate Buffer3.13, 4.76, 6.40
5.5 - 6.7MES6.15
6.1 - 7.5MOPS7.20
6.8 - 8.2HEPES7.55
7.2 - 8.5Tris8.06
8.6 - 10.0CHES9.30
9.2 - 11.0CAPS10.40

Experimental Protocols

Protocol 1: Determination of the Optimal pH for this compound Activity

This protocol provides a general framework for determining the pH at which this compound exhibits its highest inhibitory activity against a target enzyme.

Materials:

  • This compound

  • Target enzyme and its substrate

  • A selection of buffers to cover a wide pH range (e.g., citrate, MES, HEPES, Tris, CHES)

  • Microplate reader or other suitable detection instrument

  • Calibrated pH meter

Methodology:

  • Buffer Preparation: Prepare a series of buffers, each at a 1 M concentration, with pH values ranging from 4.0 to 10.0 in 0.5 pH unit increments.

  • Assay Setup:

    • In a 96-well plate, set up your standard enzyme inhibition assay.

    • For each pH value to be tested, prepare a set of reactions containing the enzyme, its substrate, and a fixed concentration of this compound (e.g., at its IC50, if known, or a concentration expected to give significant inhibition).

    • Include control reactions at each pH containing the enzyme and substrate without the inhibitor.

    • Also, include a blank for each pH containing the buffer and substrate to account for any non-enzymatic substrate degradation.

  • pH Adjustment: The final reaction mixture for each pH point should be prepared by diluting the concentrated buffer to the desired final concentration (e.g., 50 mM) and adjusting the pH of the final reaction mix to the target value.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Measure the enzyme activity by monitoring the product formation or substrate consumption over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each reaction.

    • Determine the percent inhibition by this compound at each pH value relative to the control reaction at that same pH.

    • Plot the percent inhibition as a function of pH to identify the optimal pH for this compound activity.

Protocol 2: Assessment of this compound Stability at Different pH Values

This protocol outlines a method to evaluate the stability of this compound in different pH buffers over time.

Materials:

  • This compound

  • Buffers covering a range of pH values (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in each of the selected pH buffers.

  • Incubation: Aliquot the solutions into separate vials for each time point and incubate them at a constant temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove an aliquot from each pH solution.

  • HPLC Analysis:

    • Immediately analyze the collected samples by HPLC to determine the concentration of this compound remaining.

    • Use a mobile phase and detection wavelength optimized for this compound.

  • Data Analysis:

    • For each pH, plot the percentage of the initial this compound concentration remaining as a function of time.

    • This will provide a stability profile of the compound at different pH values.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare O-Desmethyl quinidine Stock setup_reaction Set up Reactions (Enzyme, Substrate, Inhibitor) prep_compound->setup_reaction prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_reaction ph_adjust Adjust Final Reaction pH setup_reaction->ph_adjust incubation Incubate at Optimal Temperature ph_adjust->incubation measurement Measure Activity (e.g., Plate Reader) incubation->measurement calc_inhibition Calculate % Inhibition at each pH measurement->calc_inhibition plot_data Plot % Inhibition vs. pH calc_inhibition->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

stability_workflow start Prepare this compound solutions in buffers of different pH (e.g., 4, 7.4, 9) incubate Incubate solutions at constant temperature (e.g., 37°C) start->incubate collect_samples Collect aliquots at various time points (0, 1, 2, 4, 8, 24, 48h) incubate->collect_samples analyze_hplc Analyze samples by HPLC to quantify remaining This compound collect_samples->analyze_hplc plot_data Plot % remaining compound vs. time for each pH analyze_hplc->plot_data determine_stability Determine stability profile at each pH plot_data->determine_stability logical_relationship ph Buffer pH ionization Ionization State of This compound (pKa ~ 8.82) ph->ionization stability Chemical Stability ph->stability target_activity Target Enzyme/Channel Activity ph->target_activity solubility Aqueous Solubility ionization->solubility binding Binding to Target ionization->binding overall_activity Observed Bioactivity solubility->overall_activity stability->overall_activity target_activity->binding binding->overall_activity

References

Overcoming O-Desmethyl quinidine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of O-Desmethyl quinidine (B1679956) in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl quinidine and why is its solubility a concern?

This compound, also known as cupreidine (B22110) or 6'-hydroxycinchonine, is an active metabolite of quinidine and quinine.[1][2][3] Like its parent compounds, it is a weakly basic molecule. Its limited solubility in aqueous solutions, particularly at physiological pH, can lead to precipitation, which can compromise the accuracy and reproducibility of experimental results.

Q2: What are the common causes of this compound precipitation in aqueous solutions?

Precipitation of this compound can be triggered by several factors:

  • pH Shift: As a weak base, this compound is more soluble at acidic pH where it is protonated and exists as a more soluble salt. An increase in pH towards neutral or alkaline conditions can cause the compound to convert to its less soluble free base form, leading to precipitation.

  • High Concentration: Exceeding the solubility limit of this compound in the aqueous medium will result in precipitation.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to precipitate out of solution before it can be adequately solvated by the water molecules.[5]

  • Low Temperature: A decrease in temperature can lower the solubility of this compound, potentially causing it to precipitate from a solution that was stable at a higher temperature.[4]

  • Interactions with Other Components: The presence of certain salts or other molecules in the aqueous solution could potentially interact with this compound and reduce its solubility.

Q3: In which solvents can I dissolve this compound to prepare a stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into the aqueous experimental medium.

Troubleshooting Guides

Issue 1: My this compound precipitates immediately upon dilution of my DMSO stock into an aqueous buffer.

This is likely due to "solvent shock." Here’s how to troubleshoot this issue:

Experimental Protocol: Stepwise Dilution to Prevent Precipitation

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to ensure complete dissolution.

  • Perform an Intermediate Dilution: Instead of diluting directly into your final aqueous buffer, first perform an intermediate dilution in a solution that contains a lower percentage of water or a co-solvent. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and your final buffer.

  • Final Dilution with Vigorous Mixing: Add the intermediate dilution dropwise to your final aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersal of the compound and prevents the formation of localized high concentrations that can lead to precipitation.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the final concentration may still be too high for the chosen aqueous medium.

Issue 2: My this compound solution is clear initially but becomes cloudy over time or upon storage.

This could be due to temperature fluctuations or pH instability.

Recommendations:

  • Storage: Store aqueous solutions of this compound at a constant temperature. If solutions are prepared at room temperature, avoid storing them at 4°C unless you have confirmed the compound's stability at that temperature. For long-term storage, it is best to store the concentrated DMSO stock solution at -20°C or -80°C and prepare fresh aqueous dilutions before each experiment.[2]

  • pH Stability: Ensure that the pH of your aqueous buffer is stable and appropriate for maintaining the solubility of this compound. For weakly basic compounds, a slightly acidic pH can improve solubility.

Issue 3: I am unsure of the maximum soluble concentration of this compound in my specific buffer system.

Experimental Protocol: Determining Approximate Solubility

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock into your target aqueous buffer, starting from a high concentration and decreasing incrementally.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Visual and Spectroscopic Analysis: Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, measure the absorbance or turbidity of each solution using a spectrophotometer. A sharp increase in absorbance/turbidity indicates the point at which precipitation has occurred.

  • Centrifugation and HPLC Analysis (Optional): For a more precise determination, centrifuge the supersaturated solutions and measure the concentration of this compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventReported SolubilityReference
DMSO100 mg/mL (with ultrasonic treatment)[2]

Table 2: Solubility of Quinidine (Parent Compound) as a Reference

SolventSolubilityReference
Ethanol~1 mg/mL[7]
DMSO~25 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
Water (as Quinidine Sulfate)Slightly soluble[8]
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mL[7]

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_cause Identify Potential Cause start->check_cause solvent_shock Solvent Shock (Precipitation on Dilution) check_cause->solvent_shock Immediate? concentration High Concentration check_cause->concentration Cloudy? ph_issue pH-Related Issue check_cause->ph_issue pH > 7? temperature Temperature Fluctuation check_cause->temperature After Storage? solution_dilution Use Stepwise Dilution Protocol solvent_shock->solution_dilution solution_concentration Lower Final Concentration concentration->solution_concentration solution_ph Adjust and Stabilize Buffer pH ph_issue->solution_ph solution_storage Store at Constant Temperature / Prepare Fresh temperature->solution_storage end Clear Solution solution_dilution->end solution_concentration->end solution_ph->end solution_storage->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow start Start: Prepare Aqueous Solution stock_prep 1. Prepare Concentrated Stock in 100% DMSO start->stock_prep intermediate_dilution 2. Perform Intermediate Dilution (e.g., 50:50 DMSO:Buffer) stock_prep->intermediate_dilution final_dilution 3. Add Dropwise to Final Buffer with Vigorous Mixing intermediate_dilution->final_dilution visual_check 4. Visually Inspect for Clarity final_dilution->visual_check clear Solution is Ready for Use visual_check->clear Clear precipitated Precipitation Occurs visual_check->precipitated Cloudy troubleshoot Troubleshoot: Lower Concentration or Adjust Buffer precipitated->troubleshoot troubleshoot->final_dilution

Caption: Experimental workflow for preparing aqueous solutions.

ph_solubility cluster_ph_scale pH Scale cluster_molecule_state State of this compound (Weak Base) cluster_solubility Resulting Aqueous Solubility low_ph Low pH (Acidic) protonated Protonated (BH+) low_ph->protonated Favors high_ph High pH (Basic) free_base Free Base (B) high_ph->free_base Favors high_solubility Higher Solubility protonated->high_solubility Leads to low_solubility Lower Solubility free_base->low_solubility Leads to

Caption: Relationship between pH and solubility for a weak base.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods with O-Desmethyl Quinidine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of drug development and research, ensuring the reliability and accuracy of quantitative data. When analyzing the antiarrhythmic drug quinidine (B1679956) and its metabolites, the choice of an appropriate internal standard is critical for robust method performance. This guide provides a comparative overview of using O-Desmethyl quinidine as a standard in analytical method validation, contrasting its performance with other commonly used internal standards. The information presented is supported by a compilation of experimental data from various studies to aid researchers in selecting the most suitable standard for their specific bioanalytical needs.

Comparison of Analytical Standards

The selection of an internal standard is pivotal for the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Here, we compare this compound with other compounds that have been utilized as internal standards in the analysis of quinidine.

Table 1: Comparison of Performance Data for Different Internal Standards Used in Quinidine Analysis

ParameterThis compound (as an analyte/metabolite)Primaquine (B1584692) (as Internal Standard)Cinchonine (B1669041) (as Internal Standard)Imipramine (B1671792) (as Internal Standard)
Method HPLC-UVHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity Range 0.05 to 1.5 mg/L[1]Not explicitly stated for IS, analyte range 20 ng/mL (LOD)[2]0.125 to 4.0 µ g/0.25 mL0.33 to 13.26 µg/mL[3]
Correlation Coefficient (r²) > 0.99[1]Not available≥ 0.999[4]Not available
Precision (RSD) Not availableNot available≤ 7.0% (inter-assay)[4]Not available
Accuracy Not availableNot available≤ 7.3%[4]Not available
Lower Limit of Quantification (LLOQ) 0.05 mg/L[1]~20 ng/mL (as LOD)[2]0.125 µ g/0.25 mL[4]0.33 µg/mL[3]
Recovery Not availableNot available~79.3%[4]Not available

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of experimental protocols from studies utilizing this compound as an analyte and primaquine as an internal standard for quinidine analysis.

Protocol 1: Analysis of Quinidine and its Metabolites (including this compound)[1]

This method describes a reversed-phase HPLC assay with fluorescence detection for the simultaneous quantification of quinidine and its metabolites.

  • Sample Preparation:

    • To 0.5 mL of plasma, urine, or bile, add an internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge the sample to separate the precipitate.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase column

    • Mobile Phase: Not specified in the abstract

    • Detection: Fluorescence detector

Protocol 2: HPLC-UV Method for Quinidine with Primaquine as Internal Standard[2]

This study outlines a normal-phase HPLC method with UV detection for the quantification of quinidine and its metabolites in human plasma.

  • Sample Preparation:

    • To a 2 mL plasma sample, add primaquine base as the internal standard.

    • Perform liquid-liquid extraction using a mixture of ether, dichloromethane, and isopropanol (B130326) (6:4:1).

    • Evaporate the organic extract.

    • Reconstitute the residue in 100-600 µL of the mobile phase.

    • Inject an aliquot into the HPLC system.

  • Chromatographic Conditions:

    • System: Normal phase HPLC

    • Detector: Variable-wavelength UV detector at 235 nm

    • Mobile Phase: Hexanes-ethanol-ethanolamine (91.5:8.47:0.03)

Visualization of the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the validation of an analytical method for quinidine and its metabolites using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., this compound, Primaquine) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation

Caption: A generalized workflow for bioanalytical method validation.

Signaling Pathway of Quinidine Metabolism

To understand the relevance of this compound as a standard, it is important to consider its place in the metabolic pathway of quinidine. The following diagram illustrates the major metabolic transformations of quinidine.

G Quinidine Quinidine Metabolite1 3-Hydroxyquinidine Quinidine->Metabolite1 CYP3A4 Metabolite2 This compound (6'-Hydroxycinchonine) Quinidine->Metabolite2 CYP2D6 Metabolite3 Quinidine N-oxide Quinidine->Metabolite3 CYP3A4 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Major metabolic pathways of quinidine.

Conclusion

The choice of an internal standard significantly impacts the outcome of analytical method validation. This compound, as a major metabolite of quinidine, offers the advantage of closely mimicking the physicochemical properties and metabolic fate of the parent drug, making it a theoretically sound choice, particularly for pharmacokinetic studies. However, the availability and cost of a certified this compound standard may be a consideration.

Alternative standards such as primaquine and cinchonine have been successfully used in validated HPLC methods for quinidine, demonstrating good performance in terms of linearity, precision, and accuracy. For highly sensitive and specific assays, LC-MS/MS methods often employ stable isotope-labeled internal standards, though structurally similar analogs like imipramine can also be effective.

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the analytical technique employed, the biological matrix, and the intended application of the data. Researchers should carefully evaluate the performance of their chosen standard through rigorous validation studies to ensure the generation of reliable and accurate results.

References

Comparison of O-Desmethyl Quinidine Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of certified reference materials (CRMs) is essential for ensuring accuracy and reliability in research and drug development. This guide provides a comparison of commercially available O-Desmethyl quinidine (B1679956) certified reference materials, complete with quantitative data, detailed experimental protocols for their evaluation, and workflow visualizations. O-Desmethyl quinidine, a primary metabolite of the antiarrhythmic drug quinidine, is crucial for pharmacokinetic and drug metabolism studies.

The selection of a suitable CRM is critical for the validity of analytical measurements. Below is a comparison of this compound CRMs from various suppliers based on publicly available data. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Supplier Product Code CAS Number Purity Format Notes
LGC Standards TRC-H953235-1MG78549-61-8Not specified1 mgPharmaceutical toxicology reference material.[1]
Clearsynth CS-T-5225970877-75-7Purity by HPLCSolidAccompanied by a Certificate of Analysis.[2]
MedChemExpress HY-W03728270877-75-799.05% (HPLC)SolidCoA available with detailed analytical data.[3]
Biosynth FD2131470877-75-7Not specifiedSolidUsed as a standard for drug level determination.[4]
Santa Cruz Biotechnology sc-22002570877-75-7Not specifiedSolidFor research use only.[5]
Sigma-Aldrich (AstaTech) ATEH9A573EBA70877-75-795%SolidCertificate of Analysis and Origin available.[6]
ChemScene CS-009361570877-75-7Not specifiedSolidStored at 4°C under nitrogen.[7]

Experimental Protocols for CRM Evaluation

To ensure the suitability of an this compound CRM for its intended use, a series of verification experiments are recommended. The following protocols are representative methodologies for purity confirmation and concentration verification.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for verifying the purity of the this compound CRM.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 5 µm particle size)

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 25:75 (v/v) ratio.[8] Filter and degas the mobile phase.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

    • Chromatographic Conditions:

      • Flow Rate: 0.8 mL/min[8]

      • Detection Wavelength: 254 nm[8]

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

    • Analysis: Inject the working standard solutions into the HPLC system and record the chromatograms.

    • Data Analysis: Determine the purity of the CRM by calculating the area percentage of the principal peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the identity of the this compound CRM.

  • Instrumentation:

    • Mass spectrometer (e.g., triple quadrupole or time-of-flight)

    • Direct infusion or LC-MS setup

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the CRM in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infusion and Analysis: Infuse the sample solution directly into the mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in a positive ion mode.

    • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of this compound (310.39 g/mol ).[2][3][4][5]

Visualizing Workflows

The following diagrams illustrate key decision-making and experimental processes for working with CRMs.

CRM_Selection_Workflow cluster_planning Planning & Selection cluster_evaluation Verification & Implementation A Define Analytical Requirement B Identify Potential Suppliers A->B Research C Request & Review Certificates of Analysis B->C Inquiry D Perform Identity Confirmation (e.g., MS) C->D Procurement E Verify Purity & Concentration (e.g., HPLC) D->E Verification F Qualify for Use in Routine Assays E->F Validation

Caption: A workflow for the selection and verification of a Certified Reference Material.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_A Accurately weigh CRM standard prep_B Dissolve in mobile phase prep_A->prep_B prep_C Prepare serial dilutions prep_B->prep_C analysis_A Inject sample into HPLC-UV System prep_C->analysis_A analysis_B Acquire Chromatogram analysis_A->analysis_B data_A Integrate peak areas analysis_B->data_A data_B Calculate purity or concentration data_A->data_B

Caption: An experimental workflow for the analysis of this compound CRM.

References

Navigating Quinidine Immunoassays: A Guide to O-Desmethyl Quinidine Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate therapeutic drug monitoring (TDM). This guide provides a comparative analysis of the cross-reactivity of quinidine (B1679956) immunoassays with its major and pharmacologically active metabolite, O-Desmethyl quinidine. Accurate measurement of quinidine is crucial due to its narrow therapeutic index, and interference from metabolites can lead to an overestimation of the parent drug concentration, potentially impacting patient dosing and safety.

Performance Data: Cross-reactivity with this compound

The cross-reactivity of an immunoassay refers to the degree to which substances other than the target analyte, such as metabolites, can bind to the assay's antibodies and generate a signal. This can lead to inaccurate quantification of the intended analyte. This compound is a primary metabolite of quinidine that exhibits antiarrhythmic properties, making its potential interference in quinidine immunoassays a significant clinical consideration.

Below is a summary of the available quantitative data on the cross-reactivity of a commercial quinidine immunoassay with this compound.

ImmunoassayManufacturerMetaboliteMetabolite Concentration (µg/mL)Measured Quinidine Concentration (µg/mL)Cross-reactivity (%)*
QMS® Quinidine AssayThermo Fisher ScientificO-Desmethylquinidine5.05.72114.4
2-Oxoquinidinone5.05.71114.2
10, 11-Dihydroquinidinediol5.05.37107.4

*Cross-reactivity (%) is calculated as: (Measured Concentration / Metabolite Concentration) x 100. Data obtained from the manufacturer's package insert.[1]

Note: At the time of this publication, publicly available package inserts and literature for other commercial quinidine immunoassays (e.g., from manufacturers such as Roche, Siemens, Beckman Coulter, and Abbott) did not provide specific quantitative cross-reactivity data for this compound. Researchers are advised to contact the specific assay manufacturers for the most current and detailed cross-reactivity information.

Significance of Cross-reactivity

The significant cross-reactivity of the QMS® Quinidine assay with this compound, as indicated by the data, suggests that this assay may measure both quinidine and its active metabolite to a similar extent. For patients with significant levels of this compound, this could result in a reported "quinidine" concentration that is higher than the actual parent drug concentration. This is a critical consideration for clinicians when interpreting results and making dosage adjustments.

Experimental Protocols

For researchers intending to perform their own cross-reactivity studies, the following provides a detailed methodology for a key experiment.

Protocol for Determining Immunoassay Cross-reactivity

Objective: To determine the percentage of cross-reactivity of a potential interfering substance (e.g., a metabolite) in a competitive immunoassay for a specific drug.

Materials:

  • The immunoassay kit for the drug of interest (e.g., Quinidine)

  • Calibrators and controls provided with the immunoassay kit

  • A certified reference standard of the parent drug (e.g., Quinidine)

  • A certified reference standard of the potential cross-reactant (e.g., this compound)

  • Drug-free (blank) human serum or plasma

  • Precision pipettes and sterile, disposable tips

  • Vortex mixer

  • Automated clinical chemistry analyzer or microplate reader, as appropriate for the assay format

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of the parent drug in an appropriate solvent (e.g., methanol (B129727) or drug-free serum).

    • Prepare a high-concentration stock solution of the cross-reactant metabolite in the same solvent.

  • Preparation of Test Samples:

    • Spike a known volume of drug-free serum with the cross-reactant stock solution to achieve a specific, high concentration (e.g., 5.0 µg/mL of this compound).

    • Prepare a series of dilutions of the cross-reactant in drug-free serum to test a range of concentrations.

    • Prepare a set of calibrators for the parent drug according to the immunoassay manufacturer's instructions.

  • Assay Procedure:

    • Perform the immunoassay on the prepared test samples containing the cross-reactant, as well as on the parent drug calibrators and controls, following the manufacturer's instructions for the specific analyzer.

    • Record the measured concentrations of the parent drug for each of the test samples containing the cross-reactant.

  • Calculation of Cross-reactivity:

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-reactivity = (Apparent Concentration of Parent Drug / Concentration of Cross-reactant) x 100

      For example, if a sample containing 5.0 µg/mL of this compound yields a measured quinidine concentration of 5.72 µg/mL, the cross-reactivity would be (5.72 / 5.0) x 100 = 114.4%.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of quinidine and the experimental workflow for assessing cross-reactivity.

Quinidine_Metabolism Quinidine Quinidine O_Desmethyl_quinidine This compound (active) Quinidine->O_Desmethyl_quinidine CYP3A4 Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine, 2-oxoquinidinone) Quinidine->Other_Metabolites CYP3A4

Metabolic pathway of quinidine.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_calc Data Analysis Stock_Metabolite Prepare Metabolite Stock Solution Spiked_Sample Create Spiked Sample (Metabolite in Serum) Stock_Metabolite->Spiked_Sample Blank_Serum Obtain Drug-Free Serum Blank_Serum->Spiked_Sample Run_Assay Run Quinidine Immunoassay on Spiked Sample Spiked_Sample->Run_Assay Measure_Conc Measure Apparent Quinidine Concentration Run_Assay->Measure_Conc Calculate_CR Calculate % Cross-Reactivity Measure_Conc->Calculate_CR

Workflow for immunoassay cross-reactivity testing.

References

A Comparative Analysis of the Pharmacological Potency of O-Desmethyl Quinidine and 3-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of two principal metabolites of the antiarrhythmic drug quinidine (B1679956): O-Desmethyl quinidine and 3-hydroxyquinidine (B22111). The information presented is collated from various experimental studies to offer an objective overview supported by quantitative data and detailed methodologies.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of several metabolites.[1] Among these, 3-hydroxyquinidine and this compound are notable for their own pharmacological activity, which may contribute to both the therapeutic and adverse effects observed during quinidine therapy.[2] Understanding the comparative potency of these metabolites is crucial for a comprehensive assessment of quinidine's clinical profile and for the development of new cardiac arrhythmia treatments.

Quantitative Comparison of Potency

The following table summarizes the key quantitative data on the relative potency of this compound and 3-hydroxyquinidine from various experimental models.

ParameterThis compound3-HydroxyquinidineQuinidine (for reference)Experimental ModelCitation
Antiarrhythmic Activity (ED50) Less active than quinidine and 3-hydroxyquinidine0.17 mmoles/kg0.18 mmoles/kgChloroform- and hypoxia-induced ventricular fibrillation in mice[3]
Concentration for 50% Arrhythmia Suppression Not Reported10.7 +/- 0.3 mg/l2.2 +/- 0.25 mg/lIsolated rat heart reperfusion arrhythmia model[4]
Effect on Action Potential Duration (APD90) Significant prolongation, comparable to quinidineSignificant prolongation, comparable to quinidineSignificant prolongationIn vitro canine Purkinje fibers (10 µM)[2]
Effect on Maximum Upstroke Velocity (Vmax) Statistically significant depression at BCL = 300 msecStatistically significant depression at BCL = 300 msecStatistically significant depression at BCL = 300 msecIn vitro canine Purkinje fibers (10 µM)[2]

BCL: Basic Cycle Length

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the antiarrhythmic and electrophysiological properties of cardioactive compounds.

Isolated Rat Heart Reperfusion Arrhythmia Model

This model is utilized to investigate the efficacy of a drug in preventing arrhythmias that occur upon the restoration of blood flow to an ischemic section of the heart.

  • Animal Preparation: Male rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Ischemia and Reperfusion: A ligature is placed around the left anterior descending coronary artery. Ischemia is induced by tightening the ligature for a specific duration (e.g., 10 minutes). Reperfusion is initiated by releasing the ligature.

  • Drug Administration: The compound of interest (e.g., 3-hydroxyquinidine) is added to the perfusate at various concentrations before the induction of ischemia.

  • Data Acquisition: An electrocardiogram (ECG) is continuously recorded to monitor for arrhythmias, such as ventricular fibrillation and ventricular tachycardia, during the reperfusion period.

  • Analysis: The incidence and duration of arrhythmias are quantified and compared between control and drug-treated groups to determine the concentration-dependent antiarrhythmic effect.[4]

In Vitro Canine Purkinje Fiber Electrophysiology

This technique allows for the direct measurement of the effects of a drug on the electrical activity of individual cardiac muscle fibers.

  • Tissue Preparation: Hearts are obtained from mongrel dogs, and free-running Purkinje fibers are dissected from the ventricles.

  • Superfusion: The fibers are placed in a tissue bath and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Microelectrode Impalement: Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers to record transmembrane action potentials.

  • Stimulation: The fibers are stimulated at various basic cycle lengths (BCLs) using an external stimulator.

  • Drug Application: After obtaining baseline recordings, the superfusion solution is switched to one containing the test compound (e.g., this compound, 3-hydroxyquinidine) at a specific concentration (e.g., 10 µM) for a defined period (e.g., 1 hour).

  • Data Measurement: Key action potential parameters, including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90), are measured before and after drug exposure.[2]

  • Analysis: Changes in Vmax and APD90 are analyzed to characterize the electrophysiological effects of the compound.

Signaling Pathways and Mechanisms of Action

Quinidine and its active metabolites, this compound and 3-hydroxyquinidine, exert their antiarrhythmic effects primarily by modulating ion channels involved in the cardiac action potential. Their principal mechanism is the blockade of the fast inward sodium current (INa), which slows the rapid depolarization phase (Phase 0) of the action potential. Additionally, they affect potassium currents, leading to a prolongation of the repolarization phase (Phase 3) and an increase in the action potential duration.

The following diagram illustrates the metabolic conversion of quinidine and the subsequent effects of the parent drug and its metabolites on the cardiac action potential.

QuinidineMetabolismAndAction cluster_metabolism Hepatic Metabolism (CYP450) cluster_action_potential Effect on Cardiac Action Potential cluster_effects Comparative Potency Quinidine Quinidine Metabolites Quinidine->Metabolites O_Desmethyl_Quinidine This compound Metabolites->O_Desmethyl_Quinidine O-demethylation Hydroxyquinidine 3-hydroxyquinidine Metabolites->Hydroxyquinidine Hydroxylation AP Cardiac Action Potential Phase0 Phase 0 (Depolarization) - Na+ influx Phase3 Phase 3 (Repolarization) - K+ efflux Effect_Q Quinidine Effect_Q->Phase0 Blocks INa Effect_Q->Phase3 Prolongs APD Effect_ODQ This compound Effect_ODQ->Phase0 Blocks INa Effect_ODQ->Phase3 Prolongs APD Effect_3HQ 3-hydroxyquinidine Effect_3HQ->Phase0 Blocks INa Effect_3HQ->Phase3 Prolongs APD

Caption: Metabolism of Quinidine and Comparative Effects on Cardiac Action Potential.

Discussion and Conclusion

The available experimental data indicate that both this compound and 3-hydroxyquinidine are pharmacologically active metabolites that contribute to the overall electrophysiological effects of quinidine.

3-hydroxyquinidine has been more extensively studied and is consistently shown to possess significant antiarrhythmic properties. While generally considered less potent than the parent compound, with some studies suggesting its potency is approximately 20-50% that of quinidine, its effects are additive.[4][5] This suggests that at therapeutic concentrations, 3-hydroxyquinidine likely plays a meaningful role in the antiarrhythmic efficacy of quinidine.

This compound also demonstrates electrophysiological activity, particularly in prolonging the action potential duration, to a degree comparable to quinidine and 3-hydroxyquinidine in vitro.[2] However, in vivo data in animal models suggest it may be less active and contribute less to the overall antiarrhythmic effect, possibly due to pharmacokinetic factors such as a shorter half-life.[3][6]

References

O-Desmethyl Quinidine and Quinidine in Arrhythmia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic efficacy of O-Desmethyl quinidine (B1679956), the primary active metabolite of quinidine, and its parent drug, quinidine. The following sections present quantitative data from preclinical arrhythmia models, detailed experimental protocols, and an overview of their shared mechanism of action.

Quantitative Efficacy Comparison

The antiarrhythmic properties of O-Desmethyl quinidine (also known as 3-hydroxyquinidine) and quinidine have been evaluated in various in vitro and ex vivo models. The data consistently indicate that while this compound shares the antiarrhythmic profile of quinidine, it is generally less potent.

ParameterModel SystemThis compoundQuinidineReference
Vmax Depression Guinea Pig Ventricular Myocytes (at 50 µM)26.7 ± 2.6%45.9 ± 1.6%[1]
Arrhythmia Suppression (EC50) Isolated Rat Heart (Reperfusion Arrhythmia)10.7 ± 0.3 mg/L2.2 ± 0.25 mg/L[2]
Action Potential Duration (APD90) Canine Purkinje FibersConcentration-dependent increaseIncrease at low concentrations and frequencies[1]
Effective Refractory Period (ERP) Canine Purkinje FibersConcentration-dependent increaseIncrease at low concentrations and frequencies[1]

Mechanism of Action: Ion Channel Blockade

Both quinidine and this compound exert their antiarrhythmic effects primarily by blocking cardiac ion channels, which alters the electrophysiological properties of cardiac cells. As Class Ia antiarrhythmic agents, their principal mechanism involves the blockade of fast inward sodium channels (INa) and various potassium channels (IK). This dual action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP). These changes collectively suppress abnormal cardiac rhythms.

Quinidine_Mechanism cluster_cell Cardiac Myocyte Quinidine Quinidine Na_Channel Fast Na+ Channel (Nav1.5) Quinidine->Na_Channel Blocks K_Channel K+ Channels (e.g., hERG) Quinidine->K_Channel Blocks This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks AP Action Potential Na_Channel->AP Decreases Vmax K_Channel->AP Prolongs APD & ERP Antiarrhythmic Effect Antiarrhythmic Effect AP->Antiarrhythmic Effect Results in

Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the evaluation of antiarrhythmic compounds.

Electrophysiological Recordings in Isolated Guinea Pig Ventricular Myocytes

This protocol is utilized to assess the effects of compounds on the action potential characteristics of individual cardiac cells.

  • Cell Isolation : Guinea pig hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free Tyrode's solution containing collagenase to enzymatically dissociate the ventricular tissue into single myocytes.

  • Electrophysiological Recording : Isolated ventricular myocytes are transferred to a recording chamber on an inverted microscope and superfused with a standard Tyrode's solution. Action potentials are recorded using the whole-cell patch-clamp technique with borosilicate glass microelectrodes.

  • Drug Application : this compound and quinidine are dissolved in the extracellular solution and perfused into the recording chamber at specified concentrations.

  • Data Analysis : The maximum upstroke velocity (Vmax) of the action potential (phase 0) is measured before and after drug application to determine the percentage of Vmax depression.

Reperfusion-Induced Arrhythmia in Isolated Rat Hearts

This ex vivo model is employed to evaluate the efficacy of antiarrhythmic drugs in a setting that mimics the arrhythmias that can occur following a heart attack.

Experimental_Workflow cluster_prep Heart Preparation cluster_protocol Arrhythmia Induction & Treatment cluster_analysis Data Analysis Isolate Heart Isolate Rat Heart Langendorff Mount on Langendorff Apparatus Isolate Heart->Langendorff Stabilize Stabilize with Krebs-Henseleit Buffer Langendorff->Stabilize Ligate Artery Ligate Coronary Artery (Ischemia) Stabilize->Ligate Artery Reperfuse Reperfuse (Induces Arrhythmia) Ligate Artery->Reperfuse Record ECG Record ECG Reperfuse->Record ECG Drug Admin Administer Drug (Quinidine or this compound) Drug Admin->Reperfuse Analyze Arrhythmia Analyze Incidence & Duration of Arrhythmias Record ECG->Analyze Arrhythmia Calculate EC50 Calculate EC50 for Arrhythmia Suppression Analyze Arrhythmia->Calculate EC50

Isolated Heart Arrhythmia Model Workflow
  • Heart Preparation : Male Wistar rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

  • Arrhythmia Induction : After a stabilization period, regional ischemia is induced by ligating a coronary artery for a set duration. Reperfusion is then initiated by releasing the ligature, which typically results in ventricular arrhythmias, including ventricular tachycardia and fibrillation.

  • Drug Administration : Test compounds (this compound or quinidine) are administered via the perfusate at various concentrations prior to the induction of ischemia.

  • Data Acquisition and Analysis : A surface electrocardiogram (ECG) is continuously recorded throughout the experiment. The incidence and duration of ventricular arrhythmias are quantified. The concentration of each drug required to suppress arrhythmias by 50% (EC50) is then calculated to determine their relative potency.[2]

References

A Comparative Analysis of the Antiarrhythmic Efficacy of O-Desmethyl Quinidine and Amiodarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of O-Desmethyl quinidine (B1679956), a metabolite of the classic antiarrhythmic drug quinidine, and amiodarone (B1667116), a potent and widely used antiarrhythmic agent. This evaluation is based on available preclinical experimental data, focusing on their electrophysiological effects and mechanisms of action.

Executive Summary

Both O-Desmethyl quinidine and amiodarone exhibit antiarrhythmic properties by modulating cardiac ion channels and prolonging the cardiac action potential. However, they possess distinct electrophysiological profiles. This compound, like its parent compound quinidine, primarily acts as a Class I antiarrhythmic, significantly depressing the fast sodium channel and prolonging the action potential duration. Amiodarone, a multi-channel blocker, exhibits a broader spectrum of activity, affecting potassium, sodium, and calcium channels, in addition to having anti-adrenergic properties. This guide presents a side-by-side comparison of their known effects, detailed experimental methodologies for assessing antiarrhythmic efficacy, and visual representations of their signaling pathways and experimental workflows.

Data Presentation: Electrophysiological Effects

The following table summarizes the known electrophysiological effects of this compound and amiodarone on key cardiac parameters.

ParameterThis compoundAmiodarone
Vaughan Williams Classification Primarily Class IaClass III (with Class I, II, and IV actions)
Primary Mechanism of Action Blocks fast inward sodium current (INa)Blocks potassium currents (IKr, IKs), prolonging repolarization
Effect on Vmax (Phase 0) Significant depression[1]Moderate depression
Effect on Action Potential Duration (APD) Significant prolongation[1]Significant prolongation[2][3][4]
Effect on QT Interval Prolongation (inferred from APD prolongation)Significant prolongation[3][5][6]
Potassium Channel Blockade (IKr/hERG, IKs) Not definitively quantified for this compound, but quinidine is a known IKr and IKs blocker[7]Potent blocker of IKr and IKs[4][8][9]
Sodium Channel Blockade (INa) Potent blocker (inferred from Vmax depression)[1]Blocks inactivated sodium channels
Calcium Channel Blockade (ICa) Not a primary mechanismWeak blockade
Adrenergic Receptor Blockade Minimalα- and β-adrenergic blockade
Proarrhythmic Potential Potential for Torsades de Pointes (inferred from parent compound)[10][11]Lower incidence of Torsades de Pointes despite significant QT prolongation[4][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to evaluate the antiarrhythmic efficacy of pharmacological agents.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the electrical currents flowing through individual ion channels in isolated cardiac myocytes.

Objective: To determine the effect of the test compound on specific cardiac ion currents (e.g., INa, IKr, IKs, ICa).

Methodology:

  • Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine).

  • Pipette Preparation: Borosilicate glass microelectrodes with a tip diameter of 1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and a series of voltage steps are applied to elicit specific ion currents.

  • Data Acquisition: The resulting currents are recorded and amplified. The effect of the test compound is assessed by comparing the current amplitudes and kinetics before and after drug application.

Ex Vivo Model: Langendorff-Perfused Heart

This model utilizes an isolated, retrogradely perfused heart to study the effects of drugs on global cardiac electrophysiology and contractility in the absence of systemic influences.

Objective: To evaluate the effects of the test compound on action potential duration, conduction velocity, and the propensity for arrhythmias in an intact heart.

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat) and immediately placed in ice-cold cardioplegic solution.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the viability of the heart tissue.

  • Electrophysiological Recordings: Monophasic action potentials or multi-electrode arrays are used to record electrical activity from the epicardial surface. An ECG can also be recorded.

  • Drug Administration: The test compound is added to the perfusate at various concentrations.

  • Arrhythmia Induction: Programmed electrical stimulation protocols can be used to assess the vulnerability of the heart to arrhythmias before and after drug administration.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of this compound and amiodarone on cardiac myocyte ion channels.

O_Desmethyl_Quinidine_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (INa) K_channel K+ Channels (IKr, IKs) Ca_channel Ca2+ Channel (ICa) ODQ O-Desmethyl Quinidine ODQ->Na_channel Potent Blockade ODQ->K_channel Blockade (Inferred) Amiodarone_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Na+ Channel (Inactivated State) K_channel K+ Channels (IKr, IKs) Ca_channel Ca2+ Channel (ICa) Adrenergic_receptor α & β-Adrenergic Receptors Amiodarone Amiodarone Amiodarone->Na_channel Blockade Amiodarone->K_channel Potent Blockade Amiodarone->Ca_channel Weak Blockade Amiodarone->Adrenergic_receptor Blockade Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Ion Channel Screening Ion Channel Screening Action Potential Studies Action Potential Studies Ion Channel Screening->Action Potential Studies Assess effects on APD and Vmax in isolated cells Langendorff Heart Langendorff Heart Action Potential Studies->Langendorff Heart Evaluate effects on global cardiac electrophysiology Arrhythmia Models Arrhythmia Models Langendorff Heart->Arrhythmia Models Test efficacy in animal models of arrhythmia Data Analysis & Comparison Data Analysis & Comparison Arrhythmia Models->Data Analysis & Comparison Compare efficacy and safety profile Compound Synthesis Compound Synthesis Compound Synthesis->Ion Channel Screening Determine IC50 on key cardiac channels

References

Comparative Analysis of the Electrophysiological Effects of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the electrophysiological effects of the antiarrhythmic drug quinidine (B1679956) and its principal metabolites. Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, producing several active metabolites that contribute to its overall therapeutic and proarrhythmic profile. Understanding the distinct electrophysiological properties of these metabolites is crucial for a comprehensive assessment of quinidine's cardiac effects and for the development of safer antiarrhythmic therapies.

Data Presentation: Quantitative Comparison of Electrophysiological Effects

The following table summarizes the known quantitative electrophysiological effects of quinidine and its major metabolites on key cardiac electrical parameters. The data are compiled from various in vitro studies, and it is important to note that experimental conditions can influence the observed values.

CompoundParameterSpecies/Cell TypeConcentrationEffectReference(s)
Quinidine Vmax DepressionGuinea Pig Ventricular Cells50 µM45.9 ± 1.6%[1]
IKr (hERG) BlockXenopus Oocytes-IC50: 3.00 ± 0.03 µM
APD90Canine Purkinje Fibers10 µMSignificant Prolongation[2]
ERPCanine Purkinje Fibers10 µMSignificant Prolongation[2]
3-Hydroxyquinidine (B22111) (3OHQ) Vmax DepressionGuinea Pig Ventricular Cells50 µM26.7 ± 2.6%[1]
Antiarrhythmic PotencyIsolated Rat Heart-~20% of Quinidine[3]
APD90Guinea Pig Papillary Muscle-Relative Potency to Quinidine: 0.22
ERPGuinea Pig Papillary Muscle-Relative Potency to Quinidine: 0.27
QTc ProlongationHuman-Significant Correlation with Serum Concentration[4]
Quinidine-N-Oxide (QNO) Vmax DepressionCanine Purkinje Fibers10 µMNo Significant Change[2]
Antiarrhythmic ActivityIsolated Rat HeartUp to 16 mg/LNo Definite Activity[3]
APD90Guinea Pig Papillary Muscle-Relative Potency to Quinidine: 0.087
ERPGuinea Pig Papillary Muscle-Relative Potency to Quinidine: 0.084
Ventricular ERPHuman-Significant Correlation with Serum Concentration[5]
O-desmethylquinidine APD90Canine Purkinje Fibers10 µMSignificant Prolongation[2]
Early AfterdepolarizationsCanine Purkinje Fibers10 µMInduced at long BCL[2]
2'-oxoquinidinone (B1218364) APD90Canine Purkinje Fibers10 µMSignificant Prolongation[2]

Note: APD90 = Action Potential Duration at 90% repolarization; ERP = Effective Refractory Period; Vmax = Maximum upstroke velocity of the action potential; BCL = Basic Cycle Length. Data for O-desmethylquinidine and 2'-oxoquinidinone on specific ion channels are limited in the current literature.

Experimental Protocols

The data presented in this guide were primarily obtained using standard electrophysiological techniques, including conventional microelectrode recordings and patch-clamp methods.

Microelectrode Studies in Cardiac Tissues
  • Objective: To measure action potential parameters (e.g., APD, Vmax, ERP) in multicellular cardiac preparations.

  • Tissue Preparation: Canine Purkinje fibers or guinea pig papillary muscles are dissected and placed in a tissue bath continuously superfused with a physiological salt solution (e.g., Tyrode's solution)[1][2]. The solution is typically gassed with 95% O2 and 5% CO2 and maintained at a physiological temperature (e.g., 37°C).

  • Composition of Tyrode's Solution (Typical):

    • NaCl: 137 mM

    • KCl: 2.7 mM

    • CaCl2: 1.8 mM

    • MgCl2: 1.0 mM

    • NaH2PO4: 0.4 mM

    • NaHCO3: 12.0 mM

    • Glucose: 5.5 mM

  • Electrophysiological Recording: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells. Transmembrane action potentials are recorded in response to electrical stimulation at various cycle lengths[2].

  • Drug Application: Quinidine and its metabolites are added to the superfusing solution at desired concentrations.

Whole-Cell Patch-Clamp in Isolated Myocytes or Expression Systems
  • Objective: To measure the effects of compounds on specific cardiac ion currents (e.g., IKr, IKs, INa).

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig ventricles) or cell lines (e.g., HEK293) stably expressing a specific human cardiac ion channel (e.g., hERG) are used.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

  • Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest. For example, to measure IKr (hERG), a typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic tail current.

  • Data Analysis: The peak current amplitude in the presence of the drug is compared to the control (drug-free) condition to determine the percentage of block. Dose-response curves are often generated to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway of Quinidine's Action on Cardiac Myocytes

Quinidine_Signaling_Pathway cluster_cell Cardiac Myocyte cluster_channels Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine & Metabolites INa Nav1.5 (INa) Quinidine->INa IKr hERG (IKr) Quinidine->IKr IKs KCNQ1/KCNE1 (IKs) Quinidine->IKs ICaL Cav1.2 (ICaL) Quinidine->ICaL Ito Kv4.3 (Ito) Quinidine->Ito Vmax_dep ↓ Vmax INa->Vmax_dep QRS_widen ↑ QRS Duration INa->QRS_widen APD_prolong ↑ APD IKr->APD_prolong IKs->APD_prolong ERP_prolong ↑ ERP APD_prolong->ERP_prolong QT_prolong ↑ QT Interval APD_prolong->QT_prolong

Caption: Multi-channel blockade by quinidine and its metabolites.

Experimental Workflow for Electrophysiological Analysis

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Dissection or Cell Isolation Mounting Mount Tissue/Plate Cells Tissue_Prep->Mounting Solution_Prep Preparation of Physiological Solutions Solution_Prep->Mounting Recording Microelectrode/Patch-Clamp Recording Mounting->Recording Stimulation Electrical Stimulation Protocol Recording->Stimulation Drug_App Drug Application Recording->Drug_App AP_Analysis Action Potential Parameter Analysis Recording->AP_Analysis Current_Analysis Ion Current Analysis Recording->Current_Analysis Stimulation->Recording Drug_App->Recording Dose_Response Dose-Response Curve Generation Current_Analysis->Dose_Response

Caption: Workflow for assessing electrophysiological effects.

References

Using O-Desmethyl quinidine to validate CYP2D6 phenotyping assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining an individual's Cytochrome P450 2D6 (CYP2D6) enzyme activity—or phenotype—is critical for predicting drug metabolism, efficacy, and potential for adverse reactions. The validation of assays used for this phenotyping is therefore of paramount importance. This guide provides a comparison of established methods for CYP2D6 phenotyping and discusses the role of quinidine (B1679956) and its metabolites, such as O-Desmethyl quinidine, in the context of CYP2D6 inhibition.

The Role of this compound in CYP2D6 Inhibition

Quinidine is a well-characterized potent inhibitor of the CYP2D6 enzyme and is often used in in vitro and in vivo studies to probe the enzyme's function. Quinidine is metabolized to several compounds, including this compound. While this compound also exhibits inhibitory activity against CYP2D6, it is notably less potent than its parent compound.

The primary application of quinidine and its metabolites in CYP2D6 research is to study drug-drug interactions and to induce phenocopying, where a genotypic extensive metabolizer exhibits a poor metabolizer phenotype due to chemical inhibition of the enzyme. There is, however, no established evidence or protocol for using this compound as a primary tool for the validation of CYP2D6 phenotyping assays. Instead, assay validation relies on the use of well-established probe drugs and standardized analytical methodologies.

Comparison of Established Probe Drugs for CYP2D6 Phenotyping

The gold standard for CYP2D6 phenotyping involves the administration of a specific probe drug that is primarily metabolized by CYP2D6. The ratio of the parent drug to its CYP2D6-mediated metabolite in plasma or urine is then used to determine the individual's metabolic phenotype. The most commonly used probe drugs are dextromethorphan (B48470), debrisoquine, and metoprolol.

Probe DrugMetabolitePhenotype CategoriesMetabolic Ratio (Parent/Metabolite)Notes
Dextromethorphan Dextrorphan (B195859)Poor Metabolizer (PM)> 0.3Widely used and considered safe at probe doses.
Intermediate Metabolizer (IM)0.03 - 0.3
Extensive Metabolizer (EM)0.003 - 0.03
Ultrarapid Metabolizer (UM)< 0.003
Debrisoquine 4-hydroxydebrisoquinePoor Metabolizer (PM)> 12.6Historically a gold standard, but its availability is limited.
Extensive Metabolizer (EM)< 12.6
Metoprolol α-hydroxymetoprololPoor Metabolizer (PM)HighUsed in some clinical settings.
Extensive Metabolizer (EM)Low

Experimental Protocols

CYP2D6 Phenotyping using Dextromethorphan

This protocol outlines a typical procedure for determining CYP2D6 phenotype using dextromethorphan as a probe drug.

1. Subject Preparation and Dosing:

  • Subjects should abstain from any known CYP2D6 inhibitors or inducers for at least one week prior to the study.

  • A single oral dose of 30 mg dextromethorphan hydrobromide is administered to the subject.

2. Sample Collection:

  • Urine is collected over an 8-hour period post-dosing.

  • Alternatively, a single blood sample can be collected at 3-4 hours post-dosing for plasma analysis.

3. Sample Processing:

  • Urine: An aliquot of the collected urine is treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

  • Plasma: Plasma is separated from whole blood by centrifugation.

4. LC-MS/MS Analysis:

  • Chromatography: Samples are injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) is used to separate dextromethorphan and dextrorphan.

  • Mass Spectrometry: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for dextromethorphan (m/z 272.2 → 171.1) and dextrorphan (m/z 258.2 → 157.1) are monitored.

5. Data Analysis:

  • The concentrations of dextromethorphan and dextrorphan are determined from a standard curve.

  • The metabolic ratio (MR) is calculated as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.

  • The subject's phenotype is assigned based on the calculated MR as per the table above.

Visualizations

Metabolic Pathway and Inhibition of CYP2D6 by Quinidine Quinidine Quinidine O_Desmethyl_Quinidine This compound Quinidine->O_Desmethyl_Quinidine CYP3A4 Inhibition Inhibition Quinidine->Inhibition O_Desmethyl_Quinidine->Inhibition CYP2D6 CYP2D6 Enzyme Metabolite Metabolite CYP2D6->Metabolite Inhibition->CYP2D6 Metabolism Metabolism Drug_Substrate CYP2D6 Drug Substrate Drug_Substrate->CYP2D6

Caption: Metabolic conversion of Quinidine and CYP2D6 inhibition.

Workflow for Validating a CYP2D6 Phenotyping Assay start Start: Assay Development protocol Define Experimental Protocol (e.g., Dextromethorphan Probe) start->protocol analytical_validation Analytical Method Validation (Accuracy, Precision, Linearity, LLOQ) protocol->analytical_validation genotyping Perform CYP2D6 Genotyping on the same individuals protocol->genotyping sample_analysis Analyze Samples from Phenotyped Individuals analytical_validation->sample_analysis comparison Compare Phenotype Results with Genotype Data sample_analysis->comparison genotyping->comparison validation_report Generate Validation Report comparison->validation_report end End: Validated Assay validation_report->end

Caption: General workflow for CYP2D6 phenotyping assay validation.

A Comparative Guide to the Antiarrhythmic Activity of O-Desmethyl Quinidine and Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of the electrophysiological activity of O-Desmethyl quinidine (B1679956), a primary active metabolite of the classic Class Ia antiarrhythmic quinidine, against a selection of novel antiarrhythmic drugs. The comparison focuses on the differential effects on key cardiac ion channels and the resulting impact on the cardiac action potential. Data for quinidine is utilized as a proxy for O-Desmethyl quinidine, reflecting its significant contribution to the parent drug's overall activity. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Antiarrhythmic Mechanisms

Traditional antiarrhythmic drugs are categorized by the Vaughan-Williams classification, which is based on their primary mechanism of action on the cardiac action potential.[1] Quinidine, a Class Ia agent, primarily works by blocking sodium (Na+) channels, which slows the upstroke of the action potential (Phase 0) and prolongs its duration.[2][3][4] Its active metabolite, this compound, contributes significantly to both the antiarrhythmic and potential proarrhythmic effects by similarly prolonging the action potential duration.[5]

Novel antiarrhythmic agents have been developed with more targeted or multi-channel blocking properties, aiming to improve efficacy and reduce side effects, particularly the risk of proarrhythmia. This guide benchmarks this compound's activity profile against three such novel agents:

  • Ranolazine (B828): An antianginal agent with antiarrhythmic properties, primarily known for its inhibition of the late inward sodium current (late INa).[6][7]

  • Dronedarone (B1670951): A non-iodinated derivative of amiodarone (B1667116), exhibiting multi-channel blocking properties across all Vaughan-Williams classes.[8][9]

  • Vernakalant (B1244702): An atrial-selective antiarrhythmic that blocks several potassium and sodium channels, particularly those prominent in the atria.[10][11]

The following diagram illustrates the primary ion channel targets of these agents within a cardiac myocyte.

cluster_cell Cardiac Myocyte Action Potential phase0 Phase 0 (Depolarization) phase1 Phase 1 (Early Repol.) phase2 Phase 2 (Plateau) phase3 Phase 3 (Repolarization) phase4 Phase 4 (Resting) INa Peak INa (Nav1.5) late_INa Late INa ICaL ICaL (Cav1.2) IKr IKr (hERG) IKs IKs IKur IKur (Kv1.5) Ito Ito Quinidine Quinidine (this compound) Quinidine->INa Quinidine->IKr Quinidine->IKs Quinidine->Ito Ranolazine Ranolazine Ranolazine->INa Ranolazine->late_INa Potent Ranolazine->IKr Dronedarone Dronedarone Dronedarone->INa Dronedarone->ICaL Dronedarone->IKr Dronedarone->IKs Vernakalant Vernakalant Vernakalant->INa Vernakalant->IKr Vernakalant->IKur Atrial-Selective Vernakalant->Ito

Caption: Primary ion channel targets of selected antiarrhythmic agents.

Comparative Ion Channel Blocking Potency

The efficacy and potential toxicity of antiarrhythmic drugs are largely determined by their potency in blocking specific cardiac ion channels. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values for quinidine (as a proxy for this compound) and the selected novel antiarrhythmics against key cardiac currents. Lower IC50 values indicate higher potency.

Ion Channel Current Quinidine Ranolazine Dronedarone Vernakalant
Peak INa (Nav1.5) 28.9 µM[12]294 µM[6]0.7 µM (state-dependent)[13]Blocks dose-dependently[11]
Late INa Blocks[14]5.9 - 12 µM[7][15][16]Blocks[17]Blocks[11]
IKr (hERG) Blocks[18]11.5 - 12 µM[6][7][15][16]BlocksMinimal block[11][19]
ICaL (Cav1.2) Blocks[18]296 µM[6][16]0.4 µM[13][20]No significant effect
IKur (Kv1.5) N/ANo significant effect[6]BlocksPotent block[3]
Ito Potent inhibitor[21]Minimal effect[6][16]BlocksBlocks[11]
IKs Blocks[18]Weak inhibitor (17% at 30µM)[15][16]Blocks[17]N/A
IKAS (SK Channels) N/AN/A2.42 µM[22]N/A

Data presented are derived from various in vitro experimental models and conditions, which may lead to variations in reported values. State-dependent block indicates that potency can change with membrane potential and heart rate.

Effects on Cardiac Action Potential & Electrophysiology

The differential blockade of ion channels translates into distinct effects on the cardiac action potential duration (APD) and other electrophysiological parameters. These changes are fundamental to the drugs' antiarrhythmic mechanisms.

Parameter Quinidine / this compound Ranolazine Dronedarone Vernakalant
Action Potential Duration (APD) Prolongs APD at slower heart rates.[2][23]Net effect is complex; prolongs epicardial APD while shortening midmyocardial APD, reducing transmural dispersion.[15][24]Chronic treatment prolongs APD; acute exposure may shorten it.[8][25]Prolongs atrial APD and effective refractory period (ERP) with minimal effect on ventricular APD.[10][14][26]
QRS Duration Prolongs QRS, especially at faster heart rates.[2]Minimal effect.Minimal effect.Slight prolongation at higher doses.[10][26]
QTc Interval Prolongs.Small prolongation (2-6 ms).[7]Prolongs after long-term oral administration.[27]Minimal effect.[19][26]
Key Feature Classic broad-spectrum Class Ia effects (Na+ and K+ block).[4]Preferential inhibition of late INa, reducing Ca2+ overload.[5]Multi-channel blocker with properties of all four Vaughan-Williams classes.[9]Atrial-selective action due to potent IKur block.[3]

Experimental Protocols: The Patch-Clamp Technique

The quantitative data presented in this guide are primarily derived from experiments using the patch-clamp technique. This electrophysiological method allows for the direct measurement of ionic currents flowing through individual channels in the cell membrane, making it the gold standard for characterizing a drug's effect on ion channel function.[24][28]

Methodology for Whole-Cell Patch-Clamp Assay on hERG Channels:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to express the hERG (KCNH2) gene are cultured under standard conditions (37°C, 5% CO2).[8]

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic solution and transferred to a recording chamber on the stage of an inverted microscope.

  • Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the cell's internal ionic composition and is mounted on a micromanipulator. The recording chamber is perfused with an extracellular solution that mimics the external physiological environment.

  • Seal Formation and Whole-Cell Configuration: The micropipette is carefully brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. A further pulse of suction ruptures the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

  • Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage-clamp protocol, often involving a depolarizing step followed by a repolarizing step, is applied to elicit the characteristic hERG current (IKr).[6][9] The resulting current is recorded and digitized.

  • Drug Application: After recording a stable baseline current, the drug of interest is applied at various concentrations via the perfusion system. The effect on the hERG current is recorded at each concentration until a steady-state block is achieved.

  • Data Analysis: The peak tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to the Hill equation to determine the IC50 value.

The workflow for a typical patch-clamp experiment is depicted below.

A Cell Culture (e.g., hERG-expressing HEK293) B Cell Dissociation & Plating A->B C Micropipette Positioning B->C D Giga-Seal Formation (>1 GΩ) C->D E Establish Whole-Cell Configuration D->E F Record Baseline Current (Voltage-Clamp Protocol) E->F G Drug Perfusion (Cumulative Concentrations) F->G H Record Drug Effect (Steady-State Inhibition) G->H I Washout H->I J Data Analysis (IC50 Calculation) H->J I->J

Caption: Standard workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound, acting as a major contributor to quinidine's effects, represents a classic broad-spectrum antiarrhythmic, potently blocking both sodium and multiple potassium channels. This multi-channel action underlies its efficacy but also its proarrhythmic risk, particularly the prolongation of the QT interval due to IKr (hERG) block.

In contrast, novel antiarrhythmics demonstrate more refined mechanisms:

  • Ranolazine offers a unique profile by primarily targeting the late INa, which is often enhanced in pathological conditions. This allows it to exert antiarrhythmic effects with less impact on heart rate and blood pressure and a more complex, but potentially safer, effect on repolarization.[15]

  • Dronedarone maintains the multi-channel blocking strategy of amiodarone but in a non-iodinated structure, offering broad efficacy while aiming to reduce extracardiac side effects.[8]

  • Vernakalant represents a move towards atrial-selective therapy, which could be highly advantageous for treating atrial fibrillation with a lower risk of ventricular proarrhythmia.[26]

The benchmarking of these agents reveals a clear evolution in antiarrhythmic drug development, moving from broad-spectrum blockade towards more targeted or selectively balanced approaches to optimize the risk-benefit profile for patients with cardiac arrhythmias.

References

A Comparative Guide to the Cross-Species Metabolism of O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine, across various species. Understanding the cross-species differences in drug metabolism is crucial for the extrapolation of preclinical data to humans and for the successful development of new therapeutic agents. This document summarizes key pharmacokinetic data, details relevant experimental protocols, and visualizes metabolic pathways and workflows to facilitate a deeper understanding of the metabolic fate of O-Desmethyl quinidine.

Executive Summary

This compound, also known as 6'-hydroxycinchonine, is an active metabolite of quinidine. Its contribution to the overall pharmacological effect of quinidine varies between species due to differences in its formation and subsequent metabolism. This guide highlights the available data on the metabolism of this compound and provides the necessary experimental context for researchers in the field. While direct comparative studies on this compound across a wide range of species are limited, this guide compiles available data and presents standardized methodologies for such investigations.

Cross-Species Pharmacokinetic Comparison

Limited direct comparative pharmacokinetic data for this compound across multiple species is available in the public domain. The following table summarizes a study comparing the pharmacokinetics of quinidine and this compound in rabbits. This data provides insights into the disposition of the metabolite relative to its parent compound in this species.

Table 1: Pharmacokinetic Parameters of Quinidine and this compound in Rabbits [1]

ParameterQuinidine (Mean ± SD)This compound (Mean ± SD)
Terminal Half-Life (t½)132.4 ± 27.1 min65.4 ± 34.4 min
Volume of Distribution (Vdβ)Significantly higher than this compoundApproximately one-half of the value for quinidine
Intercompartmental Distribution Ratio (k12/k21)Significantly higher than this compoundAbout one-fourth of the quinidine value
Total Body ClearanceSimilar for both compoundsSimilar for both compounds

Data from a study in rabbits following intravenous administration.

Metabolic Pathways and Influencing Factors

The metabolism of quinidine to this compound and its subsequent metabolic fate are primarily governed by the Cytochrome P450 (CYP) enzyme system.

Key Metabolic Reaction: O-Demethylation

The formation of this compound from quinidine is an O-demethylation reaction. In humans, this metabolic pathway is primarily mediated by the CYP3A4 enzyme. The activity of this enzyme can vary significantly between individuals and across different species, leading to variations in the rate of this compound formation.

Quinidine Quinidine ODesmethyl_Quinidine This compound (6'-hydroxycinchonine) Quinidine->ODesmethyl_Quinidine O-Demethylation (CYP3A4 in humans) Further_Metabolites Further Metabolites ODesmethyl_Quinidine->Further_Metabolites Further Metabolism

Metabolic pathway of Quinidine to this compound.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro experiments used to assess drug metabolism.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of a compound, such as this compound, in liver microsomes from different species.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes and to calculate key metabolic stability parameters such as half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Pooled liver microsomes (e.g., human, monkey, dog, rat, mouse)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). The organic solvent also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / microsomal protein concentration).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Incubation Mixture: - Liver Microsomes - this compound - Buffer Preinc Pre-incubate (37°C, 5 min) Prep->Preinc Initiate Initiate Reaction (add NADPH) Preinc->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate Reaction (add Acetonitrile) Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (t½, Clint) Analyze->Data

Workflow for in vitro metabolic stability assessment.
CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP enzymes responsible for the metabolism of this compound.

Objective: To determine the relative contribution of individual CYP isoforms to the metabolism of this compound.

Methods:

  • Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the rate of metabolite formation.

  • Chemical Inhibition: Incubate this compound with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests the involvement of that particular CYP enzyme.

  • Correlation Analysis: Correlate the rate of this compound metabolism in a panel of individual human liver microsomes (from different donors) with the known activities of specific CYP enzymes in those same microsomes.

Procedure (using recombinant enzymes):

  • Prepare incubation mixtures containing a specific recombinant human CYP enzyme, this compound, and buffer.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for a fixed period (e.g., 30 minutes).

  • Terminate the reaction and process the samples as described in the metabolic stability protocol.

  • Analyze the formation of metabolites by LC-MS/MS. The enzyme that produces the highest amount of metabolites is considered the primary enzyme responsible for that metabolic pathway.

Conclusion

The cross-species comparison of this compound metabolism is a critical component in the non-clinical development of quinidine and related compounds. While comprehensive, direct comparative data remains sparse, the methodologies outlined in this guide provide a robust framework for generating such data. By understanding the species-specific differences in the metabolic pathways and the enzymes involved, researchers can make more informed decisions regarding the selection of appropriate animal models for toxicological studies and better predict the pharmacokinetic and pharmacodynamic behavior of this compound in humans. Further studies focusing on a direct comparison of this compound metabolism in liver microsomes and hepatocytes from a wide range of species are warranted to fill the existing data gaps.

References

Safety Operating Guide

Proper Disposal of O-Desmethyl Quinidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of O-Desmethyl quinidine (B1679956), a metabolite of quinidine and a valuable research chemical, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of O-Desmethyl quinidine, tailored for researchers, scientists, and drug development professionals.

I. Chemical and Safety Data Overview

This compound, also known as 6'-Hydroxycinchonine or Cupreidine, is classified as a hazardous substance.[1][2] Adherence to safety protocols is paramount during its handling and disposal.

Identifier Value Source
CAS Number70877-75-7[1][3][4]
Molecular FormulaC₁₉H₂₂N₂O₂[1][3][4]
Molecular Weight310.39 g/mol [1][3][4]
AppearanceWhite to off-white solid[4][5]
Hazard StatementsH302: Harmful if swallowedH317: May cause an allergic skin reaction[1][2]
Key Precautionary StatementsP261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all applicable federal, state, and local regulations.[2][6][7] Do not dispose of this chemical with domestic waste.[2]

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable container.

    • Label the container with "HAZARDOUS WASTE," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Sensitizer").[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and paper towels, should be considered trace-contaminated hazardous waste.

    • Collect these materials in a designated, sealed, and clearly labeled hazardous waste bag or container.[9]

  • Solutions: Solutions containing this compound should be collected in a compatible, sealed, and labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1][10]

  • Ensure the storage area is well-ventilated.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

  • Provide them with a complete and accurate description of the waste.

Step 5: Documentation

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

  • Retain any documentation provided by the waste disposal service for your records.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste Solid contaminated_materials Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_materials Contaminated Materials solution_waste Aqueous/Solvent Solution waste_type->solution_waste Liquid collect_solid Collect in a labeled, sealed, compatible container. solid_waste->collect_solid collect_contaminated Place in a designated, labeled hazardous waste bag/container. contaminated_materials->collect_contaminated collect_solution Collect in a labeled, sealed, compatible liquid waste container. solution_waste->collect_solution storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_contaminated->storage collect_solution->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup storage->contact_ehs document Complete Waste Manifest and Log Disposal contact_ehs->document end_process End of Disposal Process document->end_process

Caption: Disposal workflow for this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures to ensure full compliance with all regulations.

References

Essential Safety and Logistics for Handling O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for O-Desmethyl quinidine (B1679956), including detailed operational and disposal plans.

Chemical Identifier:

PropertyValue
Chemical Name O-Desmethyl quinidine
Synonyms Cupreidine, 6'-Hydroxycinchonine
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.39 g/mol [1][2][3]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Classification
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)[1]
Skin Sensitization Category 1: May cause an allergic skin reaction (H317)[1]

Signal Word: Warning

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[4] A face shield may be required for operations with a high risk of splashing.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[4]
Skin and Body Protection A lab coat or disposable gown should be worn.[4] Ensure there is no exposed skin.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[4] Work in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds should be used.

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.

Storage
Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C for long-term storage.[2] Some suppliers recommend storing at <-15°C.[1]
Atmosphere Store in a dry, well-ventilated place.[5] Keep the container tightly closed.
Light Protect from light.[6]
Incompatibilities Avoid strong oxidizing agents.[5]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Spill and Leak Procedures

For minor spills, trained personnel wearing appropriate PPE should:

  • Control the spread of the liquid or powder.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

For major spills, evacuate the area and contact the institution's emergency response team.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification

Waste containing this compound should be considered hazardous chemical waste.

Disposal Methodology
  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, disposable PPE, and spill cleanup materials, should be collected in a designated, sealed, and labeled hazardous waste container.

  • Waste Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for pharmaceutical waste disposal.[7][8]

The primary recommended method for the destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/aliquot solid don_ppe->weigh prepare_solution Prepare solution weigh->prepare_solution decontaminate Decontaminate surfaces & equipment prepare_solution->decontaminate dispose_ppe Dispose of PPE in hazardous waste decontaminate->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。